Product packaging for 1H-Pyrazolo[3,4-b]pyridin-6-ol(Cat. No.:CAS No. 61514-61-2)

1H-Pyrazolo[3,4-b]pyridin-6-ol

Cat. No.: B3054672
CAS No.: 61514-61-2
M. Wt: 135.12
InChI Key: USFSKUQFHBPJNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-Pyrazolo[3,4-b]pyridin-6-ol (CAS 61514-61-2) is a versatile nitrogen-containing heterocyclic compound of significant interest in biomedical and medicinal chemistry research. This bicyclic scaffold, with the molecular formula C6H5N3O and a molecular weight of 135.12 g/mol, is characterized by its fused pyrazole and pyridine ring system . Its structural similarity to purine bases adenine and guanine makes it a valuable isostere in the design of novel bioactive molecules, particularly for targeting nucleotide-binding sites in enzymes . The compound's core structure features multiple diversity centers, allowing for extensive synthetic modification to explore structure-activity relationships . Researchers utilize this scaffold in the synthesis of more complex derivatives, including Schiff's bases, 4-thiazolidinones, and azetidin-2-ones, for various pharmacological investigations . Scientific studies have demonstrated that derivatives based on the pyrazolo[3,4-b]pyridine nucleus exhibit a broad spectrum of promising biological activities. These include notable antimicrobial effects against various bacterial and fungal strains, as well as potent antiproliferative activity against human cancer cell lines such as Hep G2 (hepatocellular carcinoma) and MCF7 (breast adenocarcinoma) . The 6-hydroxy substituent can exhibit tautomeric behavior, potentially forming the more stable 6-oxo tautomer (1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one), which is a key feature influencing its physicochemical properties and molecular interactions . This product is provided for research purposes as a building block in drug discovery projects, specifically for the development of new tyrosine kinase inhibitors and other therapeutic agents . It is supplied as a high-purity solid and should be stored in a cool, dry place. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O B3054672 1H-Pyrazolo[3,4-b]pyridin-6-ol CAS No. 61514-61-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-dihydropyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-5-2-1-4-3-7-9-6(4)8-5/h1-3H,(H2,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFSKUQFHBPJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80511326
Record name 1,2-Dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61514-61-2
Record name 1,7-Dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61514-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide on the Tautomerism and Stability of 1H-Pyrazolo[3,4-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrazolo[3,4-b]pyridin-6-ol and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, largely due to their structural similarity to purine bases.[1] This guide provides a comprehensive exploration of the tautomeric phenomena inherent to the this compound scaffold. Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, profoundly influences the physicochemical properties and, consequently, the biological activity of these molecules. We will delve into the theoretical underpinnings of tautomerism in this system, detail the experimental and computational methodologies for its characterization, analyze the factors governing tautomeric stability, and discuss the profound implications for drug design and development.

Introduction: The Significance of Tautomerism in Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] The presence of a hydroxyl group at the C6 position introduces the possibility of lactam-lactim and keto-enol tautomerism, in addition to the prototropic tautomerism of the pyrazole ring. The predominant tautomeric form of a molecule dictates its hydrogen bonding capabilities, lipophilicity, pKa, and overall shape, all of which are critical determinants of its interaction with biological targets.[4] Understanding and controlling the tautomeric equilibrium is therefore a cornerstone of rational drug design for this class of compounds.

Pyrazolo[3,4-b]pyridines can exist in two primary tautomeric forms related to the pyrazole ring: the 1H- and 2H-isomers.[1][5][6] Computational studies, such as those using the AM1 method, have demonstrated that the 1H-tautomer is significantly more stable, with a calculated energy difference of approximately 37.03 kJ/mol (nearly 9 kcal/mol).[1] This inherent stability of the 1H-form is a crucial starting point for understanding the more complex tautomeric equilibria in hydroxylated derivatives.

Theoretical Framework: Unraveling the Tautomeric Forms

For this compound, several tautomeric forms are theoretically possible due to the migration of a proton. The principal equilibrium involves the pyridin-6-ol (lactim) form and the corresponding pyridin-6(7H)-one (lactam) form.

  • This compound (Lactim/Enol Form): This form possesses an aromatic pyridine ring and a hydroxyl group at the C6 position.

  • 1H-Pyrazolo[3,4-b]pyridin-6(7H)-one (Lactam/Keto Form): In this tautomer, the proton from the hydroxyl group has migrated to the pyridine ring nitrogen (N7), resulting in a pyridinone structure.

The relative stability of these forms is governed by a delicate balance of several factors, including:

  • Aromaticity: The lactim form retains the full aromaticity of the pyridine ring, which is a significant stabilizing factor.

  • Hydrogen Bonding: The lactam form contains an amide-like functionality, which can participate in strong intermolecular hydrogen bonding, particularly in the solid state and in polar, protic solvents.

  • Solvation: The interaction with solvent molecules can preferentially stabilize one tautomer over another. Polar solvents, for instance, can stabilize the more polar lactam form.[4]

Below is a graphical representation of the primary tautomeric equilibrium.

Tautomerism cluster_factors Influencing Factors T1 This compound (Lactim/Enol Form) T2 1H-Pyrazolo[3,4-b]pyridin-6(7H)-one (Lactam/Keto Form) T1->T2 Proton Transfer Aromaticity Aromaticity Solvent Solvent Polarity pH pH Substituents Substituents

Caption: Tautomeric equilibrium of this compound.

Methodologies for Tautomer Elucidation: A Multi-pronged Approach

A combination of spectroscopic and computational methods is essential for the unambiguous characterization of the tautomeric equilibrium of this compound.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The chemical shifts of the NH and OH protons are highly informative. The lactam form will exhibit a characteristic N-H proton signal, while the lactim form will show a distinct O-H proton signal. The position of these signals can be influenced by solvent and temperature.[7] Variable temperature NMR studies can be employed to observe changes in the tautomeric ratio.[8]

  • ¹³C NMR: The chemical shift of the C6 carbon is a key indicator. In the lactim form, C6 is bonded to an oxygen and will have a chemical shift typical of an aromatic carbon bearing a hydroxyl group. In the lactam form, C6 becomes a carbonyl carbon, resulting in a significant downfield shift (to ~160-180 ppm).[9]

  • ¹⁵N NMR: This technique can directly probe the nitrogen atoms in the heterocyclic rings. The chemical shift of N7 will differ significantly between the protonated (lactam) and unprotonated (lactim) states, providing a definitive marker for the tautomeric form.

UV-Vis Spectroscopy: The electronic absorption spectra of the tautomers are distinct. The extended conjugation in the aromatic lactim form typically results in absorption at longer wavelengths (bathochromic shift) compared to the cross-conjugated lactam form.[10] By analyzing the spectra in different solvents, the influence of polarity on the equilibrium can be assessed.[7][11]

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the carbonyl group in the lactam tautomer. A strong absorption band in the region of 1650-1700 cm⁻¹ is characteristic of the C=O stretching vibration.[12] The lactim form will lack this prominent carbonyl peak but will show a broad O-H stretching band.

Spectroscopic Method Lactim (OH-form) Signature Lactam (NH-form) Signature
¹H NMR Distinct O-H proton signalCharacteristic N-H proton signal
¹³C NMR C6 signal in aromatic regionC6 signal in carbonyl region
¹⁵N NMR Unprotonated N7 signalProtonated N7 signal (downfield)
UV-Vis Longer wavelength absorptionShorter wavelength absorption
IR Broad O-H stretchStrong C=O stretch (~1650-1700 cm⁻¹)
Table 1: Key Spectroscopic Signatures for Tautomer Identification.
Computational Modeling

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers.[13] By calculating the Gibbs free energies of the different forms in the gas phase and in various solvents (using continuum solvation models like PCM), a quantitative understanding of the tautomeric equilibrium can be achieved.[14] These calculations can also predict spectroscopic properties (NMR chemical shifts, IR frequencies), which can then be compared with experimental data for validation.

Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Tautomer Analysis cluster_characterization Characterization S1 Synthesize This compound A1 Spectroscopic Analysis (NMR, UV-Vis, IR) S1->A1 A2 Computational Modeling (DFT Calculations) S1->A2 C1 Identify Predominant Tautomer A1->C1 A2->C1 C2 Quantify Tautomeric Ratio C1->C2

Caption: Experimental workflow for tautomer analysis.

Factors Governing Tautomeric Stability and Equilibrium

The position of the tautomeric equilibrium is not fixed and can be influenced by a variety of internal and external factors.

Substituent Effects

The electronic nature of substituents on the pyrazolopyridine ring system can significantly alter the relative stabilities of the tautomers. Electron-withdrawing groups can influence the acidity of the protons involved in the tautomerization, while bulky substituents can introduce steric hindrance that may favor one form over another.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a crucial role.[8]

  • Nonpolar Solvents: In nonpolar environments, the less polar lactim form, which benefits from intramolecular hydrogen bonding and retained aromaticity, is often favored.

  • Polar Aprotic Solvents (e.g., DMSO): These solvents can stabilize the more polar lactam tautomer through dipole-dipole interactions.

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents can form hydrogen bonds with both tautomers. The ability of the lactam form to act as both a hydrogen bond donor (N-H) and acceptor (C=O) can lead to its preferential solvation and stabilization in protic media.[4][14]

pH

The pH of the medium can have a dramatic effect on the tautomeric equilibrium, especially for ionizable compounds. At different pH values, the molecule can exist in its neutral, protonated, or deprotonated state, each with its own tautomeric preferences. For instance, in acidic conditions, protonation of a ring nitrogen might favor a particular tautomeric form.

Temperature

Changes in temperature can shift the equilibrium. The thermodynamic parameters (ΔH and ΔS) of the tautomerization process can be determined through variable-temperature NMR studies, providing deeper insight into the energetics of the interconversion.[8]

Implications for Drug Design and Development

The tautomeric state of a drug molecule is not merely an academic curiosity; it has profound real-world consequences for its therapeutic efficacy.

Physicochemical Properties:

  • Solubility: The more polar lactam tautomer is generally more soluble in aqueous media than the less polar lactim form.

  • Lipophilicity (LogP): The lactim form, being less polar, is typically more lipophilic. Lipophilicity is a key factor in membrane permeability and oral absorption.

  • pKa: The different tautomers have distinct acidic and basic centers, leading to different pKa values. This affects the ionization state of the molecule at physiological pH, which in turn influences its solubility, permeability, and receptor binding.

Pharmacokinetics and Pharmacodynamics:

  • Receptor Binding: The specific three-dimensional shape and hydrogen bonding pattern of the predominant tautomer will determine its binding affinity and selectivity for its biological target. A drug may only be active in one of its tautomeric forms.

  • Metabolism: The metabolic stability of a drug can be influenced by its tautomeric form, as different tautomers may be recognized and processed differently by metabolic enzymes.

DrugDesign cluster_properties Physicochemical Properties cluster_outcomes Pharmacological Outcomes Tautomerism Tautomeric Equilibrium (Lactim vs. Lactam) Solubility Solubility Tautomerism->Solubility Lipophilicity Lipophilicity (LogP) Tautomerism->Lipophilicity pKa pKa Tautomerism->pKa Binding Receptor Binding Tautomerism->Binding Absorption Absorption Solubility->Absorption Distribution Distribution Lipophilicity->Distribution pKa->Binding Metabolism Metabolism Excretion Excretion Metabolism->Excretion Binding->Metabolism

Caption: Impact of tautomerism on drug properties and outcomes.

Conclusion and Future Perspectives

The tautomerism of this compound is a multifaceted phenomenon with significant implications for its application in medicinal chemistry. A thorough understanding of the factors that govern the stability of its tautomers is essential for the rational design of new therapeutic agents. The interplay of aromaticity, hydrogen bonding, and solvent effects creates a complex energetic landscape that can be navigated through a synergistic combination of advanced spectroscopic techniques and computational modeling.

Future research in this area should focus on developing predictive models for tautomeric preference based on substituent patterns and solvent properties. Furthermore, the synthesis and biological evaluation of "fixed" tautomers, where the mobile proton is replaced by a group like methyl, can provide invaluable experimental data to validate computational models and to definitively assign the bioactive tautomeric form. Such studies will undoubtedly accelerate the discovery of novel and effective drugs based on the versatile 1H-pyrazolo[3,4-b]pyridine scaffold.

References

An In-Depth Technical Guide to the Physicochemical Properties of 1H-Pyrazolo[3,4-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1H-Pyrazolo[3,4-b]pyridin-6-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazolopyridine scaffold is a key structural motif in a variety of biologically active molecules.[1][2][3][4] Understanding the fundamental physicochemical characteristics of its derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic profiles. This document delves into the experimental and theoretical aspects of key parameters including acid dissociation constant (pKa), lipophilicity (LogP), and aqueous solubility. Detailed, field-proven experimental protocols for the determination of these properties are provided, accompanied by expert insights into the causality behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of molecules.

Introduction: The Significance of the Pyrazolopyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that has garnered substantial attention from the scientific community due to its versatile biological activities.[1][2] Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, including kinases, making it a privileged scaffold in the design of novel therapeutic agents.[5] The physicochemical properties of substituted pyrazolopyridines, such as this compound, are critical determinants of their behavior in biological systems. These properties govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Therefore, a thorough characterization of these parameters is an indispensable step in the drug discovery and development process.

Molecular Structure and Core Properties

The foundational characteristics of this compound are summarized below. It is important to note that while experimental data for the parent 1H-pyrazolo[3,4-b]pyridine is available, specific experimental values for the 6-ol derivative are not widely published. The data presented here for this compound are primarily based on computational predictions and should be considered as such.

PropertyThis compound1H-Pyrazolo[3,4-b]pyridine (for comparison)
Molecular Formula C₆H₅N₃OC₆H₅N₃[6]
Molecular Weight 135.12 g/mol [7]119.12 g/mol [6]
IUPAC Name This compound1H-Pyrazolo[3,4-b]pyridine
CAS Number 61514-61-2271-73-8
Canonical SMILES C1=CC2=C(N=C1O)N=CN2C1=CC2=C(N=C1)N=CN2
Predicted LogP Not available0.8[6]
Predicted pKa (acidic) Not available5.92 ± 0.20[5]
Predicted pKa (basic) Not availableNot available
Melting Point Not available99-101 °C[8]
Boiling Point Not available120 °C at 0.1 mmHg[5]

Ionization Constant (pKa): A Key Determinant of In Vivo Behavior

The acid dissociation constant, or pKa, is a critical parameter that describes the extent of ionization of a molecule at a given pH. For a drug candidate, pKa influences its solubility, permeability across biological membranes, and binding to its target protein. This compound possesses both acidic (the hydroxyl group) and basic (the pyridine and pyrazole nitrogen atoms) centers, making it an amphoteric molecule with multiple pKa values.

The Significance of pKa in Drug Discovery

The ionization state of a molecule dictates its interaction with the biological environment. For instance, the charge of a molecule affects its ability to cross the lipid bilayers of cell membranes, with neutral species generally exhibiting higher permeability. Furthermore, the ionization state can dramatically alter the solubility of a compound in aqueous media, such as physiological fluids.

Experimental Determination of pKa

Two robust and widely accepted methods for the experimental determination of pKa are UV-Vis spectrophotometry and potentiometric titration.

This method is particularly suitable for compounds that possess a chromophore in proximity to the ionizable center, leading to a change in the UV-Vis spectrum upon protonation or deprotonation.[9][10][11][12]

Principle: The Beer-Lambert law is applied to a series of solutions of the compound at different pH values. The change in absorbance at a specific wavelength is monitored as a function of pH, and the pKa is determined from the inflection point of the resulting sigmoidal curve.[9][12]

Step-by-Step Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning a range of at least 2 pH units above and below the expected pKa. A constant ionic strength should be maintained across all buffers.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration that will yield a measurable absorbance when diluted in the buffer solutions.

  • Sample Preparation: In a 96-well UV-transparent microplate, add a small aliquot of the stock solution to each well containing the different buffer solutions.[9] Ensure the final concentration of the organic solvent is low (typically <1%) to avoid significant shifts in the apparent pKa.

  • UV-Vis Measurement: Measure the absorbance spectra of all samples over a relevant wavelength range (e.g., 220-400 nm).

  • Data Analysis: Plot the absorbance at a selected wavelength (where the change in absorbance upon ionization is maximal) against the pH of the buffer solutions. Fit the data to a sigmoidal curve to determine the inflection point, which corresponds to the pKa.[10]

Causality Behind Experimental Choices: The use of a 96-well plate format significantly increases the throughput of the assay, allowing for the rapid screening of multiple compounds or conditions.[9] Maintaining a constant ionic strength is crucial as variations can affect the activity coefficients of the ions and thus the measured pKa.

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Potentiometric titration is a classic and highly accurate method for determining pKa values.[13][14][15]

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored continuously with a pH electrode. The pKa is determined from the pH at the half-equivalence point of the titration curve.[12]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the pH meter using standard buffer solutions of known pH.[14]

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on whether you are determining a basic or acidic pKa. Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH against the volume of titrant added. The pKa is the pH at the point where half of the compound has been neutralized (the half-equivalence point). This can also be determined from the first or second derivative of the titration curve.[13]

Causality Behind Experimental Choices: The use of a co-solvent should be minimized and its effect on the pKa should be considered, as it can alter the dielectric constant of the medium and thus the ionization equilibrium. Purging the solution with an inert gas like nitrogen can be important to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[14]

Lipophilicity (LogP/LogD): A Measure of Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical physicochemical property that influences a drug's absorption, distribution, and ability to cross cell membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more relevant parameter.

The Role of Lipophilicity in Drug Design

A delicate balance of lipophilicity is often required for a successful drug candidate. While sufficient lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.

Experimental Determination of LogP/LogD

The shake-flask method is the gold standard for the experimental determination of LogP and LogD.[16][17][18][19][20]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer of a specific pH. After equilibration, the concentration of the compound in each phase is determined, and the LogP or LogD is calculated from the ratio of these concentrations.[20]

Step-by-Step Methodology:

  • Phase Pre-saturation: Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together and allowing the phases to separate. This ensures that the volumes of the two phases do not change during the experiment.[19]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure that the compound reaches equilibrium between the two phases.[19]

  • Phase Separation: Centrifuge the mixture to achieve a clear separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as HPLC-UV or LC-MS/MS.

  • Calculation: Calculate the LogP or LogD using the following formula: LogP (or LogD) = log₁₀ ([Compound]ₙ-octanol / [Compound]aqueous)[20]

Causality Behind Experimental Choices: The choice of the analytical method for quantification depends on the concentration of the analyte and the presence of any interfering substances. HPLC-UV is often suitable, but for very low concentrations, the higher sensitivity of LC-MS/MS may be required.

Caption: Workflow for LogP/LogD determination using the shake-flask method.

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH. It is a fundamental property that affects a drug's absorption from the gastrointestinal tract and its suitability for formulation in aqueous-based delivery systems.

The Importance of Solubility in Drug Development

Poor aqueous solubility is a major challenge in drug development, often leading to low and variable bioavailability. Assessing solubility early in the discovery process is crucial to identify and address potential liabilities.

Experimental Determination of Aqueous Solubility

Thermodynamic solubility is the most relevant measure for drug development as it represents the true equilibrium solubility.[21][22][23][24][25]

Principle: An excess of the solid compound is equilibrated with an aqueous buffer at a specific pH and temperature. After equilibration, the concentration of the dissolved compound in the supernatant is determined.[21]

Step-by-Step Methodology:

  • Sample Preparation: Add an excess of solid this compound to a vial containing an aqueous buffer of the desired pH (e.g., phosphate-buffered saline, pH 7.4).[21]

  • Equilibration: Incubate the vials on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.[21]

  • Separation of Solid: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared from a stock solution of the compound.[22]

Causality Behind Experimental Choices: The use of an excess of solid material is essential to ensure that a saturated solution is formed. The extended equilibration time is necessary to allow the dissolution process to reach a true thermodynamic equilibrium, which can be slow for poorly soluble compounds.

Caption: Workflow for the determination of thermodynamic solubility.

Conclusion

The physicochemical properties of this compound are integral to its potential as a drug candidate. This guide has provided a detailed overview of the theoretical and practical considerations for determining its pKa, lipophilicity, and aqueous solubility. The provided protocols, grounded in established scientific principles, offer robust methodologies for the accurate characterization of this and other related compounds. A thorough understanding and experimental determination of these fundamental properties are essential for guiding medicinal chemistry efforts and facilitating the development of new and effective therapeutics based on the pyrazolopyridine scaffold.

References

An In-depth Technical Guide to the Solubility of 1H-Pyrazolo[3,4-b]pyridin-6-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-Pyrazolo[3,4-b]pyridin-6-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] As a derivative of the pyrazolopyridine scaffold, it forms the core of molecules designed to interact with various biological targets. The physicochemical properties of this compound are paramount to its utility, with solubility being a critical determinant of its behavior in both chemical reactions and biological systems. Low solubility can impede in vitro testing, leading to unreliable results, and can later manifest as poor bioavailability, hindering the translation of a promising compound into a viable therapeutic agent.[4]

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Recognizing the limited availability of precise quantitative data in the public domain for this specific molecule, this document focuses on the foundational principles governing its solubility, provides a detailed, field-proven protocol for its experimental determination, and offers a predicted solubility profile based on the analysis of structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding and practical methodology for characterizing the solubility of this important heterocyclic compound.

Theoretical Framework: The Molecular Dance of Dissolution

The solubility of a solid solute, such as this compound, in a liquid solvent is the result of a thermodynamic equilibrium. This equilibrium is achieved when the rate of dissolution of the solid into the solvent equals the rate of precipitation of the solute from the solution. The process is governed by the principle "like dissolves like," which is a qualitative summary of the intermolecular forces at play.[4]

Several key factors influence this equilibrium:

  • Polarity: The polarity of both the solute and the solvent is the most significant factor. Polar solutes dissolve well in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[4] this compound possesses both polar and non-polar characteristics. The pyridine and pyrazole rings contribute to its aromatic and somewhat non-polar character, while the hydroxyl (-OH) group and the nitrogen atoms are capable of hydrogen bonding, imparting significant polarity. The presence of these functional groups suggests a higher affinity for polar solvents.

  • Hydrogen Bonding: The ability of this compound to act as both a hydrogen bond donor (from the -OH and N-H groups) and a hydrogen bond acceptor (at the nitrogen atoms) is crucial. Solvents that can participate in hydrogen bonding (protic solvents like alcohols and aprotic polar solvents like DMSO) are expected to be effective at solvating this molecule.

  • Molecular Size and Structure: Larger molecules generally have lower solubility as more energy is required to overcome the crystal lattice forces and to create a larger cavity in the solvent.[4][5]

  • Temperature: For most solid solutes, solubility increases with temperature. Increased thermal energy helps to break the intermolecular forces in the solid state and facilitates the dissolution process.[4][5]

The interplay of these factors dictates the extent to which this compound will dissolve in a given organic solvent.

Predicted Solubility Profile of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetoneSolubleThese solvents have high dielectric constants and can act as hydrogen bond acceptors, effectively solvating the polar functional groups of the molecule. DMSO is often a solvent of choice for similar heterocyclic compounds.[6]
Polar Protic Methanol, EthanolSlightly to Moderately SolubleThese solvents can both donate and accept hydrogen bonds. However, their polarity is lower than DMSO or DMF, which may result in slightly lower solubility. Recrystallization of similar compounds is often performed in ethanol, suggesting moderate solubility at elevated temperatures.[8]
Non-Polar Hexane, TolueneInsolubleThe significant polarity and hydrogen bonding capability of this compound make it incompatible with the weak van der Waals forces offered by non-polar solvents.
Chlorinated Dichloromethane (DCM)Slightly SolubleDCM has a moderate polarity and can engage in dipole-dipole interactions. While not a strong hydrogen bonding solvent, it may exhibit some solvating power for the less polar regions of the molecule.

Experimental Determination of Thermodynamic Solubility

To obtain definitive, quantitative solubility data, a standardized experimental procedure is essential. The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility, as it ensures that the solution has reached a true equilibrium with the solid drug.[9][10] The following protocol outlines the determination of the solubility of this compound in an organic solvent, followed by quantification using UV-Vis spectrophotometry.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_compound Weigh excess This compound prep_vial Combine in sealed vial prep_compound->prep_vial prep_solvent Measure precise volume of solvent prep_solvent->prep_vial shake Agitate at constant temperature (e.g., 24h) prep_vial->shake centrifuge Centrifuge to pellet excess solid shake->centrifuge filter Filter supernatant (e.g., 0.22 µm syringe filter) centrifuge->filter dilute Dilute saturated solution filter->dilute measure Measure absorbance via UV-Vis dilute->measure calculate Calculate concentration using calibration curve measure->calculate end Solubility (mg/mL or mol/L) calculate->end Final Solubility Value

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., Methanol, DMSO)

  • Glass vials with screw caps

  • Thermostatically controlled shaker

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Calibration Curve: a. Prepare a stock solution of this compound of a known concentration in the chosen solvent. b. Perform a serial dilution to create a series of standard solutions of known concentrations. c. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).[3][11] d. Plot a graph of absorbance versus concentration and determine the equation of the line (Beer-Lambert Law).

  • Sample Preparation (in triplicate): a. Add an excess amount of solid this compound to a glass vial. An excess is critical to ensure a saturated solution is formed.[9] b. Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial. c. Seal the vial tightly to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). b. Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended to ensure thermodynamic equilibrium is achieved.[4][9]

  • Phase Separation: a. After equilibration, remove the vials and allow them to stand at the same temperature to let the excess solid settle. b. Centrifuge the vials to pellet the undissolved solid. c. Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Quantification: a. Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance into the linear range of the calibration curve. b. Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the predetermined λmax.[12] c. Use the calibration curve to determine the concentration of the diluted sample.

  • Calculation: a. Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. b. The result is the thermodynamic solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Factors Influencing Experimental Accuracy

The reliability of solubility data is contingent on rigorous experimental control. Key considerations include:

  • Purity of the Compound: Impurities can significantly alter solubility measurements.

  • Solid-State Form: The compound may exist in different polymorphic or amorphous forms, each with a unique solubility. It is crucial to characterize the solid form before and after the experiment.

  • Equilibration Time: Insufficient equilibration time will lead to an underestimation of the thermodynamic solubility.[4]

  • Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature throughout the experiment is vital.[4]

  • pH of the Medium (for aqueous solutions): For ionizable compounds like this compound, solubility in aqueous or buffered systems will be highly pH-dependent.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented in public literature, a strong predictive understanding can be derived from its molecular structure and the behavior of analogous compounds. This guide provides the theoretical foundation and a detailed, practical framework for researchers to experimentally determine the thermodynamic solubility of this compound with high accuracy. The provided shake-flask protocol, coupled with UV-Vis spectrophotometric analysis, represents a robust and reliable method for generating the critical solubility data needed to advance research and development involving this promising heterocyclic scaffold.

References

A Guide to the Spectroscopic Characterization of 1H-Pyrazolo[3,4-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-Pyrazolo[3,4-b]pyridin-6-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its core structure, a fusion of pyrazole and pyridine rings, is a key scaffold in numerous biologically active molecules.[1][2] The precise characterization of this molecule is paramount for its application in research and development, ensuring its identity, purity, and structural integrity. This technical guide provides an in-depth exploration of the spectroscopic techniques used to elucidate the structure of this compound, offering insights into the interpretation of the resulting data.

A crucial aspect of this compound is its potential for tautomerism, existing in equilibrium between the -ol and the -one form (1H-Pyrazolo[3,4-b]pyridin-6(7H)-one).[3][4][5] The spectroscopic data presented herein will reflect the predominant tautomer under standard analytical conditions, with considerations for the potential influence of the minor tautomer. Computational studies on the parent 1H-pyrazolo[3,4-b]pyridine system have shown the 1H-tautomer to be significantly more stable.[1]

Molecular Structure

The chemical structure of this compound is depicted below, with the standard numbering convention for the bicyclic system.

Caption: Structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

Core Principles: ¹H NMR spectroscopy probes the magnetic properties of hydrogen nuclei. The chemical shift (δ) of a proton is influenced by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their resonance downfield (higher δ), while electron-donating groups shield them, causing an upfield shift (lower δ). Spin-spin coupling between adjacent, non-equivalent protons leads to the splitting of signals, providing information about the connectivity of the molecule.

Experimental Protocol:

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing prep Dissolve ~5 mg of sample in 0.5 mL of DMSO-d6 acquire Acquire spectrum on a 400 MHz spectrometer prep->acquire params Set parameters: - Pulse angle: 30° - Relaxation delay: 2 s - Number of scans: 16 acquire->params process Apply Fourier transform, phase correction, and baseline correction acquire->process reference Reference spectrum to residual DMSO signal (δ 2.50) process->reference

Caption: ¹H NMR Experimental Workflow.

Data Interpretation:

The expected ¹H NMR spectrum of this compound in DMSO-d₆ would exhibit the following signals:

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
N1-H~13.0br s-1HBroad, exchangeable proton on the pyrazole nitrogen, characteristic of N-H protons in such systems.
O-H~11.5br s-1HBroad, exchangeable hydroxyl proton, potentially in equilibrium with the N7-H of the pyridinone tautomer.
H-3~8.1s-1HSinglet due to the absence of adjacent protons. Located on the electron-deficient pyrazole ring.
H-4~7.8d~8.01HDoublet due to coupling with H-5. Deshielded by the adjacent nitrogen and the fused ring system.
H-5~6.9d~8.01HDoublet due to coupling with H-4. Shielded relative to H-4 due to the influence of the hydroxyl group at C-6.

Note: Chemical shifts are predictive and based on data from similar structures. Actual values may vary.[6][7]

¹³C NMR Spectroscopy

Core Principles: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shift of a carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it.

Experimental Protocol:

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing prep Use the same sample as for ¹H NMR acquire Acquire proton-decoupled spectrum on a 100 MHz spectrometer prep->acquire params Set parameters: - Pulse angle: 45° - Relaxation delay: 5 s - Number of scans: 1024 acquire->params process Apply Fourier transform and baseline correction acquire->process reference Reference spectrum to DMSO-d6 signal (δ 39.52) process->reference

Caption: ¹³C NMR Experimental Workflow.

Data Interpretation:

The expected ¹³C NMR spectrum of this compound in DMSO-d₆ would show the following signals:

CarbonChemical Shift (δ, ppm)Assignment Rationale
C-6~160Carbon bearing the hydroxyl group, significantly deshielded. In the pyridinone tautomer, this would be a carbonyl carbon with a shift closer to 170-180 ppm.
C-7a~155Quaternary carbon at the ring junction, deshielded by two adjacent nitrogen atoms.
C-3~135Methine carbon in the pyrazole ring.
C-5~130Methine carbon in the pyridine ring.
C-3a~115Quaternary carbon at the ring junction.
C-4~110Methine carbon in the pyridine ring, shielded by the adjacent hydroxyl-bearing carbon.

Note: Chemical shifts are predictive and based on general values for heterocyclic systems and substituted pyridines.[8][9]

Mass Spectrometry (MS)

Core Principles: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. Fragmentation patterns can offer valuable clues about the molecular structure.

Experimental Protocol:

G cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Mass Analysis intro Introduce a dilute solution of the sample in methanol into the mass spectrometer ionize Utilize Electrospray Ionization (ESI) in positive ion mode intro->ionize analyze Analyze ions using a Time-of-Flight (TOF) mass analyzer ionize->analyze

Caption: Mass Spectrometry Experimental Workflow.

Data Interpretation:

The mass spectrum of this compound is expected to show:

m/zIonInterpretation
136.0511[M+H]⁺The protonated molecular ion, confirming the molecular weight of 135.12 g/mol .[5]
108.0511[M+H-CO]⁺Loss of a neutral carbon monoxide molecule from the pyridinone tautomer is a common fragmentation pathway for such systems.[10][11]
81.0432[M+H-CO-HCN]⁺Subsequent loss of hydrogen cyanide from the pyrazole ring.

Infrared (IR) Spectroscopy

Core Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

Experimental Protocol:

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis prep Prepare a KBr pellet containing a small amount of the solid sample acquire Acquire the spectrum using an FT-IR spectrometer prep->acquire analyze Identify characteristic absorption bands acquire->analyze G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis prep Prepare a dilute solution of the sample in a suitable solvent (e.g., ethanol) acquire Record the absorption spectrum over the range of 200-400 nm prep->acquire analyze Determine the wavelength(s) of maximum absorbance (λmax) acquire->analyze

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1H-Pyrazolo[3,4-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data expected for 1H-Pyrazolo[3,4-b]pyridin-6-ol, a key heterocyclic scaffold in medicinal chemistry. Given the scarcity of direct experimental data for this specific parent alcohol in publicly available literature, this document leverages established principles of NMR spectroscopy, data from structurally related analogs, and computational prediction methodologies to offer a robust and scientifically grounded interpretation.

Introduction: The Significance of the 1H-Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic system, integral to the development of a wide array of therapeutic agents. Its derivatives have demonstrated significant biological activities, including but not limited to, kinase inhibition for cancer therapy, as well as antiviral, antibacterial, and antileishmanial properties.[1][2] The precise structural elucidation of novel analogs is paramount in drug discovery, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution. Understanding the characteristic NMR spectral features of the this compound backbone is therefore foundational for chemists working in this area.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the analysis of published data for substituted 1H-pyrazolo[3,4-b]pyridine derivatives and established substituent effects in heterocyclic systems.[2][3][4][5][6] The data is presented for a standard NMR solvent such as DMSO-d₆, which is commonly used for this class of compounds.[3][4][5]

Predicted ¹H NMR Data for this compound (in DMSO-d₆)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H3~8.1-8.3s-The chemical shift is influenced by the electron-donating pyrazole ring and the pyridine nitrogen.
H4~7.8-8.0d~8.0-9.0Coupled to H5. The exact shift is sensitive to substituents on the pyridine ring.
H5~6.8-7.0d~8.0-9.0Coupled to H4. Expected to be upfield due to the hydroxyl group at C6.
1-NH~13.0-14.0br s-Broad singlet, chemical shift is concentration and temperature dependent.
6-OH~9.5-10.5br s-Broad singlet, will exchange with D₂O.
Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C3~135-138
C3a~148-152Quaternary carbon at the ring junction.
C4~120-125
C5~110-115Shielded by the hydroxyl group at C6.
C6~155-160Deshielded due to the directly attached oxygen atom.
C7a~140-145Quaternary carbon at the ring junction.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data for this compound, the following experimental protocol is recommended. This protocol is based on standard practices for the analysis of heterocyclic compounds.[7][8][9]

Sample Preparation
  • Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is ideal for many heterocyclic compounds due to its high dissolving power and the ability to observe exchangeable protons (NH and OH).

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters
  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: -2 to 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall structure.

The Role of Computational Chemistry in Spectral Prediction

In the absence of direct experimental data, computational methods serve as a powerful predictive tool.[10][11][12][13] Density Functional Theory (DFT) calculations, often at the B3LYP/6-31G(d,p) level of theory or higher, can provide theoretical chemical shifts that correlate well with experimental values.[14] These calculations are invaluable for confirming peak assignments and for distinguishing between potential isomers that may arise during synthesis.

Visualizations

Molecular Structure and Atom Numbering

Figure 1: Molecular structure of this compound with atom numbering.

NMR Data Analysis Workflow

NMR_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Structure Elucidation A Sample Preparation B 1D NMR (¹H, ¹³C) A->B C 2D NMR (COSY, HSQC, HMBC) A->C D Fourier Transform B->D C->D E Phase & Baseline Correction D->E F Peak Picking & Integration E->F G ¹H Chemical Shift & Multiplicity Analysis F->G H ¹³C Chemical Shift Analysis F->H I COSY: ¹H-¹H Correlations F->I J HSQC: ¹H-¹³C Direct Correlations F->J K HMBC: ¹H-¹³C Long-Range Correlations F->K L Final Structure Confirmation G->L H->L I->L J->L K->L

Figure 2: A generalized workflow for NMR data acquisition, processing, and analysis.

Conclusion

References

Theoretical Calculations of Pyrazolopyridine Tautomers: An In-depth Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazolopyridines are a privileged class of heterocyclic compounds integral to medicinal chemistry and drug design, largely due to their structural similarity to purine bases.[1] A critical, yet often overlooked, aspect of their chemistry is the phenomenon of tautomerism, which can significantly influence their physicochemical properties and biological activity.[2][3] This comprehensive technical guide provides researchers, scientists, and drug development professionals with a robust framework for the theoretical calculation of pyrazolopyridine tautomers. We will delve into the quantum chemical principles, detail a validated computational workflow using Density Functional Theory (DFT), and offer insights into the interpretation of the results to guide rational drug design.

Introduction: The Significance of Tautomerism in Pyrazolopyridines

The pyrazolopyridine scaffold is a fusion of pyrazole and pyridine rings, giving rise to several constitutional isomers, such as pyrazolo[3,4-b]pyridine, pyrazolo[1,5-a]pyridine, and pyrazolo[4,3-c]pyridine.[4] For N-unsubstituted pyrazolopyridines, the position of the proton on the pyrazole ring nitrogen atoms leads to the existence of prototropic tautomers. For instance, pyrazolo[3,4-b]pyridines can exist as 1H- and 2H-tautomers.[4][5][6][7]

The relative stability of these tautomers is not a trivial matter. It is dictated by a delicate interplay of electronic effects of substituents, solvent polarity, and temperature.[2][8] The dominant tautomeric form in a biological environment will dictate the molecule's hydrogen bonding capabilities, shape, and electrostatic potential, all of which are critical for molecular recognition and binding to a biological target.[3] Misinterpretation or neglect of tautomerism can lead to flawed structure-activity relationship (SAR) studies and ultimately, the failure of drug candidates.[3][9]

Theoretical calculations have emerged as an indispensable tool to predict and understand the tautomeric preferences of pyrazolopyridines, offering a cost-effective and time-efficient alternative to complex experimental studies.[8]

Theoretical Background and Computational Methods

The relative stability of tautomers is determined by their Gibbs free energy difference (ΔG). A lower Gibbs free energy corresponds to a more stable tautomer. Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be highly effective in accurately predicting the energies of tautomeric forms.[10][11]

Density Functional Theory (DFT)

DFT is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density. DFT offers a good balance between computational cost and accuracy, making it the method of choice for studying relatively large molecules like pyrazolopyridines.

Choice of Functional and Basis Set

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

  • Functionals: For tautomeric studies of heterocyclic systems, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have a long track record of providing reliable results.[8][11][12] More recent functionals, like the M06-2X , are also gaining popularity due to their improved performance for non-covalent interactions, which can be important in solvated systems.[13][14]

  • Basis Sets: The basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets are commonly employed. A good starting point is the 6-31G(d,p) basis set, which provides a reasonable balance of accuracy and computational cost.[15][16] For higher accuracy, especially when dealing with subtle energy differences, a larger basis set like 6-311++G(d,p) is recommended.[8][11] The inclusion of diffuse functions ("++") is particularly important for accurately describing anions and systems with lone pairs, while polarization functions ("(d,p)") allow for more flexibility in the description of bonding.

Solvent Effects

Tautomeric equilibria can be significantly influenced by the surrounding solvent.[10] Therefore, it is crucial to include solvent effects in the calculations. Implicit solvent models, such as the Polarizable Continuum Model (PCM) , are a computationally efficient way to account for the bulk electrostatic effects of the solvent.[10] In this model, the solute is placed in a cavity within a continuous dielectric medium representing the solvent.

A Validated Workflow for Pyrazolopyridine Tautomer Calculations

This section outlines a step-by-step protocol for the theoretical calculation of pyrazolopyridine tautomers. This workflow is designed to be a self-validating system, ensuring the reliability of the obtained results.

G cluster_0 Computational Workflow A 1. Structure Preparation - Draw tautomers - Initial 3D coordinates B 2. Geometry Optimization (Gas Phase) - DFT Functional (e.g., B3LYP) - Basis Set (e.g., 6-31G(d,p)) A->B Input Structures C 3. Frequency Calculation (Gas Phase) - Verify true minima (no imaginary frequencies) - Obtain thermochemical data (ZPE, G) B->C Optimized Geometries D 4. Solvation Energy Calculation - PCM model for solvent of interest - Single-point energy calculation on optimized gas-phase geometry C->D Verified Minima E 5. Analysis of Results - Calculate relative Gibbs free energies (ΔG) - Determine tautomer populations D->E Solvated Energies

Caption: A validated workflow for the theoretical calculation of pyrazolopyridine tautomers.

Step 1: Structure Preparation
  • Draw the Tautomeric Forms: Using a molecule editor, draw the 2D structures of all possible tautomers of the pyrazolopyridine of interest. For example, for a generic pyrazolo[3,4-b]pyridine, you would draw the 1H and 2H tautomers.

  • Generate Initial 3D Coordinates: Convert the 2D drawings into initial 3D structures. Most molecular modeling software can perform this step automatically.

Step 2: Geometry Optimization in the Gas Phase

The first step in the calculation is to find the minimum energy structure for each tautomer in the gas phase.

  • Methodology:

    • Software: Gaussian, ORCA, or other quantum chemistry software packages.

    • Keyword Example (Gaussian): #p B3LYP/6-31G(d,p) Opt

    • Rationale: This level of theory provides a good initial geometry. The optimization process adjusts the bond lengths, angles, and dihedrals to find the most stable conformation.

Step 3: Frequency Calculation in the Gas Phase

To ensure that the optimized geometry corresponds to a true energy minimum and to obtain thermochemical data, a frequency calculation is performed.

  • Methodology:

    • Keyword Example (Gaussian): #p B3LYP/6-31G(d,p) Freq

    • Self-Validation: A true minimum on the potential energy surface will have no imaginary frequencies. If imaginary frequencies are present, it indicates a saddle point (transition state) or a failed optimization, which requires re-optimization.

    • Output: This calculation provides the zero-point vibrational energy (ZPVE) and the Gibbs free energy (G) in the gas phase.

Step 4: Solvation Energy Calculation

To account for the effect of a solvent, a single-point energy calculation is performed on the optimized gas-phase geometry using a solvent model.

  • Methodology:

    • Keyword Example (Gaussian for water): #p B3LYP/6-311++G(d,p) SCRF=(PCM,Solvent=Water)

    • Rationale: A larger basis set is often used for the final energy calculation to obtain more accurate results. The PCM model simulates the solvent environment. It is computationally more efficient to perform a single-point calculation on the gas-phase optimized geometry, as the structural changes upon solvation are often minor for these rigid heterocyclic systems.

Step 5: Analysis of Results

The final step is to analyze the calculated energies to determine the relative stability of the tautomers.

  • Calculate the Gibbs Free Energy in Solution (G_solv):

    • G_solv = E_solv + G_gas_corr

    • Where E_solv is the electronic energy in solution from the PCM calculation, and G_gas_corr is the thermal correction to the Gibbs free energy from the gas-phase frequency calculation.

  • Calculate the Relative Gibbs Free Energy (ΔG):

    • ΔG = G_solv(Tautomer A) - G_solv(Tautomer B)

    • A negative ΔG indicates that Tautomer A is more stable than Tautomer B.

  • Calculate Tautomer Populations: The relative populations of the tautomers can be estimated using the Boltzmann distribution:

    • Population(A) / Population(B) = exp(-ΔG / RT)

    • Where R is the gas constant and T is the temperature in Kelvin.

Case Study: Tautomerism of Pyrazolo[3,4-b]pyridine

Let's consider the parent pyrazolo[3,4-b]pyridine system. Early semi-empirical AM1 calculations showed the 1H-tautomer to be more stable than the 2H-tautomer by approximately 9 kcal/mol (37.03 kJ/mol).[4] More recent and accurate DFT calculations confirm this trend.

Caption: Tautomeric equilibrium in pyrazolo[3,4-b]pyridine.

Table 1: Calculated Relative Energies of Pyrazolo[3,4-b]pyridine Tautomers

TautomerRelative Energy (kcal/mol) - Gas Phase (B3LYP/6-311++G(d,p))Relative Energy (kcal/mol) - Water (PCM)
1H-Pyrazolo[3,4-b]pyridine0.000.00
2H-Pyrazolo[3,4-b]pyridine+8.5+7.8

The data in Table 1, based on typical DFT results, clearly indicates that the 1H-tautomer is significantly more stable in both the gas phase and in an aqueous environment. This preference can be rationalized by the electronic structure and aromaticity of the fused ring system.

The Impact of Substituents

The electronic nature of substituents on the pyrazolopyridine ring can have a profound impact on the tautomeric equilibrium.[8][17]

  • Electron-donating groups (EDGs) , such as -NH2 or -OCH3, tend to stabilize the tautomer where the proton is on the nitrogen atom further away from the substituent.

  • Electron-withdrawing groups (EWGs) , such as -NO2 or -CF3, generally favor the tautomer where the proton is on the nitrogen atom closer to the substituent.

These effects can be systematically investigated using the computational workflow described above. By calculating the tautomeric preferences for a series of substituted pyrazolopyridines, a quantitative structure-tautomerism relationship can be established, which is invaluable for lead optimization in drug discovery.

Conclusion and Future Perspectives

The theoretical calculation of tautomerism is a critical component in the modern drug discovery pipeline for pyrazolopyridine-based therapeutics. The DFT-based workflow presented in this guide provides a reliable and efficient means to predict tautomeric preferences, thereby enabling a more accurate understanding of structure-activity relationships.

Future advancements in computational chemistry, such as the development of more accurate and efficient functionals and solvation models, will further enhance the predictive power of these methods. The integration of these calculations with machine learning models also holds promise for the rapid and accurate prediction of tautomerism for large chemical libraries. By embracing these computational tools, medicinal chemists can make more informed decisions in the design and optimization of novel pyrazolopyridine-based drugs.

References

The Enduring Scaffold: A Technical Guide to the Fundamental Chemistry of Pyrazolo[3,4-b]pyridine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1][2][3] Its structural resemblance to purine bases has made it a cornerstone in the design of a vast array of therapeutic agents with diverse biological activities, including kinase inhibitors, and anticancer, antiviral, and anti-inflammatory drugs.[1][2][3][4][5] This in-depth technical guide provides a comprehensive overview of the fundamental chemistry of the pyrazolo[3,4-b]pyridine scaffold, intended for researchers, scientists, and drug development professionals. We will explore its core synthetic strategies, delve into its chemical reactivity and functionalization, and discuss its key physicochemical properties that are critical for modern drug design.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine system is a bicyclic aromatic heterocycle formed by the fusion of a pyrazole and a pyridine ring.[6][7] This fusion can result in five different isomers, with the [3,4-b] arrangement being of particular interest in medicinal chemistry. The scaffold can exist in two tautomeric forms: the 1H- and 2H-pyrazolo[3,4-b]pyridines. Computational studies have shown that the 1H-tautomer is significantly more stable.[6]

The widespread interest in this scaffold stems from its versatile biological activity, which has been demonstrated in numerous pharmaceutically active compounds.[1] Its ability to act as a bioisostere for purines allows it to interact with a wide range of biological targets, making it a valuable starting point for the development of novel therapeutics.[3] Over 300,000 1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized and reported in scientific literature and patents, underscoring the scaffold's importance in drug discovery.[6][7][8]

Synthetic Strategies: Building the Core

The construction of the pyrazolo[3,4-b]pyridine core can be broadly categorized into two main strategies: the annulation of a pyridine ring onto a pre-existing pyrazole, or the formation of a pyrazole ring on a substituted pyridine precursor.[6][9] The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Pyridine Ring Formation from Pyrazole Precursors

This is a widely employed and versatile approach that typically starts with a 5-aminopyrazole derivative. The pyridine ring is then constructed by reacting the aminopyrazole with a suitable three-carbon electrophilic synthon.

One of the most common methods involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[6] The reaction generally proceeds by a double nucleophilic attack of the pyrazole's amino group and the endocyclic nitrogen or the C4 carbon onto the carbonyl carbons of the dicarbonyl compound, followed by dehydration to form the pyridine ring. The regioselectivity of this reaction can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound.[6] For instance, using an unsymmetrical dicarbonyl can lead to the formation of two regioisomers.[6]

Experimental Protocol: Synthesis of a 4,6-Disubstituted-1H-pyrazolo[3,4-b]pyridine

  • To a solution of 5-amino-3-methyl-1-phenylpyrazole (1.0 eq) in glacial acetic acid (10 mL/mmol), add acetylacetone (1.1 eq). The acetic acid acts as both a solvent and a catalyst for the condensation reaction.

  • Heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and pour it into ice-water (50 mL). This will precipitate the product.

  • Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases. This step is crucial to remove the acetic acid.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford the pure 4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.

The reaction of 5-aminopyrazoles with α,β-unsaturated ketones provides another efficient route to the pyrazolo[3,4-b]pyridine core.[6] This reaction is believed to proceed via a Michael addition of the pyrazole C4-position to the β-carbon of the enone, followed by an intramolecular cyclization and subsequent oxidation.[1][6]

Pyrazole Ring Formation from Pyridine Precursors

An alternative approach involves the construction of the pyrazole ring onto a suitably functionalized pyridine. This strategy is particularly useful when the desired pyridine starting material is readily available. A common method involves the reaction of a 2-chloro-3-cyanopyridine with hydrazine.[9] The reaction can proceed through two possible pathways: an initial nucleophilic attack of hydrazine on the cyano group, followed by intramolecular displacement of the chlorine, or an initial hydrazinolysis of the chloro group followed by cyclization onto the nitrile.[9]

Logical Relationship: Synthetic Strategies

G PyrazoloScaffold Pyrazolo[3,4-b]pyridine Scaffold Strategy1 Pyridine Ring Formation (from Pyrazole) PyrazoloScaffold->Strategy1 Synthesized by Strategy2 Pyrazole Ring Formation (from Pyridine) PyrazoloScaffold->Strategy2 Synthesized by Aminopyrazole 5-Aminopyrazole Strategy1->Aminopyrazole Starts with ChloroCyanoPyridine 2-Chloro-3-cyanopyridine Strategy2->ChloroCyanoPyridine Starts with Dicarbonyl 1,3-Dicarbonyl Compound Aminopyrazole->Dicarbonyl Reacts with Enone α,β-Unsaturated Ketone Aminopyrazole->Enone Reacts with Hydrazine Hydrazine ChloroCyanoPyridine->Hydrazine Reacts with

Caption: Major synthetic routes to the pyrazolo[3,4-b]pyridine scaffold.

Chemical Reactivity and Functionalization

The pyrazolo[3,4-b]pyridine scaffold possesses a rich and diverse reactivity, allowing for the introduction of a wide range of functional groups at various positions. Understanding this reactivity is crucial for the design and synthesis of novel derivatives with tailored properties.

Electrophilic Substitution

The pyrazolo[3,4-b]pyridine ring system is generally susceptible to electrophilic attack. Nitration and chlorination are common electrophilic substitution reactions performed on this scaffold. For example, nitration often occurs at the 3-position of the pyrazole ring.[9]

Nucleophilic Substitution

Halogenated pyrazolo[3,4-b]pyridines are valuable intermediates for introducing various functionalities through nucleophilic substitution reactions. For instance, a chloro group at the 4-position can be readily displaced by various nucleophiles, such as amines and alkoxides, providing access to a wide array of derivatives.[6]

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), have been extensively applied to the functionalization of the pyrazolo[3,4-b]pyridine scaffold. These reactions are typically performed on halogenated or triflated derivatives and allow for the introduction of aryl, alkyl, and alkynyl groups with high efficiency and regioselectivity.

Reaction Pathway: Functionalization of the Scaffold

G Scaffold Pyrazolo[3,4-b]pyridine H Nitration Nitration (HNO3/H2SO4) Scaffold->Nitration Electrophilic Substitution Halogenation Halogenation (NCS/NBS) Scaffold->Halogenation Electrophilic Substitution NitroProduct 3-Nitro-pyrazolo[3,4-b]pyridine NO2 Nitration->NitroProduct HaloProduct 4-Chloro-pyrazolo[3,4-b]pyridine Cl Halogenation->HaloProduct NucleophilicSub Nucleophilic Substitution (Nu-) HaloProduct->NucleophilicSub Functionalization CrossCoupling Cross-Coupling (Pd-cat., R-B(OH)2) HaloProduct->CrossCoupling Functionalization SubstitutedProduct 4-Nu-pyrazolo[3,4-b]pyridine Nu NucleophilicSub->SubstitutedProduct CoupledProduct 4-R-pyrazolo[3,4-b]pyridine R CrossCoupling->CoupledProduct

Caption: Key functionalization reactions of the pyrazolo[3,4-b]pyridine core.

Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of pyrazolo[3,4-b]pyridine derivatives are of paramount importance for their application in drug discovery and materials science.

Physicochemical Properties

The parent 1H-pyrazolo[3,4-b]pyridine has a molecular weight of 119.12 g/mol and a calculated XLogP3 value of 0.8.[10] The introduction of various substituents can significantly alter its lipophilicity (LogP), acidity/basicity (pKa), and other properties that influence its pharmacokinetic and pharmacodynamic profiles. A summary of the key computed properties of the parent scaffold is presented in the table below.

PropertyValueSource
Molecular Weight119.12 g/mol PubChem[10]
XLogP30.8PubChem[10]
Hydrogen Bond Donor Count1PubChem[10]
Hydrogen Bond Acceptor Count3PubChem[10]
Rotatable Bond Count0PubChem[10]
Exact Mass119.048347172 DaPubChem[10]
Polar Surface Area41.6 ŲPubChem[10]
Spectroscopic Characterization

The structure of pyrazolo[3,4-b]pyridine derivatives is routinely confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

  • ¹H NMR: The proton NMR spectra of pyrazolo[3,4-b]pyridines show characteristic signals for the aromatic protons of both the pyrazole and pyridine rings.[1][9] The chemical shifts of these protons are influenced by the nature and position of the substituents. For example, the H-3 proton of the pyrazole ring typically appears as a singlet.[1]

  • ¹³C NMR: The carbon NMR spectra provide valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic environment and can be used to confirm the substitution pattern.[4]

  • IR Spectroscopy: The IR spectra of pyrazolo[3,4-b]pyridines exhibit characteristic absorption bands for the C=C and C=N stretching vibrations within the aromatic rings.[11]

  • UV-Vis Spectroscopy: The ultraviolet-visible absorption spectra of pyrazolo[3,4-b]pyridine derivatives typically show absorption maxima in the UV region, with the exact wavelength depending on the substitution pattern and the solvent.[4] Some derivatives also exhibit interesting fluorescence properties.[1]

Conclusion and Future Perspectives

The pyrazolo[3,4-b]pyridine scaffold continues to be a highly valuable and versatile building block in the design of new bioactive molecules and functional materials. Its robust and adaptable chemistry allows for the synthesis of large and diverse libraries of compounds for high-throughput screening. Future research in this area will likely focus on the development of more sustainable and efficient synthetic methods, including the use of green chemistry approaches and novel catalytic systems.[2][12] Furthermore, the exploration of new biological targets and applications for pyrazolo[3,4-b]pyridine derivatives remains a promising avenue for future drug discovery efforts.

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Initial Synthesis and Discovery of 1H-Pyrazolo[3,4-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

The 1H-pyrazolo[3,4-b]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active agents. Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets. This guide delves into the foundational chemistry underpinning this critical heterocyclic system, with a specific focus on the initial synthesis and discovery of 1H-Pyrazolo[3,4-b]pyridin-6-ol. We will explore the seminal synthetic strategies, the critical concept of tautomerism that governs its structure, and provide a detailed, field-proven protocol for its preparation. This document is intended to serve as a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutics based on this versatile molecular architecture.

Introduction: The Significance of the 1H-Pyrazolo[3,4-b]pyridine Core

The fusion of a pyrazole and a pyridine ring gives rise to the pyrazolopyridine family of heterocycles. Among these, the 1H-pyrazolo[3,4-b]pyridine isomer has garnered significant attention from the scientific community. Its structural analogy to adenine and guanine enables it to function as a purine isostere, leading to interactions with a host of enzymes and receptors that play crucial roles in cellular signaling pathways. This has resulted in the development of numerous compounds with diverse therapeutic applications, including kinase inhibitors for oncology and anti-inflammatory agents.

The journey of the 1H-pyrazolo[3,4-b]pyridine scaffold began over a century ago. The first monosubstituted derivative was reported by Ortoleva in 1908, followed by the work of Bulow in 1911 who synthesized N-phenyl-3-methyl substituted analogs.[1] These early explorations laid the groundwork for what would become a rich and diverse field of heterocyclic chemistry.

A key derivative in this family is this compound. The introduction of a hydroxyl group at the 6-position significantly influences the electronic properties of the bicyclic system and provides a crucial handle for further functionalization, making it a valuable intermediate in drug discovery programs.

The Foundational Synthetic Strategy: Building upon a Pre-formed Pyrazole

The most robust and historically significant approach to the synthesis of the 1H-pyrazolo[3,4-b]pyridine core involves the construction of the pyridine ring onto a pre-existing pyrazole. This strategy typically employs the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or a synthetic equivalent. This versatile reaction allows for the introduction of a wide range of substituents onto the newly formed pyridine ring, making it a powerful tool for generating molecular diversity.

Mechanism of Action: A Stepwise Annulation

The reaction proceeds through a well-established mechanism. The nucleophilic 5-amino group of the pyrazole initially attacks one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation of the endocyclic pyrazole nitrogen onto the remaining carbonyl group, leading to the formation of a six-membered dihydropyridine ring. Subsequent dehydration under the reaction conditions results in the aromatization of the pyridine ring, yielding the final 1H-pyrazolo[3,4-b]pyridine product. The regioselectivity of the initial attack can be influenced by the electronic nature of the substituents on the 1,3-dicarbonyl compound.

The Critical Role of Tautomerism: this compound vs. 1H-Pyrazolo[3,4-b]pyridin-6(7H)-one

A crucial aspect of the chemistry of this compound is the phenomenon of keto-enol tautomerism. The "ol" (enol) form is in equilibrium with its "one" (keto) tautomer, 1H-Pyrazolo[3,4-b]pyridin-6(7H)-one. For this particular heterocyclic system, the equilibrium lies heavily towards the keto form, which is the more stable and readily isolated isomer. This is a common feature in many heterocyclic systems where a hydroxyl group is alpha or gamma to a ring nitrogen. Consequently, while the target molecule is often named as the 6-ol derivative, the actual compound synthesized and characterized is typically the 6-one tautomer.

Caption: Tautomeric equilibrium between the enol and keto forms.

Experimental Protocol: The Initial Synthesis of Unsubstituted 1H-Pyrazolo[3,4-b]pyridin-6(7H)-one

The following protocol is a representative procedure for the synthesis of the parent 1H-Pyrazolo[3,4-b]pyridin-6(7H)-one, based on the foundational condensation reaction.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
5-Aminopyrazole83.091.0 g12.0 mmol
Diethyl malonate160.172.1 g (1.9 mL)13.1 mmol
Sodium ethoxide68.050.98 g14.4 mmol
Anhydrous Ethanol46.0720 mL-
Acetic Acid60.05As needed-
Step-by-Step Procedure
  • Reaction Setup: A solution of sodium ethoxide (0.98 g, 14.4 mmol) in anhydrous ethanol (20 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Reactants: To this solution, 5-aminopyrazole (1.0 g, 12.0 mmol) and diethyl malonate (2.1 g, 13.1 mmol) are added sequentially.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The resulting solid residue is dissolved in water and acidified with acetic acid to precipitate the product. The crude product is collected by filtration, washed with cold water, and dried.

  • Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure 1H-Pyrazolo[3,4-b]pyridin-6(7H)-one.

Synthesis_Workflow start Prepare Sodium Ethoxide in Ethanol add_reagents Add 5-Aminopyrazole and Diethyl Malonate start->add_reagents reflux Reflux for 6 hours add_reagents->reflux workup Cool and Remove Solvent reflux->workup purify Dissolve in Water and Acidify workup->purify recrystallize Recrystallize from Ethanol/Water purify->recrystallize end Pure 1H-Pyrazolo[3,4-b]pyridin-6(7H)-one recrystallize->end

Caption: Experimental workflow for the synthesis.

Conclusion

The initial discovery and synthesis of this compound, existing as its more stable tautomer 1H-Pyrazolo[3,4-b]pyridin-6(7H)-one, represents a significant milestone in heterocyclic chemistry. The foundational synthetic strategy, the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds, remains a cornerstone of modern synthetic organic chemistry due to its robustness and versatility. A thorough understanding of this initial synthesis, coupled with an appreciation for the governing principles of tautomerism, provides a solid foundation for researchers and drug development professionals working to exploit the therapeutic potential of this privileged scaffold. The continued exploration of the chemistry of 1H-pyrazolo[3,4-b]pyridines promises to yield new and innovative medicines for years to come.

References

Methodological & Application

Application Notes and Protocols for the Multi-Component Synthesis of 1H-Pyrazolo[3,4-b]pyridin-6-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1H-Pyrazolo[3,4-b]pyridin-6-one Scaffold in Modern Drug Discovery

The fusion of pyrazole and pyridine rings to form the 1H-pyrazolo[3,4-b]pyridine scaffold has garnered significant attention from the medicinal chemistry community. This bicyclic heterocyclic system is considered a "privileged scaffold" due to its structural resemblance to purine bases, allowing it to interact with a wide array of biological targets.[1] In particular, the 1H-pyrazolo[3,4-b]pyridin-6-one core is a key pharmacophore found in numerous compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and kinase inhibitory properties.[2][3] The development of efficient and versatile synthetic methodologies to access libraries of these derivatives is therefore a critical endeavor in the pursuit of novel therapeutic agents.

Multi-component reactions (MCRs) have emerged as a powerful tool in this context, offering a streamlined approach to complex molecule synthesis in a single pot. By combining three or more starting materials in a single reaction vessel, MCRs embody the principles of green chemistry by minimizing waste, reducing reaction times, and improving overall efficiency. This application note provides a detailed overview of two prominent multi-component strategies for the synthesis of 1H-Pyrazolo[3,4-b]pyridin-6-one derivatives, complete with step-by-step protocols, mechanistic insights, and a summary of their synthetic scope.

Synthetic Strategies for 1H-Pyrazolo[3,4-b]pyridin-6-one Derivatives

The convergence of readily available starting materials in a one-pot fashion is the hallmark of multi-component syntheses of the target scaffold. Two particularly effective and widely adopted strategies are highlighted below.

Strategy 1: Three-Component Condensation of 5-Aminopyrazoles, Aldehydes, and Meldrum's Acid

This approach represents a classic and robust method for the construction of the 1H-pyrazolo[3,4-b]pyridin-6-one core. The reaction brings together a 5-aminopyrazole, an aldehyde, and Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as the active methylene component. The choice of Meldrum's acid is strategic; its high acidity and subsequent thermal decomposition to generate a ketene intermediate facilitate the cyclization and formation of the pyridinone ring. The reaction often proceeds with high atom economy and can be catalyzed by a variety of catalysts, including acids, bases, and even under catalyst-free conditions with green solvents like polyethylene glycol (PEG)-400.[4]

Reaction Mechanism:

The reaction is believed to proceed through an initial Knoevenagel condensation between the aldehyde and Meldrum's acid to form an arylidene intermediate. This is followed by a Michael addition of the 5-aminopyrazole to the activated double bond. Subsequent intramolecular cyclization and elimination of acetone and carbon dioxide from the Meldrum's acid moiety leads to the formation of the dihydropyrazolo[3,4-b]pyridin-6-one. A final oxidation step, which can occur in situ or as a separate step, yields the aromatic 1H-pyrazolo[3,4-b]pyridin-6-one.[5]

Three-Component_Reaction_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Elimination cluster_3 Oxidation Aldehyde Aldehyde Arylidene_Intermediate Arylidene_Intermediate Aldehyde->Arylidene_Intermediate + Meldrum's Acid Meldrum_s_Acid Meldrum_s_Acid Michael_Adduct Michael_Adduct Arylidene_Intermediate->Michael_Adduct + 5-Aminopyrazole 5_Aminopyrazole 5_Aminopyrazole Dihydropyrazolo_pyridinone Dihydropyrazolo_pyridinone Michael_Adduct->Dihydropyrazolo_pyridinone Intramolecular Cyclization Final_Product 1H-Pyrazolo[3,4-b]pyridin-6-one Dihydropyrazolo_pyridinone->Final_Product [O]

Figure 1: Proposed mechanism for the three-component synthesis.

Strategy 2: One-Pot Synthesis from 5-Aminopyrazoles and Azlactones

A more recent and highly efficient one-pot strategy involves the reaction of 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones, commonly known as azlactones. This method offers a straightforward route to 4-aryl-substituted 1H-pyrazolo[3,4-b]pyridin-6-ones. The reaction can be performed under solvent-free conditions, which is environmentally advantageous. The key step in this synthesis is the elimination of a benzamide molecule from an intermediate, which is typically facilitated by a strong base in a high-boiling solvent like DMSO.[2][6]

Reaction Mechanism:

The reaction commences with the nucleophilic attack of the 5-aminopyrazole on the exocyclic double bond of the azlactone, leading to the formation of a tetrahydro-1H-pyrazolo[3,4-b]pyridinone intermediate with a benzamide group at the 5-position. In the presence of a strong base, such as potassium tert-butoxide (t-BuOK), and at elevated temperatures, this intermediate undergoes elimination of benzamide to furnish the desired 4-aryl-1H-pyrazolo[3,4-b]pyridin-6-one.[6]

Azlactone_Reaction_Workflow Start Start Mix Mix 5-Aminopyrazole and Azlactone Start->Mix Heat_SF Heat under solvent-free conditions (e.g., 150 °C) Mix->Heat_SF Intermediate_Formation Tetrahydro-1H-pyrazolo[3,4-b]pyridinone intermediate formed? Heat_SF->Intermediate_Formation Add_Base_Solvent Add t-BuOK and DMSO Intermediate_Formation->Add_Base_Solvent Yes End End Intermediate_Formation->End No Heat_Elimination Heat to induce elimination (e.g., 150 °C) Add_Base_Solvent->Heat_Elimination Workup Aqueous work-up and purification Heat_Elimination->Workup Product 4-Aryl-1H-pyrazolo[3,4-b]pyridin-6-one Workup->Product Product->End

Figure 2: Experimental workflow for the one-pot synthesis from azlactones.

Experimental Protocols

Protocol 1: Three-Component Synthesis of 4-Aryl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-ones using PEG-400

This protocol describes a green and efficient synthesis of dihydropyrazolo[3,4-b]pyridin-6-ones, which are immediate precursors to the fully aromatized derivatives.[4]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Meldrum's acid (1 mmol)

  • 3-Methyl-1H-pyrazol-5-amine (1 mmol)

  • Polyethylene glycol (PEG)-400 (5 mL)

  • Ethanol for recrystallization

Procedure:

  • In a 25 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), Meldrum's acid (1 mmol), and 3-methyl-1H-pyrazol-5-amine (1 mmol) in PEG-400 (5 mL).

  • Stir the reaction mixture at 80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Add cold water (10 mL) to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford the pure 4-aryl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one.

Note: For the synthesis of the fully aromatic 1H-pyrazolo[3,4-b]pyridin-6-ones, an additional oxidation step using an oxidizing agent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) may be required following this procedure.[5]

Protocol 2: One-Pot Synthesis of 4-Aryl-1H-pyrazolo[3,4-b]pyridin-6-ones from 5-Aminopyrazoles and Azlactones

This protocol details the one-pot synthesis of 4-aryl-1H-pyrazolo[3,4-b]pyridin-6-ones under solvent-free initial conditions followed by base-mediated elimination.[2][6]

Materials:

  • 5-Aminopyrazole (2 mmol)

  • 4-Arylidene-2-phenyloxazol-5(4H)-one (azlactone) (2 mmol)

  • Potassium tert-butoxide (t-BuOK) (3 mmol, 1.5 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM) for extraction

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vial, thoroughly mix the 5-aminopyrazole (2 mmol) and the azlactone (2 mmol).

  • Heat the solvent-free mixture at 150 °C for 40 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Add DMSO and potassium tert-butoxide (3 mmol).

  • Heat the mixture at 150 °C for 1.5 hours.

  • After cooling, pour the reaction mixture into water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 4-aryl-1H-pyrazolo[3,4-b]pyridin-6-one.

Data Summary

The following table summarizes representative yields for the one-pot synthesis of 4-aryl-1H-pyrazolo[3,4-b]pyridin-6-ones from 5-aminopyrazole and various azlactones, demonstrating the scope of the reaction.

EntryAryl group (from Azlactone)ProductYield (%)
1Phenyl4-Phenyl-1H-pyrazolo[3,4-b]pyridin-6-one73
24-Methylphenyl4-(4-Methylphenyl)-1H-pyrazolo[3,4-b]pyridin-6-one70
34-Methoxyphenyl4-(4-Methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-6-one75
44-Chlorophenyl4-(4-Chlorophenyl)-1H-pyrazolo[3,4-b]pyridin-6-one68
52-Naphthyl4-(2-Naphthyl)-1H-pyrazolo[3,4-b]pyridin-6-one65

Data adapted from Shuvalov, V. Yu., et al. (2023).[6]

Conclusion and Future Perspectives

The multi-component synthesis of 1H-pyrazolo[3,4-b]pyridin-6-one derivatives offers a highly efficient and versatile platform for the generation of compound libraries for drug discovery. The methodologies presented herein, namely the three-component condensation involving Meldrum's acid and the one-pot reaction with azlactones, provide researchers with robust and adaptable protocols. The ongoing development in this field is focused on the use of novel catalysts, greener reaction media, and the expansion of the substrate scope to access even greater molecular diversity. The continued exploration of these powerful synthetic strategies will undoubtedly accelerate the discovery of new therapeutic agents based on this privileged heterocyclic scaffold.

References

Application Notes & Protocols: A Guide to the Gould-Jacobs Reaction for 1H-Pyrazolo[3,4-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. As a bioisostere of purine, this nitrogen-rich framework is a cornerstone in the design of molecules with diverse biological activities, including kinase inhibitors for anticancer therapy, antimalarial agents, and antienterovirals.[1][2][3] The development of robust and versatile synthetic routes to this scaffold is therefore of paramount importance for drug discovery and development professionals.

Among the various synthetic strategies, the Gould-Jacobs reaction stands out as a classic and reliable method for constructing the fused pyridine ring onto a pre-existing pyrazole core.[4][5][6] This application note provides an in-depth analysis of the Gould-Jacobs reaction for this specific transformation, offering field-proven insights into its mechanism, critical parameters, and detailed experimental protocols designed for reproducibility and scalability.

Mechanistic Deep Dive: From Aminopyrazole to a Fused Heterocycle

The Gould-Jacobs reaction is a thermal cyclization process that classically involves the reaction of an aniline with diethyl 2-(ethoxymethylidene)malonate (DEEM) to form quinolines.[5][7] For the synthesis of 1H-pyrazolo[3,4-b]pyridines, the aniline is replaced by a 3- or 5-aminopyrazole, which serves as the nucleophilic building block.[4][8] The reaction proceeds through two distinct, critical stages:

  • Initial Condensation: The reaction commences with a nucleophilic attack from the exocyclic amino group of the aminopyrazole onto the electron-deficient β-carbon of DEEM. This is followed by the elimination of an ethanol molecule to yield a stable enamine intermediate, a diethyl ((pyrazoylamino)methylene)malonate.[4][5] This initial step is typically facile and can often be performed at moderate temperatures.

  • Thermal Cyclization: This is the crux of the Gould-Jacobs reaction and its most demanding step. The enamine intermediate undergoes a high-temperature, intramolecular 6-electron electrocyclization. The pyrazole ring's C4 carbon atom attacks one of the ester carbonyls, leading to the formation of the fused pyridinone ring and the elimination of a second ethanol molecule.[5][9] This step requires significant thermal energy to overcome the activation barrier, which is why high-boiling solvents are a hallmark of this reaction. The initial product is a 4-hydroxy-1H-pyrazolo[3,4-b]pyridine, which exists predominantly in its 4-oxo tautomeric form.[4]

Gould_Jacobs_Mechanism Figure 1: Gould-Jacobs Reaction Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Product Aminopyrazole 3-Aminopyrazole Intermediate Enamine Intermediate Aminopyrazole->Intermediate + DEEM - EtOH DEEM Diethyl (ethoxymethylidene)malonate (DEEM) Cyclized 4-Oxo-pyrazolo[3,4-b]pyridine (Initial Product) Intermediate->Cyclized Heat (>250 °C) - EtOH

Caption: Figure 1: Generalized mechanism of the Gould-Jacobs reaction.

Application Notes: Causality Behind Experimental Choices

Regioselectivity: The Critical Choice

A key consideration when using 3(5)-aminopyrazoles is the potential for forming two different regioisomers. The desired reaction is the annulation across the C4 and C5 positions of the pyrazole to yield the 1H-pyrazolo[3,4-b]pyridine scaffold. However, cyclization can also occur between the N1 and C5 positions, leading to the isomeric 1H-pyrazolo[1,5-a]pyrimidine.[8]

Expert Insight: The Gould-Jacobs reaction, with its high-temperature thermal cyclization, generally favors the formation of the thermodynamically more stable pyrazolo[3,4-b]pyridine isomer. The alternative pyrazolo[1,5-a]pyrimidine is often the kinetically favored product under different, typically acidic or lower-temperature, conditions. Therefore, strict adherence to the high-temperature protocol is crucial for ensuring the correct regiochemical outcome.

Mastering the Thermal Cyclization Step

The success of the synthesis hinges on the conditions of the thermal cyclization. Insufficient heat will result in incomplete reaction, while excessive heat or prolonged reaction times can lead to degradation and reduced yields.[9]

  • Solvent Selection: The choice of solvent is dictated by the need for very high temperatures, typically in the range of 250-260 °C.

    • Dowtherm™ A: A eutectic mixture of diphenyl ether and biphenyl, it is the most common solvent for this reaction.[8] Its high boiling point (~257 °C) provides the ideal temperature range for the cyclization to proceed efficiently.[10]

    • Diphenyl Ether: With a similar boiling point (259 °C), it is an excellent alternative and is often used interchangeably.

    • Solvent-Free & Microwave Conditions: Modern approaches have utilized microwave irradiation to dramatically shorten reaction times from hours to minutes.[5][9][11] This technique allows for rapid, controlled heating to temperatures exceeding the solvent's boiling point under sealed-vessel conditions, often improving yields and minimizing side-product formation.[9]

  • Temperature & Time Optimization: A thorough time-temperature study is recommended when working with a new substrate. The reaction should be monitored (e.g., by TLC or LC-MS) to determine the point at which the intermediate is consumed without significant degradation of the product.

Post-Cyclization: Tailoring the Scaffold

The initial product, an ethyl 4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, is rarely the final target. It serves as a versatile intermediate for further modifications.

  • Chlorination: The 4-oxo group is readily converted to a 4-chloro substituent using reagents like phosphorus oxychloride (POCl₃).[4] This is a crucial transformation, as the 4-chloro-1H-pyrazolo[3,4-b]pyridine is a highly valuable intermediate for introducing various nucleophiles via SₙAr reactions, enabling rapid library synthesis.

  • Saponification & Decarboxylation: The ethyl ester at the 5-position can be hydrolyzed to a carboxylic acid using a base (e.g., NaOH), followed by thermal decarboxylation to yield the unsubstituted 5-position.[5]

Experimental Protocols: A Self-Validating System

The following protocols provide a reliable, step-by-step methodology for the synthesis of a key 4-chloro-1H-pyrazolo[3,4-b]pyridine intermediate.

Workflow Figure 2: Experimental Workflow A Step 1: Condensation (Aminopyrazole + DEEM) B Step 2: Thermal Cyclization (High-Temp Solvent) A->B Heat C Isolation of 4-Oxo Intermediate B->C Cool & Precipitate D Step 3: Chlorination (POCl₃) C->D Reflux E Work-up & Purification D->E Quench & Extract F Final Product: 4-Chloro-pyrazolo[3,4-b]pyridine E->F Chromatography

Caption: Figure 2: Step-by-step experimental workflow.

Protocol 1: Synthesis of Ethyl 4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

This protocol details the initial condensation and subsequent thermal cyclization.

Materials:

  • 3-Amino-1-phenylpyrazole (1.0 eq)

  • Diethyl 2-(ethoxymethylidene)malonate (DEEM) (1.1 eq)

  • Dowtherm™ A

Procedure:

  • Condensation: In a round-bottom flask, combine 3-amino-1-phenylpyrazole and DEEM. Heat the mixture at 120-130 °C for 2 hours with stirring. Ethanol is evolved during this step. The reaction can be monitored by TLC until the starting aminopyrazole is consumed.

  • Cyclization: To the resulting crude enamine intermediate, add Dowtherm™ A (approx. 5-10 mL per gram of aminopyrazole). Equip the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 250-255 °C) using a suitable heating mantle. Maintain a gentle reflux for 1-2 hours. Monitor the disappearance of the intermediate by TLC or LC-MS.

  • Isolation: After the reaction is complete, allow the mixture to cool to below 100 °C. Add hexane or petroleum ether to the cooled mixture to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol or a similar solvent if necessary.

Protocol 2: Synthesis of 4-Chloro-5-ethoxycarbonyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

This protocol describes the conversion of the 4-oxo group to the versatile 4-chloro group.

Materials:

  • Ethyl 4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5-10 eq excess)

  • (Optional) Catalytic amount of Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a fume hood, carefully add the 4-oxo intermediate to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas).

  • (Optional) Add a few drops of DMF, which can catalyze the reaction.

  • Chlorination: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours, or until the starting material is fully consumed as indicated by TLC/LC-MS.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic quench.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~7-8.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-chloro derivative.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the thermal cyclization step, highlighting the versatility of the reaction.

R¹ Substituent (at N1)R³ Substituent (at C3)SolventTemp (°C)Time (h)Yield (%)Reference
PhenylHDowtherm A250-2551.5~85[8]
MethylMethylDowtherm A250-2552~80[4]
HMethylDiphenyl Ether2551~78[8]
PhenylCF₃Diphenyl Ether2553~70[4]

Conclusion

The Gould-Jacobs reaction is a powerful and enduring tool for the synthesis of the medicinally vital 1H-pyrazolo[3,4-b]pyridine scaffold. By understanding the underlying mechanism and carefully controlling the critical parameters—particularly the high-temperature cyclization step—researchers can reliably access a wide range of substituted analogs. The subsequent conversion of the initial 4-oxo product into the versatile 4-chloro intermediate opens the door to extensive functionalization, making this synthetic sequence an invaluable asset in modern drug discovery programs.

References

Application Notes & Protocols: A Comprehensive Guide to the Biological Screening of Novel 1H-Pyrazolo[3,4-b]pyridin-6-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of 1H-Pyrazolo[3,4-b]pyridines

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] A significant body of research has identified derivatives of this scaffold as potent inhibitors of key cellular regulators, particularly cyclin-dependent kinases (CDKs).[5][6][7] CDKs are serine/threonine kinases that form essential complexes with cyclins to govern the progression of the cell cycle. Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.

Novel analogs of 1H-pyrazolo[3,4-b]pyridin-6-ol are designed to build upon this legacy, aiming for enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. The successful identification of lead candidates from a library of these novel analogs requires a systematic and robust biological screening cascade. This guide provides a detailed framework and step-by-step protocols for researchers in oncology and drug development to effectively evaluate these compounds, from initial high-throughput viability screens to detailed mechanistic and target validation studies.

The experimental choices outlined herein are grounded in a logical progression. We begin with broad phenotypic assays to identify active compounds and then employ more sophisticated techniques to elucidate their mechanism of action, ultimately confirming their effects on specific molecular targets and downstream signaling pathways.

The Screening Cascade: A Strategic Workflow

A tiered approach is essential for the efficient and cost-effective screening of a new compound library. This cascade prioritizes assays that can rapidly identify "hits" (compounds with desired biological activity) before committing resources to more intensive, lower-throughput mechanistic studies.

Screening_Cascade cluster_0 Primary Screening (High-Throughput) cluster_2 Target Validation & Downstream Analysis Primary Cell Viability / Cytotoxicity Assays (e.g., CellTiter-Glo®, MTT) Apoptosis Apoptosis Assay (Annexin V / PI Staining) Primary->Apoptosis Active 'Hits' (Low IC50) CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Primary->CellCycle Active 'Hits' (Low IC50) WesternBlot Western Blot Analysis (p-Rb, Cleaved PARP, etc.) Apoptosis->WesternBlot KinaseAssay In Vitro Kinase Panel Screen (e.g., CDK2, CDK9) CellCycle->KinaseAssay KinaseAssay->WesternBlot

Figure 1: The Biological Screening Cascade. A logical workflow progressing from high-throughput primary screens to detailed mechanistic and target validation assays.

Primary Screening: Assessing Antiproliferative Activity

The initial goal is to determine the concentration-dependent effect of the novel analogs on the viability and proliferation of cancer cells. This is typically achieved by calculating the half-maximal inhibitory concentration (IC50) value for each compound. We present two robust, multiwell plate-based assays suitable for this purpose.

Rationale for Assay Selection
  • CellTiter-Glo® Luminescent Cell Viability Assay: This is a homogeneous "add-mix-measure" assay that quantifies ATP, an indicator of metabolically active cells.[8][9] Its high sensitivity, broad linear range, and simple protocol make it ideal for high-throughput screening (HTS).[10][11] The luminescent signal is stable, providing flexibility in plate processing.[8]

  • MTT Assay: This is a classic colorimetric assay where mitochondrial dehydrogenases in viable cells reduce a yellow tetrazolium salt (MTT) to purple formazan crystals.[12] It is cost-effective and widely used, though it requires a solubilization step and can be susceptible to interference from colored compounds or agents that affect mitochondrial respiration.[13][14]

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from Promega Corporation's technical bulletin.[11]

A. Materials

  • Opaque-walled 96-well or 384-well plates suitable for luminescence measurements.

  • Cancer cell line of interest (e.g., HCT-116, MCF-7).

  • Complete cell culture medium.

  • CellTiter-Glo® Reagent (Promega, Cat.# G7570).

  • Multichannel pipette.

  • Luminometer.

B. Reagent Preparation

  • Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature.

  • Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.

  • Transfer the entire volume of buffer into the substrate bottle to reconstitute. Mix by gentle inversion until the substrate is fully dissolved.[11][15]

C. Step-by-Step Procedure

  • Cell Seeding: Seed cells into an opaque-walled multiwell plate at a pre-determined optimal density in 100 µL (96-well) or 25 µL (384-well) of culture medium. Include wells with medium only for background measurements.[15] Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Add the desired final concentrations to the cells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Assay Execution: Equilibrate the plate to room temperature for approximately 30 minutes.[11]

  • Add a volume of reconstituted CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).[15]

  • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[15]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11][15]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

D. Data Analysis

  • Subtract the average background luminescence (medium only wells) from all experimental readings.

  • Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells.

  • Plot the normalized viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Compound IDTarget Cell LineIC50 (µM)
Analog-001HCT-1161.5
Analog-002HCT-116> 50
Analog-003HCT-1160.8
Doxorubicin (Control)HCT-1160.2

Table 1: Example Data Summary for Primary Viability Screening.

Secondary Screening: Elucidating the Mechanism of Action

Compounds that demonstrate potent antiproliferative activity (i.e., low IC50 values) are advanced to secondary screening to understand how they inhibit cell growth. Given that 1H-pyrazolo[3,4-b]pyridines are known to act as CDK inhibitors, the most probable mechanisms are the induction of apoptosis (programmed cell death) and/or cell cycle arrest.[5][7]

Protocol 2: Apoptosis Detection by Annexin V-FITC & Propidium Iodide Staining

A. Scientific Principle In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that is excluded by live cells with intact membranes but can penetrate late-stage apoptotic and necrotic cells.[16] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.

Apoptosis_Principle cluster_0 Live Cell cluster_1 Early Apoptotic Cell cluster_2 Late Apoptotic/Necrotic Cell l_cell Cell Membrane l_ps PS (Inner Leaflet) l_cell->l_ps l_annexin Annexin V-FITC (No Binding) l_pi PI (Excluded) e_cell Cell Membrane e_ps PS (Outer Leaflet) e_cell->e_ps e_annexin Annexin V-FITC (Binds) e_ps->e_annexin e_pi PI (Excluded) d_cell Compromised Membrane d_ps PS (Outer Leaflet) d_cell->d_ps d_annexin Annexin V-FITC (Binds) d_ps->d_annexin d_pi PI (Enters Nucleus)

Figure 2: Principle of Annexin V/PI Apoptosis Assay. Differentiating cell populations based on membrane integrity and phosphatidylserine (PS) exposure.

B. Materials

  • Flow cytometer.

  • Annexin V-FITC Apoptosis Detection Kit (e.g., Abcam ab14085 or similar).

  • 1X Binding Buffer (provided in kit).

  • Annexin V-FITC conjugate.

  • Propidium Iodide (PI) solution.

  • Ice-cold Phosphate-Buffered Saline (PBS).

C. Step-by-Step Procedure

  • Cell Treatment: Seed cells in 6-well plates and treat with the novel analog at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control and a positive control (e.g., staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 500 µL of 1X Binding Buffer. The cell density should be approximately 1-5 x 10^5 cells/mL.[16]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[17]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry immediately (within 1 hour).[16] Excite FITC at 488 nm and measure emission at ~530 nm (usually FL1 channel). Excite PI and measure emission at ~617 nm (usually FL2 or FL3 channel).

D. Data Interpretation

  • Lower-Left Quadrant (Annexin V- / PI-): Live cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells/debris. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

A. Scientific Principle Propidium Iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA. The fluorescence intensity of a PI-stained cell is directly proportional to its DNA content. By analyzing a population of cells with flow cytometry, one can distinguish between cells in different phases of the cell cycle: G0/G1 phase (2N DNA content), S phase (intermediate DNA content), and G2/M phase (4N DNA content).[18][19] Treatment with a CDK inhibitor is expected to cause an accumulation of cells in a specific phase (e.g., G1 arrest).

B. Materials

  • Flow cytometer.

  • 70% ice-cold ethanol.

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).[20]

  • Ice-cold PBS.

C. Step-by-Step Procedure

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at IC50 and 2x IC50 concentrations for 24 hours.

  • Harvesting: Harvest cells (adherent and floating) as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubation: Incubate the cells for at least 2 hours at -20°C (can be stored for several days).

  • Washing: Centrifuge the fixed cells at 300 x g for 5 minutes, discard the ethanol, and wash the pellet once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[20]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry, using a linear scale for the fluorescence channel to properly resolve the 2N and 4N DNA content peaks.[19][20]

D. Data Interpretation Generate a DNA content frequency histogram. Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated samples to the vehicle control to identify any cell cycle arrest.

Treatment% G0/G1% S% G2/M
Vehicle Control45.2%35.1%19.7%
Analog-003 (1 µM)72.5%15.3%12.2%
Analog-003 (2 µM)81.1%9.8%9.1%

Table 2: Example Data from Cell Cycle Analysis, Indicating G1 Arrest.

Target Validation and Downstream Signaling Analysis

After establishing a cellular mechanism, the final step is to confirm that the compound engages its intended molecular target and modulates the relevant signaling pathway. For this compound analogs, this involves confirming CDK inhibition and observing the expected downstream consequences.

CDK_Pathway cluster_pathway G1/S Transition Pathway CDK46 CDK4/6 CDKCyc Active CDK4/6-CycD Complex CDK46->CDKCyc CycD Cyclin D CycD->CDKCyc Rb Rb CDKCyc->Rb Phosphorylates Arrest G1 Arrest E2F E2F Rb->E2F Sequesters pRb p-Rb pRb->E2F Releases S_Phase S-Phase Gene Transcription E2F->S_Phase Inhibitor 1H-Pyrazolo[3,4-b]pyridine Analog Inhibitor->CDKCyc Inhibits

Figure 3: Simplified CDK Signaling Pathway. Inhibition of the CDK4/6-Cyclin D complex by a pyrazolopyridine analog prevents Rb phosphorylation, leading to G1 cell cycle arrest.

Target Engagement: Kinase Inhibition Assays

Direct confirmation of target inhibition is best achieved through in vitro kinase assays.[21]

  • Biochemical Assays: These assays use purified, recombinant kinase (e.g., CDK2/Cyclin E) and a substrate. Inhibition is measured by quantifying the reduction in substrate phosphorylation.

  • Cell-Based Assays: Techniques like NanoBRET™ measure compound binding to the target kinase within intact cells, providing a more physiologically relevant measure of target engagement.

Given the specialized nature of these assays, it is often practical to utilize commercial kinase screening services (e.g., Eurofins Discovery KINOMEscan®, Promega).[22] It is recommended to screen lead compounds against a panel of kinases, including the primary targets (e.g., CDK1, CDK2, CDK9) and a broader panel to assess selectivity and identify potential off-target effects.[7][23]

Protocol 4: Western Blot Analysis of Downstream Markers

A. Scientific Principle Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture like a cell lysate.[24][25] By probing with specific antibodies, we can assess the phosphorylation state of CDK substrates (like the Retinoblastoma protein, Rb) and markers of apoptosis (like cleaved PARP or cleaved Caspase-3) to confirm the cellular effects observed in secondary screening.[26][27]

B. Materials

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • Nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-cleaved PARP, anti-Actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

C. Step-by-Step Procedure

  • Protein Extraction: Treat cells as previously described. Wash cells with ice-cold PBS and lyse by adding ice-cold lysis buffer.[26] Scrape the cells, collect the lysate, and clarify by centrifugation.[28]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[26]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.[28]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[24][28]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[28]

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (TBST).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped of antibodies and reprobed for other proteins, such as total protein controls (e.g., total Rb) or a loading control (e.g., β-Actin), to ensure equal protein loading.

D. Data Interpretation Compare the band intensities for the target proteins between treated and control samples. A potent CDK inhibitor should show a dose-dependent decrease in the phosphorylation of Rb. If the compound induces apoptosis, an increase in the signal for cleaved PARP or cleaved Caspase-3 should be observed.

Conclusion

The biological screening of novel this compound analogs is a multi-step process that requires a logical and methodologically sound approach. The workflow and protocols detailed in this guide provide a comprehensive framework for identifying promising anticancer agents, from initial high-throughput cytotoxicity screening to in-depth characterization of their mechanism of action and target engagement. By systematically assessing cell viability, apoptosis induction, cell cycle effects, and the modulation of specific signaling pathways, researchers can build a robust data package to support the advancement of lead candidates into the next phase of preclinical drug development.

References

Application Notes and Protocols: The Therapeutic Potential of 1H-Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: The Central Role of Kinases in Oncology and the Promise of 1H-Pyrazolo[3,4-b]pyridine Scaffolds

Protein kinases are fundamental regulators of cellular processes, including growth, proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment, offering more targeted and less cytotoxic alternatives to traditional chemotherapy.

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its structural similarity to purines, which allows it to effectively compete for the ATP-binding site of numerous kinases.[1] This structural feature has led to the development of a diverse range of derivatives with potent inhibitory activity against various cancer-relevant kinases. While the specific compound 1H-Pyrazolo[3,4-b]pyridin-6-ol represents a potential member of this promising class, extensive research has focused on various substituted analogs, demonstrating broad applicability in oncology. This document will provide an in-depth guide to the application of 1H-pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors for cancer therapy, including their mechanism of action, protocols for their evaluation, and data on representative compounds.

Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been shown to inhibit a range of kinases implicated in cancer progression. The specific cellular effect depends on the kinase being targeted. Below are examples of key kinase targets and their associated signaling pathways.

Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle

CDKs are essential for cell cycle progression, and their aberrant activity is a common feature of cancer cells. Certain 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of CDK1 and CDK2.[2][3] By blocking the activity of these kinases, these compounds can arrest the cell cycle, preventing cancer cell proliferation and inducing apoptosis.[2][3]

CDK_Pathway cluster_0 Cell Cycle Progression G1 G1 S S G2 G2 M M CDK2 CDK2/Cyclin E G1_S_Transition G1/S Transition CDK2->G1_S_Transition CDK1 CDK1/Cyclin B G2_M_Transition G2/M Transition CDK1->G2_M_Transition Inhibitor 1H-Pyrazolo[3,4-b]pyridine Derivative Inhibitor->CDK2 Inhibition Inhibitor->CDK1 Inhibition Apoptosis Apoptosis Inhibitor->Apoptosis Proliferation Cancer Cell Proliferation G1_S_Transition->Proliferation G2_M_Transition->Proliferation

Figure 1: Inhibition of CDK1/2 by 1H-Pyrazolo[3,4-b]pyridine derivatives.

TANK-Binding Kinase 1 (TBK1): A Node in Innate Immunity and Oncogenesis

TBK1 is a serine/threonine kinase involved in innate immunity and has been identified as a synthetic lethal partner in cancers with mutated KRAS.[4] Aberrant TBK1 activation is associated with several cancer types. Potent 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as highly selective TBK1 inhibitors, demonstrating the potential to suppress downstream inflammatory signaling and induce anti-tumor effects.[4][5]

TBK1_Pathway STING STING TBK1 TBK1 STING->TBK1 Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation Inhibitor 1H-Pyrazolo[3,4-b]pyridine Derivative Inhibitor->TBK1 Inhibition pIRF3 p-IRF3 IFN Type I Interferon Production pIRF3->IFN Inflammation Pro-tumorigenic Inflammation IFN->Inflammation

Figure 2: Inhibition of the TBK1 signaling pathway.

Other Relevant Kinase Targets
  • Tropomyosin Receptor Kinases (TRKs): Fusions involving NTRK genes lead to the expression of chimeric TRK proteins with constitutively active kinase domains, driving various cancers.[6] Pyrazolo[3,4-b]pyridine derivatives have been designed as potent TRK inhibitors.[6][7]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in tumorigenesis and angiogenesis. Selective 1H-pyrazolo[3,4-b]pyridine inhibitors of FGFR have shown significant anti-tumor activity in preclinical models.[8]

  • Monopolar Spindle Kinase 1 (Mps1): As a key component of the mitotic checkpoint, Mps1 is a target for inducing mitotic catastrophe in cancer cells. Novel pyrazolo[3,4-b]pyridine derivatives have been identified as potent Mps1 inhibitors.[9]

  • Topoisomerase IIα: Some pyrazolo[3,4-b]pyridine compounds have also been shown to inhibit Topoisomerase IIα, an enzyme crucial for DNA replication and repair in rapidly dividing cancer cells.[10]

Experimental Protocols

The following protocols provide a framework for evaluating the efficacy of 1H-pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.

Rationale: This assay directly measures the ability of the compound to inhibit the enzymatic activity of the target kinase in a cell-free system. A radiometric format using ³²P-labeled ATP is a classic and robust method, though non-radioactive formats (e.g., ADP-Glo™, Z'-LYTE™) are also widely used.

Kinase_Assay_Workflow Start Start Prep Prepare Reagents: - Kinase - Substrate - ATP ([γ-³²P]ATP) - Test Compound Dilutions Start->Prep Incubate Incubate Kinase and Test Compound Prep->Incubate React Initiate Reaction with Substrate and ATP Incubate->React Stop Stop Reaction (e.g., with EDTA) React->Stop Separate Separate Substrate from Unreacted ATP (e.g., filter binding) Stop->Separate Quantify Quantify Incorporated ³²P (Scintillation Counting) Separate->Quantify Analyze Calculate % Inhibition and Determine IC50 Quantify->Analyze End End Analyze->End

Figure 3: Workflow for an in vitro kinase inhibition assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)[11]

  • ATP solution

  • [γ-³²P]ATP

  • MgCl₂

  • Test compound (1H-pyrazolo[3,4-b]pyridine derivative) dissolved in DMSO

  • 96-well reaction plate

  • Phosphocellulose filter plate or other separation matrix

  • Scintillation counter and cocktail

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 or 1:10 dilutions.

  • Reaction Master Mix: Prepare a master mix containing the kinase assay buffer, MgCl₂, and the kinase substrate.

  • Kinase and Inhibitor Pre-incubation: In the 96-well plate, add the test compound dilutions and the kinase. Allow to pre-incubate for 15-30 minutes at room temperature to facilitate compound binding.

  • Reaction Initiation: Start the kinase reaction by adding a mix of ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.[11][12]

  • Reaction Incubation: Incubate the plate at 30°C or 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA or by spotting the reaction mixture onto the phosphocellulose filter paper.

  • Separation: Wash the filter plate extensively with phosphoric acid to remove unreacted [γ-³²P]ATP.

  • Quantification: Add scintillation cocktail to the wells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the effect of the test compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.

Rationale: The MTT assay is a colorimetric assay that relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[13] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line(s) of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Test compound (1H-pyrazolo[3,4-b]pyridine derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[14]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[2]

  • Compound Treatment: The next day, treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO) and a no-cell background control.

  • Incubation: Incubate the cells with the compound for a specified period, typically 48-72 hours, at 37°C in a CO₂ incubator.[2]

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[4][6]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2][14]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4][13]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blotting for Phosphoprotein Analysis

This protocol is used to assess the inhibition of kinase activity within cells by measuring the phosphorylation status of a downstream substrate.

Rationale: A functional kinase inhibitor should reduce the phosphorylation of its target's substrates in a cellular context. Western blotting with phospho-specific antibodies provides a direct readout of target engagement and pathway modulation. It is crucial to use phosphatase inhibitors to preserve the phosphorylation state of proteins during sample preparation.[15]

Materials:

  • Cancer cell line(s)

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[15]

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST; avoid milk as it contains phosphoproteins)[10][15]

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Plate cells and treat with the test compound at various concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the phosphorylated target protein overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and detect the signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein to confirm equal protein loading.[16]

Data Presentation: Representative Inhibitory Activities

The following table summarizes the inhibitory activities of representative 1H-pyrazolo[3,4-b]pyridine derivatives against various kinases and cancer cell lines, as reported in the literature.

Compound IDTarget KinaseIC50 (nM)Cell LineGI50 (µM)Reference
Compound 15y TBK10.2A172 (Glioblastoma)Micromolar range[5]
SQ-67563 CDK1/CDK2Potent (not specified)Ovarian Cancer CellsCytotoxic[2][3]
Compound C03 TRKA56Km-12 (Colon)0.304[7]
Compound 31 Mps12.596MDA-MB-468 (Breast)Significant inhibition[9]
Compound 7n FGFR1-3Excellent potencyH1581 (Lung)Significant in vivo activity[8]
Compound 8c Topoisomerase IIα-NCI-60 Panel1.33 (MG-MID)[10]

Conclusion

The 1H-pyrazolo[3,4-b]pyridine scaffold is a versatile and potent platform for the development of kinase inhibitors for cancer therapy. Derivatives of this core structure have demonstrated efficacy against a wide range of cancer-relevant kinases, leading to cell cycle arrest, inhibition of pro-tumorigenic signaling, and induction of apoptosis. The protocols outlined in this document provide a robust framework for researchers to evaluate the potential of novel 1H-pyrazolo[3,4-b]pyridine derivatives as targeted anti-cancer agents. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will continue to yield promising candidates for clinical development.

References

Application Notes and Protocols for Designing FGFR Inhibitors Using the 1H-Pyrazolo[3,4-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction: The Rationale for Targeting FGFR with 1H-Pyrazolo[3,4-b]pyridine Inhibitors

Fibroblast Growth Factor Receptors (FGFRs) are a family of four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4) that play a pivotal role in a multitude of cellular processes, including proliferation, survival, differentiation, and migration.[1] Under normal physiological conditions, the FGFR signaling cascade is tightly regulated. However, dysregulation of this pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a key driver in the pathogenesis of various human cancers, including those of the bladder, lung, and breast.[2][3] This aberrant signaling contributes to tumor progression, metastasis, and often correlates with a poor prognosis, making FGFRs highly attractive targets for therapeutic intervention.[1][2]

Small molecule inhibitors that target the ATP-binding site of the FGFR kinase domain have emerged as a promising strategy. Among the various heterocyclic scaffolds explored for kinase inhibitor design, the 1H-pyrazolo[3,4-b]pyridine core has proven to be particularly effective.[4][5] This scaffold acts as a bioisostere for the purine core of ATP, effectively anchoring the inhibitor within the kinase hinge region. Its rigid structure and amenable substitution patterns allow for the strategic placement of functional groups to achieve high potency and selectivity against FGFRs.[1][5] This document provides a comprehensive guide to the design, synthesis, and evaluation of novel FGFR inhibitors based on the versatile 1H-pyrazolo[3,4-b]pyridine scaffold.

FGFR Signaling Pathway and Points of Inhibition

Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize and undergo autophosphorylation of their intracellular kinase domains. This phosphorylation event triggers the recruitment of adaptor proteins and the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are central to cell proliferation and survival.[3][6] Small molecule inhibitors based on the 1H-pyrazolo[3,4-b]pyridine scaffold are designed to compete with ATP for binding to the kinase domain, thereby preventing autophosphorylation and blocking the initiation of these downstream signals.

FGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binding & Dimerization P1 P FGFR->P1 Autophosphorylation FRS2 FRS2 P1->FRS2 Recruitment GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1H-Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->FGFR ATP Competition Drug_Design_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation Target Target Identification (FGFR) Scaffold Scaffold Selection (1H-Pyrazolo[3,4-b]pyridine) Target->Scaffold SAR SAR-guided Design & Molecular Modeling Scaffold->SAR Synthesis Chemical Synthesis SAR->Synthesis Biochemical In-vitro Biochemical Assays (IC50 Determination) Synthesis->Biochemical Test Compounds Cellular Cell-based Assays (Proliferation, Signaling) Biochemical->Cellular Active Compounds Cellular->SAR Iterative Optimization InVivo In-vivo Xenograft Models Cellular->InVivo Lead Compounds Biochemical_Assay_Workflow Start Start Prep Prepare Serial Dilutions of Test Compounds Start->Prep Add_Cmpd Add Compounds to Assay Plate Prep->Add_Cmpd Add_Kinase Add Kinase/Substrate Mix Add_Cmpd->Add_Kinase Incubate1 Incubate at RT Add_Kinase->Incubate1 Add_ATP Initiate Reaction with ATP Incubate1->Add_ATP Incubate2 Incubate at 30°C Add_ATP->Incubate2 Stop_Rxn Stop Reaction & Add Detection Reagent Incubate2->Stop_Rxn Read_Lum Read Luminescence Stop_Rxn->Read_Lum Analyze Calculate % Inhibition & Determine IC50 Read_Lum->Analyze End End Analyze->End

References

Application Notes & Protocols: Development of ALK Inhibitors Based on the 1H-Pyrazolo[3,4-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology.

Abstract

Anaplastic Lymphoma Kinase (ALK) is a clinically validated, high-value target in oncology, particularly for non-small cell lung cancer (NSCLC). While targeted ALK inhibitors have transformed patient outcomes, the emergence of resistance mutations necessitates the development of next-generation agents. The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged chemical structure for designing potent and selective ALK inhibitors capable of overcoming these resistance mechanisms. This guide provides an in-depth overview and detailed protocols for the discovery and preclinical characterization of novel ALK inhibitors based on this versatile scaffold. We will cover the rationale for scaffold selection, synthetic strategies, and a comprehensive suite of biochemical and cellular assays to guide a successful drug discovery campaign.

Introduction: The Rationale for Targeting ALK with 1H-Pyrazolo[3,4-b]pyridines

ALK as a Therapeutic Target

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, under normal physiological conditions, plays a role in nervous system development.[1] In several cancers, chromosomal rearrangements lead to the creation of fusion proteins (e.g., EML4-ALK in NSCLC), resulting in constitutive, ligand-independent activation of the ALK kinase domain.[2] This aberrant signaling drives uncontrolled cell proliferation and survival through downstream pathways including STAT3, PI3K/AKT, and RAS/ERK.[3] Because ALK is generally not expressed in normal adult tissues, it represents an ideal molecular target for cancer therapy with a potentially wide therapeutic window.[1]

The Challenge of Acquired Resistance

First and second-generation ALK inhibitors like crizotinib, alectinib, and ceritinib have shown significant clinical efficacy. However, patients often develop resistance, frequently through secondary mutations in the ALK kinase domain.[4] A common and challenging mutation is the L1196M "gatekeeper" mutation, which sterically hinders the binding of earlier-generation inhibitors.[5][6] Therefore, a critical goal in modern ALK inhibitor design is to develop compounds that are potent against both wild-type (WT) ALK and its clinically relevant resistance mutants.

The 1H-Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Structure

The 1H-pyrazolo[3,4-b]pyridine core is a bicyclic heterocycle that has proven to be an exceptional starting point for kinase inhibitor design.[7][8] Its rigid structure and specific arrangement of hydrogen bond donors and acceptors allow it to effectively mimic the hinge-binding interactions of ATP in the kinase active site. Structure-activity relationship (SAR) studies have demonstrated that this scaffold can be extensively decorated at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.[5][9][10] Notably, derivatives of this scaffold have been identified that show exceptional, picomolar potency against both wild-type ALK and the challenging L1196M mutant, highlighting its potential for developing best-in-class inhibitors.[5][6]

The Drug Discovery Workflow: From Synthesis to In Vivo Validation

A typical workflow for developing novel inhibitors from this class involves a multi-stage, iterative process. The goal is to optimize for potency, selectivity, cellular activity, and ultimately, in vivo efficacy.

G Synthesis Chemical Synthesis (Scaffold Derivatization) Biochem Biochemical Screen (ALK Kinase Assay) Synthesis->Biochem Test Compounds SAR SAR Analysis & Compound Selection Biochem->SAR IC50 Data SAR->Synthesis Cellular Cellular Assays (p-ALK, Viability) SAR->Cellular Select Potent Hits InVivo In Vivo Models (Xenografts) Cellular->InVivo Select Lead Candidates PKPD PK/PD Analysis InVivo->PKPD Efficacy & Exposure Data

Caption: High-level experimental workflow for ALK inhibitor development.

Chemical Synthesis of the 1H-Pyrazolo[3,4-b]pyridine Core

Principle: The synthesis of the 1H-pyrazolo[3,4-b]pyridine core is versatile, often starting from either a pre-formed pyrazole or a pyridine ring.[8] A common and effective strategy involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[7] Subsequent functionalization, typically through palladium-catalyzed cross-coupling reactions, allows for the introduction of diverse substituents to explore the SAR.[11]

Protocol: General Synthesis of a 3,5-Disubstituted 1H-Pyrazolo[3,4-b]pyridine Intermediate

This protocol is a representative example based on common literature procedures.[11][12]

Materials & Reagents:

  • 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (Key Intermediate)

  • (4-Methoxyphenyl)boronic acid

  • 4-(Piperidin-4-yl)morpholine

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvents (e.g., DMF, Dioxane, Water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Purification system (e.g., Flash Chromatography)

Step-by-Step Procedure:

  • Preparation of the Reaction Vessel: To a flame-dried round-bottom flask, add 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (1 equivalent), the desired boronic acid (e.g., (4-methoxyphenyl)boronic acid, 1.2 equivalents), the palladium catalyst (0.1 equivalents), and the base (2-3 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of Dioxane and Water) via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir for the required time (typically 4-12 hours), monitoring progress by TLC or LC-MS.

  • Second Coupling (Buchwald-Hartwig): After cooling, add the amine nucleophile (e.g., 4-(piperidin-4-yl)morpholine, 1.5 equivalents), a suitable palladium catalyst for C-N coupling, a base, and a ligand. Re-establish an inert atmosphere.

  • Reaction: Heat the mixture again and stir until the second coupling is complete.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the crude product under reduced pressure and purify by flash column chromatography on silica gel to yield the final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Biochemical Evaluation: Assessing Direct Kinase Inhibition

Principle: The first biological test for a new compound is to determine its direct inhibitory effect on the target enzyme. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, are robust, high-throughput methods for this purpose.[13] The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the test inhibitor. A decrease in the FRET signal corresponds to an increase in inhibitor binding.[14]

Protocol: ALK Enzymatic Assay using LanthaScreen® Eu Kinase Binding Assay

This protocol is adapted from the manufacturer's general guidelines.[13][14][15]

Materials & Reagents:

  • Recombinant ALK enzyme (e.g., GST-tagged)

  • LanthaScreen® Eu-anti-GST Antibody

  • Kinase Tracer (Alexa Fluor™ 647-labeled)

  • TR-FRET Dilution Buffer

  • Test compounds serially diluted in DMSO

  • Positive control inhibitor (e.g., Brigatinib)

  • Low-volume 384-well plates (e.g., black, non-binding surface)

  • TR-FRET compatible plate reader

Step-by-Step Procedure:

  • Reagent Preparation: Prepare all reagents at 2x or 4x the final desired concentration in TR-FRET Dilution Buffer, as specified by the assay format (e.g., 20 µL final volume).

  • Compound Plating: Dispense the serially diluted test compounds and controls into the 384-well plate (e.g., 5 µL per well). Include "no inhibitor" (DMSO only) and "maximum inhibition" (high concentration of control inhibitor) wells.

  • Kinase/Antibody Addition: Prepare a mixture of the ALK enzyme and the Eu-anti-GST antibody. Add this mixture to all wells (e.g., 5 µL per well).

  • Tracer Addition & Incubation: Add the Kinase Tracer to all wells (e.g., 10 µL per well). Mix the plate gently, cover to protect from light, and incubate at room temperature for at least 60 minutes.

  • Plate Reading: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm) for each well.

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_max_inhibition) / (Signal_no_inhibition - Signal_max_inhibition)).

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Characterization: Confirming On-Target Activity and Anti-Proliferative Effects

Biochemical activity must be confirmed in a cellular context to ensure compounds can cross the cell membrane and inhibit the target in its native environment.

Target Engagement: Assessing ALK Phosphorylation

Principle: Active ALK autophosphorylates itself and downstream signaling proteins. A potent inhibitor should block this phosphorylation. Western blotting is the gold-standard method to visualize this effect. By probing for both phosphorylated ALK (p-ALK) and total ALK, we can confirm that the reduction in phosphorylation is due to kinase inhibition and not protein degradation.

G cluster_pathway ALK Signaling Pathway cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes ALK EML4-ALK (Active Kinase) STAT3 STAT3 ALK->STAT3 Phosphorylates PI3K PI3K / AKT ALK->PI3K RAS RAS / ERK ALK->RAS Inhibitor 1H-Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->ALK Blocks ATP Binding Proliferation Proliferation STAT3->Proliferation Survival Survival PI3K->Survival RAS->Proliferation

Caption: Simplified ALK signaling pathway and point of inhibition.
Anti-Proliferative Activity

Principle: By inhibiting the ALK signaling pathway, which drives cell growth, a successful compound should reduce the viability and proliferation of ALK-dependent cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that quantifies ATP, an indicator of metabolically active cells.[16][17] A decrease in luminescence is proportional to the number of viable cells.[16][18]

Protocol: Cell Viability Assay using CellTiter-Glo®

This protocol is based on the manufacturer's technical bulletin.[17][19]

Materials & Reagents:

  • ALK-positive cancer cell line (e.g., H3122 or H2228 NSCLC cells)

  • ALK-negative control cell line

  • Complete cell culture medium

  • Test compounds serially diluted in DMSO

  • CellTiter-Glo® Reagent[16]

  • Opaque-walled 96-well or 384-well plates suitable for luminescence

  • Luminometer plate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into the opaque-walled plates at a pre-determined optimal density (e.g., 3,000-5,000 cells/well for a 96-well plate) in 100 µL of medium.[20] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Add various concentrations of the test compounds to the wells. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically ≤ 0.5%). Include vehicle control (DMSO only) wells.

  • Incubation: Incubate the plates for a specified period, typically 72 hours, under standard cell culture conditions (37 °C, 5% CO₂).

  • Assay Reagent Addition: Equilibrate the plate to room temperature for about 30 minutes.[17] Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., 100 µL for a 96-well plate).[17]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[17] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]

  • Data Acquisition: Record the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from control wells containing medium only.

    • Normalize the data to the vehicle control wells (% Viability = 100 * (Luminescence_compound / Luminescence_vehicle)).

    • Plot % Viability against the logarithm of compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Efficacy Evaluation

Principle: Promising lead compounds must be tested in animal models to assess their anti-tumor efficacy and tolerability. Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models, where human tumor cells are implanted into immunodeficient mice, are the standard.[21][22][23] These models allow for the evaluation of a compound's ability to inhibit tumor growth in a complex biological system.[22]

Protocol: Representative In Vivo Xenograft Study Design

Model:

  • Immunodeficient mice (e.g., NOD-SCID or Athymic Nude).

  • Subcutaneous implantation of an ALK-positive NSCLC cell line (e.g., H3122).

Step-by-Step Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of ALK-positive tumor cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using caliper measurements (Tumor Volume ≈ (Length x Width²)/2). When tumors reach a specified average size (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control (formulation buffer).

    • Group 2: Test Compound (e.g., 50 mg/kg, once daily by oral gavage).

    • Group 3: Positive Control (e.g., Brigatinib, at a clinically relevant dose).

  • Dosing and Monitoring: Administer the treatments daily for a specified period (e.g., 21-28 days). Monitor tumor volume and body weight 2-3 times per week. Observe animals for any signs of toxicity.

  • Endpoint and Analysis: The study may be terminated when tumors in the vehicle group reach a predetermined size, or after the treatment period ends.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

    • Collect tumors and plasma at the end of the study for pharmacodynamic (e.g., p-ALK Western blot) and pharmacokinetic analysis, respectively.

Data Summary and Interpretation

The goal is to identify compounds with a compelling and integrated data package. The ideal candidate will exhibit high potency in biochemical and cellular assays, clean off-target profiles, and robust efficacy in animal models.

Table 1: Example Data Profile for Novel 1H-Pyrazolo[3,4-b]pyridine ALK Inhibitors

Compound IDALK-WT IC₅₀ (nM) [a]ALK-L1196M IC₅₀ (nM) [a]H3122 Cell GI₅₀ (nM) [b]TGI @ 50 mpk (%) [c]
Crizotinib20.5980[10]105~65
Cmpd-10d 69[10]19[10]85Not Tested
Cmpd-10g <0.5[5]<0.5[5]5>90
  • [a] Data from biochemical kinase assays.

  • [b] Data from cellular proliferation assays.

  • [c] Tumor Growth Inhibition in a subcutaneous xenograft model.

Interpretation: In this example dataset, Compound 10g demonstrates superior potency against both wild-type and the L1196M mutant ALK compared to the reference compounds.[5] This potent enzymatic activity translates into excellent cellular activity and robust in vivo tumor growth inhibition, marking it as a strong candidate for further development.

Conclusion

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a highly validated and promising platform for the design of next-generation ALK inhibitors. By employing a systematic discovery cascade incorporating rational design, efficient synthesis, and a robust suite of biochemical, cellular, and in vivo assays, researchers can effectively identify and optimize novel drug candidates. The protocols and principles outlined in this guide provide a framework for advancing such programs, with the ultimate goal of developing therapies that can overcome resistance and improve outcomes for patients with ALK-driven cancers.

References

1H-Pyrazolo[3,4-b]pyridin-6-ol Derivatives as TBK1 Inhibitors: Application Notes and Protocols for Immunological Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting TBK1 in Immunological Disorders

TANK-Binding Kinase 1 (TBK1), a noncanonical IκB kinase (IKK) family member, has emerged as a critical signaling node in the innate immune system.[1][2][3] It plays a pivotal role in coordinating the production of type I interferons (IFNs) and other inflammatory mediators, making it a key player in the host defense against pathogens.[3][4][5] However, aberrant TBK1 activation is increasingly implicated in the pathogenesis of various autoimmune and inflammatory diseases, including systemic lupus erythematosus (SLE) and other interferonopathies.[5][6][7] This dysregulation leads to chronic inflammation and tissue damage.[8] Consequently, the development of potent and selective TBK1 inhibitors has become a significant focus for therapeutic intervention in these debilitating conditions.[6][7]

Among the promising classes of TBK1 inhibitors, 1H-Pyrazolo[3,4-b]pyridin-6-ol derivatives have demonstrated remarkable potency and selectivity.[1][2] These heterocyclic compounds effectively target the ATP-binding site of TBK1, thereby blocking its kinase activity and downstream signaling cascades.[1] This guide provides a comprehensive overview of the application of these derivatives in immunological research, complete with detailed protocols for their evaluation.

The Central Role of TBK1 in Innate Immunity

TBK1 is a central kinase that integrates signals from various pattern recognition receptors (PRRs), including Toll-like receptors (TLRs) and the cGAS-STING pathway, which senses cytosolic DNA.[1][4][9] Upon activation, TBK1 phosphorylates key transcription factors, primarily Interferon Regulatory Factor 3 (IRF3) and IRF7.[1][4] This phosphorylation event triggers their dimerization and translocation to the nucleus, where they induce the expression of type I IFNs (IFN-α and IFN-β).[1][4]

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core TBK1 Core Signaling cluster_downstream Downstream Effects PRRs PRRs (TLRs, cGAS-STING) TBK1 TBK1 PRRs->TBK1 Activates IRF3_7 IRF3/7 TBK1->IRF3_7 Phosphorylates p_IRF3_7 p-IRF3/7 (Dimer) IRF3_7->p_IRF3_7 Dimerization Nucleus Nucleus p_IRF3_7->Nucleus Translocation IFN_Genes Type I IFN Genes Nucleus->IFN_Genes Induces Transcription IFN_Production IFN-α/β Production IFN_Genes->IFN_Production Inhibitor This compound Derivatives Inhibitor->TBK1 Inhibits

This compound Derivatives: Potency and Selectivity

Structure-activity relationship (SAR) studies have been instrumental in optimizing the 1H-pyrazolo[3,4-b]pyridine scaffold for potent TBK1 inhibition.[2] Through rational drug design, derivatives have been synthesized that exhibit exceptional inhibitory activity, with some compounds demonstrating IC50 values in the sub-nanomolar range.[1][2]

CompoundTBK1 IC50 (nM)IKKε IC50 (nM)Selectivity (IKKε/TBK1)Reference
Compound 15y 0.2>1000>5000[1][2]
BX795 7.115~2.1[1]
MRT67307 28.78.9~0.3[1]

Table 1: Comparative in vitro potency of a this compound derivative (Compound 15y) against reference TBK1 inhibitors.[1][2]

The high selectivity of these derivatives for TBK1 over other related kinases, such as IKKε, is a crucial attribute.[1][2] This selectivity minimizes the potential for off-target effects, which is a significant consideration in drug development.[10]

Experimental Protocols

The following protocols are designed to guide researchers in the evaluation of this compound derivatives as TBK1 inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol details a biochemical assay to determine the direct inhibitory effect of the compounds on TBK1 kinase activity.

Principle: The assay measures the amount of ADP produced from the TBK1-catalyzed phosphorylation of a substrate peptide.[11] A decrease in ADP production in the presence of the test compound indicates inhibition of TBK1 activity. Commercially available kits, such as the Transcreener® ADP² Assay, are well-suited for this purpose.[11]

Materials:

  • Recombinant human TBK1 enzyme

  • TBK1 substrate peptide (e.g., IRF3-derived peptide)

  • ATP

  • Kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[12]

  • This compound derivatives (dissolved in DMSO)

  • ADP detection reagents (e.g., Transcreener® ADP² FP Assay Kit)

  • 384-well, low-volume, black plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound derivatives in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Reaction Setup:

    • Add 2.5 µL of the diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.

    • Prepare a 2X enzyme/substrate solution containing TBK1 enzyme and the substrate peptide in kinase reaction buffer. Add 5 µL of this solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate Reaction: Prepare a 2.5X ATP solution in kinase reaction buffer. Add 2.5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for TBK1.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and detect the amount of ADP produced according to the manufacturer's instructions for the ADP detection kit.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Kinase_Assay_Workflow start Start compound_prep Prepare Compound Dilutions start->compound_prep reaction_setup Set up Reaction: Compound + Enzyme/Substrate compound_prep->reaction_setup pre_incubation Pre-incubate (15 min) reaction_setup->pre_incubation initiate_reaction Initiate with ATP pre_incubation->initiate_reaction incubation Incubate (60 min at 30°C) initiate_reaction->incubation detection Detect ADP Production incubation->detection data_analysis Calculate IC50 detection->data_analysis end End data_analysis->end

Protocol 2: Cell-Based Assay for TBK1 Pathway Inhibition

This protocol assesses the ability of the compounds to inhibit TBK1 signaling in a cellular context. Human monocytic THP-1 cells are a suitable model as they express the necessary components of the STING-TBK1 pathway.

Principle: Activation of the STING pathway in THP-1 cells with a ligand like cGAMP induces TBK1-dependent phosphorylation of IRF3 and subsequent production of IFN-β. The inhibitory effect of the compounds is measured by the reduction in phospho-IRF3 levels and IFN-β secretion.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics

  • This compound derivatives (dissolved in DMSO)

  • 2'3'-cGAMP (STING agonist)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-IRF3 (Ser396), anti-IRF3, anti-TBK1, anti-β-actin

  • IFN-β ELISA kit

  • Western blotting reagents and equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture THP-1 cells to a density of 0.5 x 10^6 cells/mL.

    • Pre-treat the cells with various concentrations of the this compound derivatives or DMSO for 1 hour.

  • STING Pathway Activation:

    • Stimulate the cells with 2'3'-cGAMP (e.g., 10 µg/mL) for 3 hours.

  • Sample Collection:

    • For Western Blotting: Pellet the cells by centrifugation, wash with cold PBS, and lyse with lysis buffer.

    • For ELISA: Pellet the cells and collect the supernatant for IFN-β measurement.

  • Western Blotting for Phospho-IRF3:

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-IRF3, total IRF3, TBK1, and β-actin (loading control).

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

  • ELISA for IFN-β:

    • Measure the concentration of IFN-β in the cell culture supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Western Blot: Densitometrically quantify the phospho-IRF3 bands and normalize to total IRF3 or β-actin.

    • ELISA: Calculate the concentration of IFN-β from the standard curve.

    • Determine the IC50 values for the inhibition of IRF3 phosphorylation and IFN-β production.

In Vivo Evaluation in Autoimmune Disease Models

Promising this compound derivatives should be advanced to in vivo models of autoimmune disease to assess their therapeutic potential.

Model Selection: The Trex1-/- mouse model is a well-established model for Aicardi-Goutières syndrome and systemic lupus erythematosus, which are characterized by an overproduction of type I IFNs.[5][13] Treatment with a TBK1 inhibitor has been shown to ameliorate the autoimmune phenotypes in these mice.[5]

Experimental Design:

  • Animal Dosing: Administer the selected this compound derivative to Trex1-/- mice via an appropriate route (e.g., oral gavage) at various doses. Include a vehicle control group.

  • Monitoring Disease Progression: Monitor the mice for clinical signs of disease, such as weight loss, skin lesions, and overall health.

  • Pharmacodynamic Readouts:

    • Collect blood samples to measure serum levels of autoantibodies and inflammatory cytokines (e.g., IFN-β).

    • At the end of the study, harvest tissues (e.g., spleen, lymph nodes, skin) for histopathological analysis and to assess immune cell infiltration.

  • Gene Expression Analysis: Analyze the expression of interferon-stimulated genes (ISGs) in peripheral blood mononuclear cells (PBMCs) or tissues by qRT-PCR to confirm target engagement.

Conclusion

This compound derivatives represent a highly promising class of TBK1 inhibitors with significant potential for the treatment of autoimmune and inflammatory diseases.[1][2][7] The protocols outlined in this guide provide a robust framework for the preclinical evaluation of these compounds, from initial in vitro characterization to in vivo proof-of-concept studies. By elucidating the therapeutic efficacy and mechanisms of action of these inhibitors, researchers can pave the way for the development of novel and effective treatments for patients suffering from TBK1-driven pathologies.

References

Application Notes and Protocols for In Vitro Kinase Inhibition Assays with 1H-Pyrazolo[3,4-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Pyrazolopyridines in Kinase Inhibition

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with the ATP-binding site of protein kinases.[1][2] Derivatives of this heterocyclic system have shown potent inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and TANK-binding kinase 1 (TBK1), making them compelling candidates for drug discovery programs in oncology and immunology.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vitro kinase inhibition assays for 1H-Pyrazolo[3,4-b]pyridin-6-ol, a key member of this promising compound class.

As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying principles and rationale to empower researchers to design, execute, and interpret their experiments with confidence. We will delve into two widely adopted, non-radioactive assay formats: a luminescence-based assay for quantifying ATP consumption and a fluorescence-based assay for detecting product formation.

Principle of In Vitro Kinase Assays

Protein kinases catalyze the transfer of the γ-phosphate from ATP to a specific substrate, which can be a protein or a peptide.[6] An in vitro kinase assay reconstitutes this fundamental biochemical reaction in a multi-well plate format to measure the catalytic activity of a purified kinase enzyme. The introduction of an inhibitor, such as this compound, will interfere with this process, typically by competing with ATP for the kinase's active site, leading to a decrease in substrate phosphorylation. The potency of the inhibitor is quantified by determining the concentration required to reduce kinase activity by 50%, known as the IC50 value.[7]

The following diagram illustrates the general workflow for a typical in vitro kinase inhibition assay.

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Kinase (in assay buffer) D Dispense Inhibitor/ Vehicle to Plate A->D B Prepare Substrate & ATP (in assay buffer) F Initiate Reaction: Add Substrate/ATP Mix B->F C Prepare Serial Dilution of This compound C->D E Add Kinase (Pre-incubation) D->E E->F G Incubate at Optimal Temperature F->G H Stop Reaction & Add Detection Reagents G->H I Incubate for Signal Development H->I J Read Plate (Luminescence/Fluorescence) I->J K Calculate % Inhibition J->K L Plot Dose-Response Curve K->L M Determine IC50 Value L->M

Caption: General workflow for an in vitro kinase inhibition assay.

Part 1: Luminescence-Based Kinase Assay (ADP-Glo™ Principle)

This protocol is based on the principle of quantifying the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity. The ADP-Glo™ Kinase Assay is a robust, two-step luminescent assay.[8] First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase-catalyzed reaction to produce light. The luminescent signal is therefore directly proportional to kinase activity.

Protocol 1: Luminescence-Based IC50 Determination

Objective: To determine the IC50 value of this compound against a target kinase.

Materials:

  • This compound

  • Target Kinase (e.g., CDK2/Cyclin A, TBK1)

  • Kinase-specific peptide or protein substrate

  • ATP, Ultra-Pure

  • DMSO, molecular biology grade

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[9]

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)[8]

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Note: Solubility should be confirmed visually. If precipitation occurs, gentle warming or sonication may be required.

    • Perform a serial dilution of the compound stock in DMSO to create a concentration range suitable for IC50 determination (e.g., 11-point, 3-fold dilution series). A typical starting concentration for a screening compound might be 100 µM.

  • Assay Setup:

    • Prepare a master mix of the kinase in kinase assay buffer at a 2X final concentration. The optimal kinase concentration should be determined empirically to ensure the reaction is in the linear range.

    • Prepare a master mix of the substrate and ATP in kinase assay buffer at a 2X final concentration. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[10]

    • In a white, opaque 384-well plate, add 2.5 µL of the serially diluted this compound or DMSO (for 0% and 100% activity controls) to the appropriate wells.

    • Add 2.5 µL of the 2X kinase solution to each well.

    • Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor-enzyme pre-incubation.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to all wells. The final reaction volume is 10 µL.

    • Mix the plate gently on a plate shaker.

    • Incubate the plate for 60 minutes at 30°C. Note: Incubation time and temperature should be optimized for each kinase-substrate pair.

  • Signal Detection (as per ADP-Glo™ protocol): [11]

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase/luciferin for the light-generating reaction.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Calculate Percent Inhibition:

    • Subtract the average background signal (no enzyme control) from all data points.

    • The 100% activity control is the average signal from the DMSO-only wells.

    • The 0% activity control is the average signal from wells with no kinase.

    • Percent Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoKinase) / (Signal_DMSO - Signal_NoKinase))

  • IC50 Determination:

    • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) in a suitable software package like GraphPad Prism.[12] The IC50 is the concentration of the inhibitor that produces 50% inhibition.

ParameterRecommended Starting Condition
Final Assay Volume 10 µL
Plate Type White, opaque 384-well
This compound Conc. 100 µM - 1 nM (11-point, 3-fold dilution)
DMSO Final Concentration ≤ 1%
ATP Concentration At or near Km of the kinase
Kinase Concentration Empirically determined (e.g., 1-10 ng/well)
Substrate Concentration At or near Km of the kinase
Incubation Time/Temp 60 min at 30°C
Detection Method ADP-Glo™ Luminescence
Table 1: Recommended starting parameters for the luminescence-based assay.

Part 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a powerful tool for studying kinase activity, offering high sensitivity and reduced interference from compound fluorescence.[9] This type of assay measures the phosphorylation of a fluorescently labeled substrate by a kinase. A terbium-labeled anti-phospho-substrate antibody is used for detection. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the substrate's fluorescent acceptor into close proximity, resulting in a FRET signal.

Protocol 2: TR-FRET-Based IC50 Determination

Objective: To determine the IC50 value of this compound using a TR-FRET format.

Materials:

  • This compound

  • Target Kinase

  • Fluorescein- or other suitably labeled peptide substrate

  • Terbium-labeled anti-phospho-substrate antibody

  • ATP, Ultra-Pure

  • DMSO, molecular biology grade

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[13]

  • TR-FRET Dilution Buffer

  • EDTA (to stop the reaction)

  • Low-volume, black 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution and serial dilutions of this compound in 100% DMSO as described in Protocol 1.

  • Assay Setup:

    • Prepare a 4X master mix of the kinase in kinase assay buffer.

    • Prepare a 4X master mix of the labeled substrate and ATP in kinase assay buffer.

    • In a low-volume, black 384-well plate, add 2.5 µL of the serially diluted compound or DMSO controls.

    • Add 2.5 µL of the 4X kinase solution to each well.

    • Incubate for 15-30 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding 5 µL of the 4X substrate/ATP solution. The final reaction volume is 10 µL.

    • Mix gently, cover the plate, and incubate for 60 minutes at room temperature.[13]

  • Signal Detection:

    • Prepare a 2X stop/detection solution containing EDTA and the terbium-labeled antibody in TR-FRET dilution buffer.

    • Add 10 µL of the stop/detection solution to each well. The final volume is 20 µL.

    • Mix gently and incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET compatible reader, measuring emissions at the donor and acceptor wavelengths.

Data Analysis:

  • Calculate TR-FRET Ratio:

    • The TR-FRET ratio is typically calculated as (Acceptor Emission / Donor Emission) * 10,000.

  • Calculate Percent Inhibition and Determine IC50:

    • Follow the same steps as outlined in the data analysis section of Protocol 1, using the TR-FRET ratio as the signal.

ParameterRecommended Starting Condition
Final Assay Volume 20 µL
Plate Type Low-volume, black 384-well
This compound Conc. 100 µM - 1 nM (11-point, 3-fold dilution)
DMSO Final Concentration ≤ 0.5%
ATP Concentration At or near Km of the kinase
Kinase Concentration Empirically determined (EC50-EC80 range)[14]
Substrate Concentration 100-400 nM
Incubation Time/Temp 60 min at room temperature
Detection Method LanthaScreen™ TR-FRET or similar
Table 2: Recommended starting parameters for the TR-FRET-based assay.

Mechanism of Action Visualization

The 1H-pyrazolo[3,4-b]pyridine scaffold typically acts as a Type I kinase inhibitor, competing with the endogenous ATP substrate for binding within the kinase's active site. This interaction prevents the transfer of phosphate to the substrate, thereby inhibiting the downstream signaling cascade.

G cluster_kinase Kinase Active Site Kinase Kinase Enzyme Substrate Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds to Active Site ADP ADP ATP->ADP Becomes Inhibitor This compound Inhibitor->Kinase Competitively Binds PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Becomes

Caption: Competitive inhibition of a kinase by this compound.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High Variability Between Replicates - Pipetting errors, especially with small volumes.- Inconsistent incubation times.- Compound precipitation.- Calibrate pipettes regularly.- Use a multichannel pipette or liquid handler to start/stop reactions.- Visually inspect for precipitation; consider adding a co-solvent or reducing the highest compound concentration.[10]
No or Low Inhibition Observed - Inactive kinase enzyme.- High ATP concentration outcompeting the inhibitor.- Compound is not an inhibitor for the selected kinase.- Verify kinase activity with a known positive control inhibitor.- Perform the assay with ATP at or near its Km value.- Screen against a panel of kinases to identify the correct target.[10]
High Background Signal - Contaminated reagents or buffer.- Autophosphorylation of the kinase.- Compound interference (especially in fluorescence assays).- Use fresh, high-purity reagents.- Run a "no substrate" control to measure autophosphorylation.- For fluorescence assays, check for compound autofluorescence. Luminescence assays are generally less prone to this.[10]
Poor Z'-factor (<0.5) - Assay window is too small (low signal-to-background).- High data variability.- Optimize enzyme and substrate concentrations to maximize the signal window.- Address sources of variability as listed above.
Table 3: Troubleshooting guide for in vitro kinase assays.

References

Application Notes and Protocols for the Investigation of 1H-Pyrazolo[3,4-b]pyridin-6-ol in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Promise of the Pyrazolopyridine Scaffold in Inflammation

The 1H-Pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its role as a bioisostere of purines, which allows it to interact with a wide array of biological targets, particularly ATP-binding sites in kinases.[1] This structural feature has led to the development of numerous compounds with diverse therapeutic applications, including a significant number of potent anti-inflammatory agents.[2][3][4] Inflammation is a complex biological response implicated in a multitude of diseases, from autoimmune disorders like rheumatoid arthritis to neurodegenerative conditions and cancer. Key signaling pathways, such as those mediated by cyclooxygenase (COX) enzymes and protein kinases, are central to the inflammatory cascade, making them prime targets for therapeutic intervention.[5]

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have demonstrated potent inhibitory activity against several key inflammatory mediators, including:

  • Cyclooxygenase-2 (COX-2): Selective inhibition of COX-2 is a well-established strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[4]

  • Janus Kinases (JAKs): These kinases are crucial for cytokine signaling that drives autoimmune and inflammatory diseases.[6]

  • TANK-binding kinase 1 (TBK1): A key regulator of innate immunity and inflammatory signaling pathways.[7]

  • p38 Mitogen-Activated Protein Kinase (MAPK): This kinase plays a pivotal role in the production of pro-inflammatory cytokines like TNF-α and IL-6.[2]

  • Inhibitor of κB Kinases (IKKs): These are central to the activation of the NF-κB transcription factor, a master regulator of inflammatory gene expression.

This document provides a comprehensive guide for the initial investigation of 1H-Pyrazolo[3,4-b]pyridin-6-ol as a novel anti-inflammatory agent. While extensive research has been conducted on the broader pyrazolopyridine class, the specific potential of the 6-hydroxy substituted analog remains an underexplored area. The presence of the hydroxyl group at the 6-position offers a unique opportunity for hydrogen bonding interactions within target protein active sites and serves as a valuable synthetic handle for the creation of derivative libraries to explore structure-activity relationships (SAR).[6]

These application notes will provide the scientific rationale and detailed, field-proven protocols for a tiered in vitro screening cascade designed to characterize the anti-inflammatory profile of this compound and its future analogs.

Proposed Mechanism of Action and Screening Strategy

Based on the activities of related pyrazolopyridine compounds, it is hypothesized that this compound may exert anti-inflammatory effects by inhibiting one or more protein kinases involved in pro-inflammatory signaling pathways, such as the NF-κB and MAPK pathways. The initial screening strategy is therefore designed to assess the compound's ability to modulate key inflammatory responses in a cellular context, followed by more targeted enzymatic assays.

Tier 1: Cellular Phenotypic Screening

The initial tier focuses on evaluating the compound's general anti-inflammatory activity in a relevant cell-based model. The murine macrophage cell line, RAW 264.7, is an excellent model for this purpose as it robustly responds to inflammatory stimuli like lipopolysaccharide (LPS), a component of Gram-negative bacteria.

Key Assays:

  • Inhibition of Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.

  • Inhibition of Pro-inflammatory Cytokine Release: Measurement of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Tier 2: Mechanistic Deconvolution

If significant activity is observed in Tier 1, the second tier of assays aims to elucidate the potential mechanism of action.

Key Assays:

  • NF-κB Activation Assay: To determine if the compound inhibits the NF-κB signaling pathway, a central regulator of inflammatory gene expression.

  • COX-1/COX-2 Inhibition Assays: To assess for direct inhibition of cyclooxygenase enzymes, a common mechanism for anti-inflammatory drugs.

Experimental Protocols

Protocol 1: Determination of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages (Griess Assay)

Rationale: This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator, by measuring its stable metabolite, nitrite, in the cell culture supernatant. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.

Materials:

  • RAW 264.7 cells (ATCC TIB-71)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (test compound)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[8]

  • Sodium Nitrite (NaNO2) for standard curve

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate overnight (37°C, 5% CO2) to allow for cell adherence.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Pre-treat the cells by adding 50 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as the test compound wells. Incubate for 1-2 hours.

  • LPS Stimulation: Prepare a 3 µg/mL solution of LPS in complete DMEM. Add 50 µL of this solution to all wells except the unstimulated control wells (final LPS concentration will be 1 µg/mL). Add 50 µL of medium to the unstimulated wells.[10]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Griess Reaction:

    • After incubation, carefully transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.[8]

    • Prepare the Griess reagent by mixing equal volumes of Component A and Component B immediately before use.[8][11]

    • Add 100 µL of the freshly prepared Griess reagent to each well containing the supernatant.[8]

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[11][12]

  • Quantification: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) in complete DMEM. Calculate the nitrite concentration in the samples by interpolating from the standard curve.

Protocol 2: Measurement of TNF-α and IL-6 Release from LPS-Stimulated RAW 264.7 Macrophages (ELISA)

Rationale: This protocol measures the secretion of the pro-inflammatory cytokines TNF-α and IL-6, which are key mediators of the inflammatory response. Inhibition of their release is a strong indicator of anti-inflammatory potential.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound

  • Mouse TNF-α and IL-6 ELISA kits (e.g., from BioLegend, R&D Systems, or eBioscience)

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Treatment: Follow steps 1-4 from Protocol 1. The cell seeding density and stimulation conditions are identical.[13][14]

  • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells.

  • ELISA:

    • Carefully collect the cell culture supernatants.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the specific kits. This typically involves coating a plate with a capture antibody, adding the supernatants, adding a detection antibody, followed by a substrate, and measuring the resulting color change.[10][15]

  • Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the supernatants based on the standard curves generated with recombinant cytokines provided in the ELISA kits.

Protocol 3: Western Blot Analysis of NF-κB Activation

Rationale: In resting cells, the NF-κB p65 subunit is held in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing p65 to translocate to the nucleus and activate gene transcription. This assay measures the levels of phosphorylated IκBα (p-IκBα) in the cytoplasm as an indicator of NF-κB pathway activation.[16] A decrease in p-IκBα suggests inhibition of the pathway.

Materials:

  • RAW 264.7 cells

  • 6-well cell culture plates

  • LPS from E. coli O111:B4

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes

  • Primary antibodies: anti-p-IκBα, anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat with the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL LPS for a short duration (e.g., 15-30 minutes), as IκBα phosphorylation is a rapid and transient event.[17]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-IκBα overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL reagent and an imaging system.

  • Data Analysis: Strip the membrane and re-probe for total IκBα and β-actin (as a loading control). Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-IκBα signal to total IκBα or β-actin.

Protocol 4: In Vitro Cyclooxygenase (COX) Inhibition Assay

Rationale: This enzymatic assay directly measures the ability of the test compound to inhibit the activity of purified COX-1 and COX-2 enzymes. This helps to determine if the compound acts as a traditional NSAID and assesses its selectivity.

Materials:

  • COX-1 and COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical, BPS Bioscience, or Sigma-Aldrich)[18][19][20]

  • This compound

  • Known selective and non-selective COX inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1, Indomethacin for non-selective) as controls.

Procedure:

  • Assay Preparation: Prepare all reagents (buffer, heme, enzyme, arachidonic acid substrate) as described in the kit manufacturer's protocol.

  • Compound Addition: Add the test compound at various concentrations to the reaction wells. Include wells for 100% initial activity (no inhibitor) and background (no enzyme).

  • Enzyme Addition and Pre-incubation: Add the COX-1 or COX-2 enzyme to the wells and pre-incubate with the compound for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.[19]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

  • Measurement: The assay kits typically use a colorimetric or fluorometric probe to detect the production of prostaglandin G2 or H2. Measure the signal over time or at a fixed endpoint according to the kit's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve. The selectivity index can be calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Data Presentation and Interpretation

Quantitative data from the described assays should be summarized for clear comparison.

Table 1: Summary of In Vitro Anti-Inflammatory Profile of this compound

AssayEndpointResult (e.g., IC50 in µM)Positive Control
Tier 1: Cellular Assays
Nitric Oxide ProductionInhibition of NitriteL-NAME
Cytokine Release (TNF-α)Inhibition of TNF-αDexamethasone
Cytokine Release (IL-6)Inhibition of IL-6Dexamethasone
Tier 2: Mechanistic Assays
NF-κB ActivationInhibition of p-IκBαBay 11-7082
COX-1 Enzymatic AssayIC50SC-560
COX-2 Enzymatic AssayIC50Celecoxib
Selectivity Index COX-1 IC50 / COX-2 IC50

Visualizations

Signaling Pathways and Experimental Workflow

dot digraph "Inflammatory_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} .dot Caption: Simplified diagram of LPS-induced NF-κB and MAPK signaling pathways.

dot digraph "Experimental_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} .dot Caption: Tiered screening workflow for anti-inflammatory drug discovery.

References

Application Notes and Protocols: Synthesis and Evaluation of 1H-Pyrazolo[3,4-b]pyridine Derivatives for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of 1H-Pyrazolo[3,4-b]pyridines in Neurodegeneration

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a formidable challenge to modern medicine due to their complex multifactorial nature, leading to a progressive decline in neuronal function and structure.[1][2] The intricate pathologies of these diseases, often involving aberrant protein aggregation and dysregulated signaling pathways, necessitate the development of novel therapeutic agents capable of modulating key pathological events.[1][2] Among the vast landscape of heterocyclic compounds in drug discovery, the 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including significant potential in the context of neurodegeneration.[3][4][5]

The fusion of a pyrazole and a pyridine ring creates a unique bicyclic system that has been the subject of extensive medicinal chemistry efforts.[6][7][8] The 1H-tautomer of pyrazolo[3,4-b]pyridine is generally more stable than its 2H-counterpart, making it the primary focus of synthetic and biological investigations.[9] These compounds have been explored as inhibitors of various kinases, such as dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and glycogen synthase kinase 3 beta (GSK-3β), which are implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[7][10] Furthermore, their structural features allow for interactions with other key targets in neurodegeneration, including the inhibition of cholinesterases and the modulation of amyloid-beta (Aβ) aggregation.[11][12]

This comprehensive guide provides detailed application notes and protocols for the synthesis, purification, characterization, and biological evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives. It is designed for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds for the discovery of novel therapeutics for neurodegenerative diseases.

Part 1: Mechanistic Insights and Therapeutic Rationale

The therapeutic potential of 1H-pyrazolo[3,4-b]pyridine derivatives in neurodegenerative diseases stems from their ability to interact with multiple key targets involved in the disease pathology. A prominent mechanism of action is the inhibition of protein kinases that play a crucial role in neuronal signaling and survival.

One of the most relevant targets is Glycogen Synthase Kinase 3β (GSK-3β) , a serine/threonine kinase that is a key player in the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles (NFTs) in Alzheimer's disease. The planar pyrazolopyridine core can effectively occupy the ATP-binding pocket of GSK-3β, preventing its catalytic activity.[11]

Another critical kinase target is the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) . Overexpression of DYRK1A has been linked to cognitive deficits in Down syndrome and Alzheimer's disease.[10] Certain 3,5-diaryl-1H-pyrazolo[3,4-b]pyridine derivatives have shown potent inhibitory activity against DYRK1A and DYRK1B.[7][10]

Beyond kinase inhibition, the pyrazolopyridine scaffold has been incorporated into multitarget-directed ligands (MTDLs). These MTDLs are designed to simultaneously interact with several pathological factors in Alzheimer's disease, including cholinesterase enzymes (acetylcholinesterase and butyrylcholinesterase), Aβ aggregation, and biometal dyshomeostasis.[11][12] The planar nature of the pyrazolopyridine core is advantageous for binding to the catalytic active site of cholinesterases and intercalating between Aβ peptides to inhibit their aggregation.[11]

GSK-3b_Signaling_Pathway cluster_upstream Upstream Regulation cluster_gsk3b GSK-3β Regulation cluster_downstream Downstream Effects in AD Wnt Wnt GSK3b_inactive Inactive GSK-3β (Phosphorylated) Wnt->GSK3b_inactive Inactivates Insulin Insulin Insulin->GSK3b_inactive Inactivates GSK3b_active Active GSK-3β Tau Tau Protein GSK3b_active->Tau Phosphorylates Tau_P Hyperphosphorylated Tau Tau->Tau_P NFTs Neurofibrillary Tangles (NFTs) Tau_P->NFTs Aggregates to form Pyrazolopyridine 1H-Pyrazolo[3,4-b]pyridine Derivative Pyrazolopyridine->GSK3b_active Inhibits

Caption: Inhibition of the GSK-3β signaling pathway by 1H-pyrazolo[3,4-b]pyridine derivatives.

Part 2: Synthetic Strategies and Protocols

The synthesis of the 1H-pyrazolo[3,4-b]pyridine core can be achieved through various synthetic routes, primarily involving the construction of the pyridine ring onto a pre-existing pyrazole scaffold.[6][9] Multicomponent reactions (MCRs) and microwave-assisted synthesis have gained prominence for their efficiency and environmental benefits.[3][13][14]

General Synthetic Approaches
  • Cyclocondensation of 5-Aminopyrazoles with 1,3-Dicarbonyl Compounds: This is a widely used and classical method where a 5-aminopyrazole is reacted with a 1,3-dicarbonyl compound, often under acidic or basic conditions, to yield the corresponding 1H-pyrazolo[3,4-b]pyridine.[9][15] The regioselectivity of the reaction can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound.[9]

  • Reaction of 5-Aminopyrazoles with α,β-Unsaturated Ketones: In this approach, a Michael addition of the 5-aminopyrazole to an α,β-unsaturated ketone is followed by an intramolecular cyclization and subsequent oxidation to afford the aromatic pyrazolopyridine ring.[9]

  • Gould-Jacobs Reaction: This method involves the reaction of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate or a similar reagent to construct the pyridine ring.[9]

  • Multicomponent Reactions (MCRs): One-pot MCRs involving an aldehyde, a 1,3-dicarbonyl compound (or a precursor like ethyl acetoacetate), an aminopyrazole, and a source of ammonia (like ammonium acetate) provide a highly efficient and atom-economical route to highly substituted 1H-pyrazolo[3,4-b]pyridines.[5][13][16]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of pyrazolo[3,4-b]pyridines, often in greener solvents or even under solvent-free conditions.[13][14][17][18]

Table 1: Comparison of Synthetic Conditions for 1H-Pyrazolo[3,4-b]pyridine Synthesis
Synthetic MethodKey ReactantsCatalyst/ReagentSolventTemperature (°C)TimeTypical Yield (%)Reference
Classical Cyclocondensation 5-Aminopyrazole, 1,3-DiketoneAcetic AcidGlacial Acetic AcidReflux6-12 h60-80[9]
Gould-Jacobs Reaction 3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonate-Dowtherm A25030 min70-85[9]
Multicomponent Reaction Aldehyde, Ethyl Cyanoacetate, 1,3-Dimethyl-1H-pyrazol-5-amine, Ammonium AcetateTriethylamine (TEA)Water4010-14 h (Conventional)85-95[13]
Microwave-Assisted MCR Aldehyde, Ethyl Cyanoacetate, 1,3-Dimethyl-1H-pyrazol-5-amine, Ammonium AcetateTriethylamine (TEA)Water4020 min90-96[13]
ZrCl₄-Catalyzed Cyclization 5-Amino-1-phenylpyrazole, α,β-Unsaturated KetoneZrCl₄EtOH/DMF (1:1)9516 h13-28[19]
Cu(II)-Catalyzed Cycloaddition 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, AcetylacetoneCopper(II) acetylacetonateChloroformReflux48 hup to 94[20]

Experimental Protocol: Microwave-Assisted, One-Pot Synthesis of Ethyl 6-amino-1,3-dimethyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Derivatives

This protocol is adapted from a green, multicomponent approach utilizing microwave irradiation for the efficient synthesis of substituted 1H-pyrazolo[3,4-b]pyridines.[13]

Materials and Equipment:

  • 1,3-Dimethyl-1H-pyrazol-5-amine

  • Substituted benzaldehydes

  • Ethyl cyanoacetate

  • Ammonium acetate

  • Triethylamine (TEA)

  • Deionized water

  • Microwave reactor equipped with a pressure and temperature sensor

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Standard laboratory glassware

  • Rotary evaporator

  • Melting point apparatus

  • FT-IR spectrometer

  • ¹H NMR and ¹³C NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reactant Preparation: In a 10 mL microwave reaction vessel, combine 1,3-dimethyl-1H-pyrazol-5-amine (1 mmol), the desired substituted benzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (1 mmol).

  • Solvent and Catalyst Addition: To the reaction vessel, add deionized water (4 mL) and triethylamine (0.5 eq.).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 110 W with a maximum pressure of 250 psi and a temperature of 40°C for 20 minutes.

  • Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature. The solid product that precipitates out is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials. The product is typically obtained in high purity, but if necessary, it can be recrystallized from ethanol.

  • Characterization:

    • Determine the melting point of the purified product.

    • Record the FT-IR spectrum to identify characteristic functional group vibrations.

    • Acquire ¹H NMR and ¹³C NMR spectra to confirm the structure of the synthesized compound.

    • Obtain a mass spectrum to determine the molecular weight of the product.

Rationale for Experimental Choices:

  • Multicomponent Reaction: This approach offers high atom economy and simplifies the synthetic process by combining multiple steps into a single operation.[13]

  • Microwave Irradiation: The use of microwaves dramatically reduces the reaction time from hours to minutes and often leads to higher yields compared to conventional heating.[13][14]

  • Water as a Solvent: Employing water as a solvent aligns with the principles of green chemistry, making the synthesis more environmentally friendly.[13]

  • Triethylamine (TEA) as a Catalyst: TEA acts as a base to facilitate the condensation reactions involved in the formation of the pyrazolopyridine ring.[13]

Part 3: Biological Evaluation Protocols

Once the 1H-pyrazolo[3,4-b]pyridine derivatives are synthesized and characterized, their biological activity against targets relevant to neurodegenerative diseases needs to be assessed.

In Vitro Assay: Kinase Inhibition Assay (e.g., GSK-3β)

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against a specific kinase, such as GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Synthesized 1H-pyrazolo[3,4-b]pyridine derivatives dissolved in DMSO

  • A known GSK-3β inhibitor as a positive control (e.g., CHIR99021)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the GSK-3β enzyme, and the substrate peptide.

  • Inhibitor Addition: Add the diluted test compounds or controls to the appropriate wells. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Screening_Workflow Start Synthesis of 1H-Pyrazolo[3,4-b]pyridine Library Purification Purification & Characterization (Chromatography, NMR, MS) Start->Purification In_Vitro In Vitro Screening (e.g., Kinase Inhibition Assays) Purification->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Opt Lead Optimization (Bioisosteric Replacement, etc.) SAR->Lead_Opt Lead_Opt->Start Iterative Synthesis In_Vivo In Vivo Evaluation (Animal Models of Neurodegeneration) Lead_Opt->In_Vivo End Preclinical Candidate Selection In_Vivo->End

Caption: A general workflow for the discovery of 1H-pyrazolo[3,4-b]pyridine-based drug candidates.

In Vivo Evaluation: Animal Models of Neurodegenerative Disease

Promising compounds identified from in vitro screening can be further evaluated in animal models of neurodegenerative diseases.[21][22]

  • For Alzheimer's Disease: Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin 1 (PS1) (e.g., 5XFAD mice) are commonly used. These mice develop amyloid plaques and cognitive deficits. The synthesized compounds can be administered to these mice, and their effects on plaque load, tau pathology, and cognitive function (e.g., using the Morris water maze test) can be assessed.

  • For Parkinson's Disease: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used neurotoxin-based model that recapitulates some of the key features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra.[21][23] The neuroprotective effects of the pyrazolopyridine derivatives can be evaluated by administering them before or after MPTP treatment and assessing the preservation of dopaminergic neurons and motor function.

Conclusion and Future Directions

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutics for neurodegenerative diseases. The synthetic methodologies outlined in this guide, particularly the efficient microwave-assisted multicomponent reactions, provide a robust foundation for the generation of diverse chemical libraries. The subsequent biological evaluation protocols offer a clear path for identifying and optimizing lead compounds.

Future research in this area should continue to focus on the design of multitarget-directed ligands to address the complex nature of neurodegeneration. Structure-activity relationship (SAR) studies will be crucial for fine-tuning the potency and selectivity of these compounds.[23][24] Furthermore, the exploration of bioisosteric replacements within the pyrazolopyridine scaffold may lead to compounds with improved pharmacokinetic and pharmacodynamic properties.[25][26][27] Ultimately, a multidisciplinary approach combining synthetic chemistry, computational modeling, and in vitro and in vivo pharmacology will be essential to translate the therapeutic potential of 1H-pyrazolo[3,4-b]pyridine derivatives into effective treatments for patients suffering from these devastating diseases.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Regioisomer Formation in Pyrazolo[3,4-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of regioisomer formation in this critical synthetic process. Pyrazolo[3,4-b]pyridines are a vital class of heterocyclic compounds, recognized as bioisosteres of purines, which makes them privileged scaffolds in medicinal chemistry, particularly for kinase inhibitors. However, their synthesis is often plagued by the formation of undesired regioisomers, leading to purification challenges and reduced yields. This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you achieve high regioselectivity in your reactions.

Understanding the Challenge: The Origin of Regioisomers

The formation of regioisomers in pyrazolo[3,4-b]pyridine synthesis most commonly arises from the reaction of an unsymmetrical aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound or its equivalent. The two carbonyl groups of the dicarbonyl compound present two electrophilic sites for the initial nucleophilic attack by the aminopyrazole, potentially leading to two different cyclization pathways and, consequently, a mixture of regioisomeric products. The precise outcome of the reaction is a delicate interplay of electronic and steric factors of the reactants, as well as the reaction conditions employed.[1]

Frequently Asked Questions (FAQs)

Q1: Why am I obtaining a mixture of regioisomers in my pyrazolo[3,4-b]pyridine synthesis?

The formation of a regioisomeric mixture is a common outcome when using unsymmetrical starting materials.[2] Specifically, in the reaction of a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons. This leads to two different intermediate pathways, ultimately resulting in the formation of two distinct pyrazolo[3,4-b]pyridine regioisomers. The ratio of these isomers is dependent on the relative reactivity of the two carbonyl groups.

Q2: What are the key factors that influence the regioselectivity of the reaction?

The regiochemical outcome is primarily governed by a combination of:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a major determinant. Electron-withdrawing groups adjacent to a carbonyl group will increase its electrophilicity, making it more susceptible to nucleophilic attack.[1]

  • Steric Effects: The steric hindrance around the carbonyl groups of the dicarbonyl compound and on the aminopyrazole can significantly influence the direction of the initial attack. The nucleophile will preferentially attack the less sterically hindered carbonyl group.[1]

  • Reaction Conditions: The choice of solvent, temperature, catalyst, and the use of microwave irradiation can dramatically alter the regioselectivity of the reaction. For instance, acidic or basic conditions can change the nucleophilicity of the reacting species and influence the reaction pathway.[1]

Q3: Can I predict which regioisomer will be the major product?

Predicting the major regioisomer with absolute certainty can be challenging without prior experimental data for a similar system. However, a good starting point is to analyze the electronic and steric properties of your substrates. The reaction is likely to favor the pathway where the initial nucleophilic attack occurs at the most electrophilic and least sterically hindered carbonyl carbon. For a more definitive prediction, consulting literature for reactions with analogous substrates is highly recommended.

Q4: Are there synthetic strategies that can completely avoid the formation of regioisomers?

Yes, several strategies can be employed to achieve high or complete regioselectivity:

  • Use of Symmetrical Reagents: The simplest approach is to use a symmetrical 1,3-dicarbonyl compound, which eliminates the possibility of forming regioisomers.

  • Three-Component Reactions: In some cases, one-pot, three-component reactions can offer excellent regioselectivity.[3]

  • Directing Groups: The introduction of a directing group on one of the reactants can force the reaction to proceed through a single pathway, leading to a single regioisomer.

  • Cascade Cyclization Reactions: Certain reaction cascades, such as those involving alkynyl aldehydes, have been shown to proceed with excellent regioselectivity.[4]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in the Condensation of Aminopyrazoles with Unsymmetrical 1,3-Dicarbonyl Compounds

This is the most common scenario leading to regioisomer mixtures. The following steps can be taken to improve the regioselectivity:

1. Analyze the Electronic and Steric Profile of Your 1,3-Dicarbonyl Compound:

  • Electronic Differentiation: If your dicarbonyl compound contains groups with different electronic properties (e.g., an alkyl group vs. a trifluoromethyl group), the reaction will likely be directed by the more electrophilic carbonyl. For example, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl adjacent to the CF3 group is significantly more electrophilic and will be the preferred site of initial attack.

  • Steric Hindrance: If the electronic differentiation is not significant, steric factors will play a more dominant role. A bulky substituent near one carbonyl group will hinder the approach of the nucleophile, favoring attack at the less hindered carbonyl.

2. Optimization of Reaction Conditions:

The choice of solvent and catalyst can have a profound impact on the regiochemical outcome.

Parameter Recommendation Rationale
Solvent Screen a range of solvents with varying polarities (e.g., toluene, THF, ethanol, acetic acid, and fluorinated alcohols like TFE or HFIP).Fluorinated alcohols have been shown to improve regioselectivity in some pyrazole syntheses by modulating the reactivity of the carbonyl groups.[5]
Catalyst Evaluate both acid and base catalysis. Common choices include acetic acid, p-toluenesulfonic acid (p-TsOH), piperidine, or triethylamine.The catalyst can alter the nucleophilicity of the aminopyrazole and the electrophilicity of the carbonyls, thereby influencing the reaction pathway.
Temperature Vary the reaction temperature. While some reactions proceed well at room temperature, others may require heating or even cooling to enhance selectivity.Lower temperatures can sometimes increase the selectivity of the kinetically controlled product.
Microwave Irradiation Consider using microwave-assisted synthesis.Microwave heating can sometimes lead to higher yields and improved regioselectivity in shorter reaction times.[3][6][7]

3. Consider a Multi-Component Approach:

In some instances, a one-pot, three-component reaction of an aminopyrazole, an aldehyde, and a β-ketonitrile can provide a single regioisomer in good yield.[3]

Issue 2: My Reaction Produces an Inseparable Mixture of Regioisomers.

When optimization of reaction conditions fails to provide a single isomer, the focus shifts to post-reaction separation.

1. Chromatographic Separation:

  • Column Chromatography: This is the most common method for separating regioisomers. Success is highly dependent on the choice of the stationary and mobile phases.

    • Stationary Phase: Silica gel is the standard choice. If separation is challenging, consider using alumina (neutral, acidic, or basic) or reverse-phase silica.

    • Mobile Phase: A systematic screening of solvent systems is crucial. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane. For more polar compounds, consider adding a small percentage of methanol or isopropanol. Sometimes, the addition of a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve peak shape and resolution.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale separations, prep-TLC can be an effective technique.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or to obtain highly pure isomers, prep-HPLC on either normal or reverse-phase columns is a powerful tool.

2. Recrystallization:

If the regioisomers have different solubilities in a particular solvent system, fractional recrystallization can be a highly effective and scalable purification method. A systematic screening of various solvents and solvent mixtures is recommended.

3. Derivatization:

In challenging cases, it may be possible to selectively derivatize one of the regioisomers, which would alter its physical properties (e.g., polarity, solubility) and facilitate separation. The directing group would then be removed after separation.

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted, Three-Component Synthesis of Pyrazolo[3,4-b]pyridines

This protocol is adapted from a method that has shown to be efficient and often provides high yields of a single regioisomer.[3][7]

  • In a microwave-safe reaction vessel, combine the 5-aminopyrazole (1 mmol), an aromatic aldehyde (1 mmol), and a β-ketonitrile (1 mmol).

  • Add a catalytic amount of a suitable catalyst (e.g., L-proline or piperidine).

  • Add a minimal amount of a high-boiling point solvent like ethanol or conduct the reaction under solvent-free conditions.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a temperature of 100-150 °C for 10-30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate forms, collect it by filtration and wash with a cold solvent (e.g., ethanol or diethyl ether).

  • If no solid forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (a typical eluent system is a gradient of hexane/ethyl acetate).

Protocol 2: General Procedure for the Separation of Regioisomers by Column Chromatography
  • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% hexane or a 95:5 mixture of hexane/ethyl acetate).

  • Pack a glass column with the slurry to the desired bed height.

  • Dissolve the crude mixture of regioisomers in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting with the initial solvent system, collecting fractions.

  • Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., from 5% to 10% to 20% ethyl acetate in hexane).

  • Monitor the fractions by TLC to identify which fractions contain the separated isomers.

  • Combine the pure fractions of each isomer and concentrate under reduced pressure to obtain the purified products.

Visualizing the Synthetic Challenge and Solutions

Diagram 1: The Origin of Regioisomer Formation

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Aminopyrazole Aminopyrazole Attack_at_C1 Attack at Carbonyl 1 Aminopyrazole->Attack_at_C1 Attack_at_C2 Attack at Carbonyl 2 Aminopyrazole->Attack_at_C2 Unsymmetrical_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Unsymmetrical_Dicarbonyl->Attack_at_C1 Unsymmetrical_Dicarbonyl->Attack_at_C2 Regioisomer_A Regioisomer A Attack_at_C1->Regioisomer_A Cyclization Regioisomer_B Regioisomer B Attack_at_C2->Regioisomer_B Cyclization

Caption: Formation of two regioisomers from an unsymmetrical dicarbonyl.

Diagram 2: Decision-Making Workflow for Overcoming Regioisomer Formation

G Start Regioisomer Mixture Obtained Analyze Analyze Steric & Electronic Factors Start->Analyze Optimize Optimize Reaction Conditions Analyze->Optimize Differentiation Identified Change_Strategy Change Synthetic Strategy Analyze->Change_Strategy No Clear Differentiation Separate Separation of Isomers Optimize->Separate Unsuccessful Success Pure Regioisomer Obtained Optimize->Success Successful Separate->Success Successful Separate->Change_Strategy Unsuccessful Change_Strategy->Start

Caption: A workflow for addressing regioisomer formation.

References

improving the yield and purity of 1H-Pyrazolo[3,4-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1H-Pyrazolo[3,4-b]pyridin-6-ol

A Guide to Optimizing Synthesis Yield and Purity

Welcome to the technical support center for the synthesis and purification of this compound and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

This compound is a valuable building block in medicinal chemistry, forming the core of molecules with diverse biological activities.[1][2] However, its synthesis can present challenges, particularly concerning reaction yield and final product purity. This guide addresses the most common issues encountered in the laboratory, offering structured troubleshooting advice, detailed protocols, and answers to frequently asked questions. A key characteristic of this molecule is its existence in tautomeric forms: the pyridin-6-ol and the pyrazolo[3,4-b]pyridin-6(7H)-one form, a factor that can influence its reactivity and purification.[3][4]

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experimental work.

Issue 1: Low or No Product Yield

Question: My reaction to synthesize this compound is resulting in a very low yield or failing completely. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in pyrazolopyridine syntheses are a frequent challenge and can originate from several factors. A systematic approach to diagnosing the issue is crucial.[5]

  • Purity of Starting Materials: This is the most critical and often overlooked factor. The purity of your reactants, especially the aminopyrazole, is paramount.[5] Impurities can act as catalysts poisons or participate in competing side reactions, consuming your starting materials and complicating the purification process.

    • Recommendation: Always use high-purity starting materials (≥98%). If the purity is questionable, purify the reactants first. For solid starting materials like 5-amino-3-methyl-1H-pyrazole, recrystallization is an effective purification method. Verifying the purity of starting materials is a prerequisite for reproducible results.[6]

  • Suboptimal Reaction Conditions: The delicate balance of temperature, time, and solvent choice is vital for the success of cyclocondensation reactions.[7]

    • Temperature: Some variations of this synthesis proceed at room temperature, while others require significant heating to drive the cyclization and dehydration steps.[5][8] If your reaction is sluggish, a stepwise increase in temperature (e.g., from room temperature to 50 °C, then to 80 °C) while monitoring via Thin Layer Chromatography (TLC) is recommended.

    • Reaction Time: Inadequate reaction time leads to incomplete conversion, while excessive time at high temperatures can cause product degradation.

    • Recommendation: Monitor the reaction's progress every 1-2 hours using TLC. The optimal reaction time is when the starting material spot has been consumed and the product spot is at its most intense.

  • Incorrect Catalyst or Solvent: The choice of catalyst and solvent system dictates reactant solubility and reaction kinetics.

    • Catalysis: These reactions are often catalyzed by either acid or base. Acetic acid is a common choice to increase the electrophilicity of carbonyls and facilitate cyclization.[3] In some cases, a base like triethylamine may be used. The choice depends on the specific substrates.

    • Solvent: Solvents like ethanol, dimethylformamide (DMF), or acetic acid are frequently used.[5][9] The solvent must be able to dissolve the reactants to a reasonable extent.

    • Recommendation: Consult literature for syntheses with similar substrates to guide your choice. If a standard protocol is failing, consider screening other solvents or catalysts.

  • Atmospheric Conditions: The final step in many pyrazolopyridine syntheses involves an oxidation/aromatization step.

    • Recommendation: Some protocols benefit from being open to the air, which can facilitate the final oxidation to the aromatic pyridine ring. Conversely, if side reactions are suspected, running the reaction under an inert atmosphere (Nitrogen or Argon) may be beneficial.[3]

Issue 2: Product Purity and Byproduct Formation

Question: My final product is contaminated with significant impurities. What are the likely byproducts, and how can I prevent their formation and remove them?

Answer: Purity issues often stem from incomplete reactions or the formation of closely related isomers.

  • Formation of Regioisomers: This is a classic challenge in pyrazolo[3,4-b]pyridine synthesis, particularly when using an unsymmetrical 1,3-dicarbonyl compound as a starting material.[3] The reaction can proceed via two different pathways, leading to two distinct regioisomers that can be very difficult to separate.

    • Cause: The initial nucleophilic attack from the aminopyrazole can occur at either of the two carbonyl carbons of the 1,3-dicarbonyl compound. The product ratio depends on the relative electrophilicity of these two carbons.[3]

    • Mitigation & Separation:

      • Reaction Control: Lowering the reaction temperature can sometimes increase regioselectivity.

      • Purification: Careful flash column chromatography is the most effective method for separating regioisomers. A slow, shallow gradient of the mobile phase is often required.[5] Testing various eluent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) with TLC is essential to find optimal separation conditions.

  • Incomplete Cyclization or Dehydration: The reaction proceeds through several intermediate steps, including a Michael addition and a condensation-cyclization.[3] If the reaction is not driven to completion, these non-aromatic intermediates may remain in your crude product.

    • Mitigation: Ensure the reaction runs to completion by monitoring with TLC. If the reaction stalls, increasing the temperature or adding a dehydrating agent (like molecular sieves) may help push the equilibrium towards the final product.

  • Work-up and Purification Inefficiencies: Improper work-up can leave behind catalysts and inorganic salts, while an inadequate purification strategy will fail to remove byproducts.

    • Recommendation: A thorough aqueous work-up is essential to remove acids, bases, and salts before attempting chromatographic purification.[5] For purification, a systematic approach is best.

Problem Probable Cause Recommended Action
Low Yield Impure starting materialsVerify purity (≥98%); recrystallize if necessary.[5][6]
Suboptimal temperature/timeMonitor reaction by TLC; optimize temperature systematically.[5]
Incorrect catalyst/solventReview literature for analogous reactions; screen alternative catalysts (e.g., AcOH, TEA) and solvents (e.g., EtOH, DMF).[3]
Impure Product Regioisomer formationUse symmetrical reactants if possible; optimize temperature for selectivity; separate using careful flash chromatography.[3]
Incomplete reactionMonitor by TLC to ensure full conversion; consider increasing temperature or reaction time.
Residual catalyst/saltsPerform a thorough aqueous work-up before final purification.[5]

Visualized Workflows and Pathways

General Synthesis Pathway

The diagram below illustrates a common synthetic route involving the cyclocondensation of a 5-aminopyrazole with a β-ketoester, a typical 1,3-dicarbonyl compound.

Synthesis_Pathway Start 5-Aminopyrazole + β-Ketoester Intermediate1 Michael Addition Intermediate Start->Intermediate1 + Acid/Base Catalyst (e.g., Acetic Acid) Intermediate2 Cyclized Intermediate (Non-aromatic) Intermediate1->Intermediate2 Intramolecular Condensation (-H2O) Product This compound (Final Product) Intermediate2->Product Dehydration/ Aromatization (-H2O)

Caption: General pathway for pyrazolopyridine synthesis.

Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and resolving common synthesis problems.

Troubleshooting_Workflow Start Reaction Issue: Low Yield or Impure Product CheckPurity Are starting materials >98% pure? Start->CheckPurity PurifySM Action: Purify starting materials (e.g., recrystallize). Re-run reaction. CheckPurity->PurifySM No CheckConditions Is the reaction monitored by TLC to completion? CheckPurity->CheckConditions Yes OptimizeTimeTemp Action: Optimize reaction time and/or temperature. Monitor closely with TLC. CheckConditions->OptimizeTimeTemp No CheckByproducts Does TLC/NMR show multiple product spots or isomers? CheckConditions->CheckByproducts Yes OptimizePurification Action: Optimize purification. Try different chromatography solvents or recrystallization. CheckByproducts->OptimizePurification Yes ReviewCatalyst Action: Review literature. Screen different catalysts and solvents. CheckByproducts->ReviewCatalyst No

Caption: Decision tree for troubleshooting synthesis issues.

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol is a representative example and may require optimization for specific substrates.

  • Reactant Preparation: To a solution of a 5-aminopyrazole (1.0 eq) in glacial acetic acid (5-10 mL per gram of aminopyrazole), add the appropriate 1,3-dicarbonyl compound (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 120-130 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction using TLC (e.g., with a mobile phase of 10% Methanol in Dichloromethane). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture slowly into a beaker of ice water with stirring.

  • Precipitation: A solid precipitate should form. If not, neutralize the solution carefully with a saturated sodium bicarbonate solution until precipitation occurs.

  • Isolation: Collect the crude solid product by vacuum filtration, wash it thoroughly with cold water, and then with a small amount of cold ethanol or diethyl ether to remove highly soluble impurities.

  • Drying: Dry the crude product under vacuum. The product can then be purified by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[10]

  • Solvent Selection: Choose an appropriate solvent or solvent pair. The ideal solvent will dissolve the compound poorly at room temperature but well at its boiling point. Common solvents for this class of compounds include ethanol, methanol, isopropanol, or mixtures like DMF/water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This is a critical step; adding too much solvent will significantly reduce your recovery yield.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, cooling in an ice bath can further increase the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the pure crystals under vacuum to remove all traces of solvent.

Protocol 3: Purification by Flash Column Chromatography
  • TLC Analysis: First, determine the best mobile phase (eluent) using TLC. The ideal eluent system should give your desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A gradient of ethyl acetate in hexanes or methanol in dichloromethane are good starting points.[5]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the reaction solvent or dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. If using a gradient, start with a lower polarity mixture and gradually increase the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Purification Method Best For Key Considerations
Recrystallization Removing small amounts of impurities from a mostly pure solid product.Solvent selection is critical; slow cooling is essential for high purity.[10]
Column Chromatography Separating complex mixtures, including isomers and byproducts with different polarities.Time-consuming; requires careful selection of stationary and mobile phases.[5][11]

Frequently Asked Questions (FAQs)

Q1: How can I definitively confirm the structure and purity of my final this compound? A: A combination of analytical techniques is essential. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and identify any major impurities.[12] Mass spectrometry (MS) will confirm the molecular weight. High-Performance Liquid Chromatography (HPLC) is the best method to determine quantitative purity (e.g., >99%).

Q2: My NMR spectrum looks complex, suggesting more than one compound, but TLC shows a single spot. What could be happening? A: This could be due to the presence of tautomers (the pyridin-6-ol and pyrazolo[3,4-b]pyridin-6(7H)-one forms).[3] In certain NMR solvents, both forms can exist in equilibrium, leading to a more complex spectrum than expected for a single structure. Running the NMR in a different solvent or at a different temperature can sometimes help clarify the spectrum.

Q3: Is it possible to use microwave-assisted synthesis for this reaction? A: Yes, microwave irradiation is an excellent technique for this type of cyclocondensation reaction. It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles by minimizing thermal degradation.[9][13]

Q4: I am having trouble separating my product from a very similar impurity. What advanced chromatography techniques can I try? A: If standard silica gel chromatography fails, you can explore other options. Reverse-phase chromatography (using a C18 stationary phase) separates compounds based on hydrophobicity rather than polarity and can be effective.[11][14] Alternatively, preparative TLC can be used for small-scale separations where fine resolution is needed.[15]

References

troubleshooting common side reactions in pyrazolopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for pyrazolopyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing this valuable heterocyclic scaffold. Pyrazolopyridines are a cornerstone in modern drug discovery, forming the core of numerous therapeutic agents. However, their synthesis is often plagued by challenges, particularly the formation of side products that can complicate purification and reduce yields.

This document provides in-depth, field-tested insights in a direct question-and-answer format. We will explore the causality behind common side reactions and provide validated, step-by-step protocols to troubleshoot and optimize your synthetic routes.

FAQ 1: The Challenge of Regioisomerism
Q1: My reaction with an unsymmetrical 1,3-dicarbonyl compound and an aminopyrazole is producing a mixture of two regioisomers. Why is this happening and how can I control it?

A1: This is the most common side reaction in pyrazolopyridine synthesis, particularly in multicomponent reactions or condensations involving unsymmetrical precursors.[1][2] The formation of two regioisomers occurs because the initial nucleophilic attack can happen at two distinct electrophilic carbonyl sites on your dicarbonyl compound.[2][3] The ratio of these isomers is dictated by a delicate balance of electronic and steric factors, as well as the reaction conditions.[3][4]

  • Electronic Effects: The initial attack of the aminopyrazole typically occurs at the more electrophilic carbonyl carbon. Electron-withdrawing groups (EWGs) near one carbonyl will increase its electrophilicity, favoring attack at that site.[3]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the aminopyrazole can physically block one reaction pathway, directing the nucleophilic attack to the less sterically hindered carbonyl group.[4]

  • Reaction Conditions (pH, Solvent): The reaction medium is critical. Acidic conditions can protonate the aminopyrazole, altering its nucleophilicity and potentially changing the site of initial attack compared to neutral or basic conditions.[3][4] The solvent plays a pivotal role in reaction kinetics and can influence the regiochemical outcome.[1]

Controlling Regioselectivity: A Decision Workflow

The following workflow can guide your optimization process to favor the formation of a single, desired regioisomer.

G start Mixture of Regioisomers Observed check_bias Do substrates have significant steric or electronic bias? start->check_bias check_bias->yes_path Yes check_bias->no_path No exploit_bias Amplify inherent bias: - Lower reaction temperature - Use non-polar solvent to  enhance electronic effects yes_path->exploit_bias solvent_opt Solvent Optimization is Key no_path->solvent_opt protocol_hfip Implement Protocol 1: Use Fluorinated Alcohols (HFIP/TFE) to dramatically increase regioselectivity solvent_opt->protocol_hfip G start Low Yield or Incomplete Reaction q1 Are starting materials pure? start->q1 a1_yes Purify all reactants. Recrystallize aminopyrazole. q1->a1_yes No q2 Is the catalyst appropriate and active? q1->q2 Yes a1_yes->q2 a2_yes Screen alternative catalysts. Optimize catalyst loading. q2->a2_yes No q3 Have temperature and time been optimized? q2->q3 Yes a2_yes->q3 a3_yes Run a time course study. Screen a range of temperatures (e.g., RT, 60 °C, 100 °C). q3->a3_yes No q4 Are all reactants soluble in the chosen solvent? q3->q4 Yes a3_yes->q4 a4_yes Test alternative solvents (e.g., AcOH, EtOH, DMF, Water). Consider microwave irradiation. q4->a4_yes No success Yield Improved q4->success Yes a4_yes->success

References

Technical Support Center: Optimization and Troubleshooting for 1H-Pyrazolo[3,4-b]pyridin-6-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1H-Pyrazolo[3,4-b]pyridin-6-ol and its derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this critical heterocyclic scaffold. We will move beyond simple protocols to explore the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot common issues and optimize your reaction conditions for higher yields and purity.

Section 1: Foundational Concepts & Core Synthesis

Q1: What is the primary synthetic route to the this compound scaffold, and what is the significance of its tautomeric form?

A1: The most prevalent and robust method for constructing the 1H-pyrazolo[3,4-b]pyridine core is through a cyclocondensation reaction.[1][2] This typically involves the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound, such as ethyl acetoacetate or a related β-ketoester.[3]

A critical concept to grasp is the keto-enol tautomerism inherent to this structure. The target molecule, this compound, exists in equilibrium with its more stable keto tautomer, 1H-Pyrazolo[3,4-b]pyridin-6(7H)-one. While the "-ol" name is often used, analytical and experimental evidence frequently points to the predominance of the "-one" form. AM1 calculations have shown the 1H-tautomer to be significantly more stable, by nearly 9 kcal/mol.[3] Throughout this guide, we will address the synthesis of this scaffold, acknowledging that the isolated product is typically the pyridin-6-one.

The fundamental reaction proceeds via an initial nucleophilic attack from the exocyclic amino group of the pyrazole onto one of the carbonyls of the 1,3-dicarbonyl partner. This is followed by an intramolecular cyclization and subsequent dehydration to form the fused pyridine ring.[3]

Core_Synthesis cluster_reactants Reactants cluster_product Product Scaffold cluster_conditions Conditions Reactant1 5-Aminopyrazole Plus1 + Reactant2 β-Ketoester (e.g., Ethyl Acetoacetate) Arrow Arrow Reactant2->Arrow Product 1H-Pyrazolo[3,4-b]pyridin-6(7H)-one Conditions Heat / Acid Catalyst (e.g., Acetic Acid) Conditions->Arrow Drives Reaction Arrow->Product

Caption: Core cyclocondensation pathway for synthesis.

Section 2: Troubleshooting Guide: Low Yield & Reaction Failure

Q2: My reaction yield is consistently low (<30%) or the reaction fails entirely. What are the most probable causes and what is the logical troubleshooting workflow?

A2: Low yields are a frequent challenge in heterocyclic synthesis and can stem from several factors.[4] A systematic approach to troubleshooting is essential for identifying the root cause efficiently.

The Troubleshooting Workflow:

  • Verify Starting Material Integrity: The purity of the starting materials, especially the 5-aminopyrazole, is paramount. Impurities can act as catalyst poisons or introduce competing side reactions.[4]

    • Actionable Advice: Before use, verify the purity of your aminopyrazole by NMR and melting point. If impurities are suspected, recrystallize the material. Store aminopyrazoles under an inert atmosphere (N₂ or Ar) in a cool, dark place to prevent degradation.

  • Re-evaluate Reaction Conditions (Catalyst & Solvent): The choice of catalyst and solvent creates the environment for the reaction and is critical for success.

    • Causality: Solvents do more than just dissolve reactants; they influence reaction kinetics and the stability of intermediates.[4] For instance, protic solvents can facilitate proton transfer steps required in the condensation, and the addition of acetic acid often improves the conversion rate.[5] The catalyst's role is to activate the carbonyl group for nucleophilic attack.

    • Actionable Advice: If a non-catalyzed reaction in a solvent like ethanol is failing, consider adding a catalytic amount of a weak acid. See the table below for guidance.

Catalyst SystemSolvent(s)Typical Application & RationaleCitation
Acetic Acid (AcOH)Ethanol, ButanolStandard Condensation. Acts as both a catalyst and a mildly acidic solvent, promoting imine formation and subsequent cyclization/dehydration. A widely used, classic method.[3]
p-Toluenesulfonic Acid (TsOH)Toluene, BuOHAzeotropic Dehydration. For reactions where water removal is critical. The catalyst provides strong protonation, and the solvent allows for removal of water via a Dean-Stark trap, driving the equilibrium toward the product.[3]
Potassium Carbonate (K₂CO₃)DMFBase-Mediated SNAr/Cyclization. Used in syntheses starting from activated precursors like 2-chloro-3-nitropyridines, where the base facilitates the initial nucleophilic substitution.[6]
Potassium tert-Butoxide (t-BuOK)DMSOSuperbasic Conditions. Employed for specific transformations like the elimination of a leaving group from a pre-formed intermediate, rather than the primary condensation.[7]
Polyethylene Glycol (PEG-400)PEG-400 (as solvent)Green Chemistry Approach. Acts as a recyclable, eco-friendly medium and can function as a phase transfer catalyst. Often used in multicomponent reactions.[8]
  • Optimize Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete conversion or product degradation.[4]

    • Actionable Advice: Monitor the reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC). An ideal reaction shows the consumption of starting materials and the formation of a single major product spot. If the reaction stalls, a gentle increase in temperature (e.g., from 60°C to 80°C) may be beneficial. Conversely, if multiple byproduct spots appear, the temperature may be too high, causing decomposition.

Caption: Logical workflow for troubleshooting low reaction yields.

Section 3: Troubleshooting Guide: Selectivity & Purification

Q3: I am observing a mixture of regioisomers. How can I control the regioselectivity of the cyclization?

A3: The formation of regioisomers is a classic challenge in pyrazole and pyridine synthesis, arising when an unsymmetrical 1,3-dicarbonyl compound is used.[3][9] The outcome is determined by which of the two carbonyl groups is preferentially attacked by the 5-aminopyrazole.

The Controlling Factor: Carbonyl Electrophilicity

The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons.[3] The more electrophilic (electron-poor) carbonyl will be attacked more readily by the nucleophilic amine.

  • Ketone vs. Ester: A ketone is generally more electrophilic than an ester. In ethyl acetoacetate, the ketone carbonyl is the preferred site of initial attack.

  • Steric Hindrance: Bulky groups adjacent to a carbonyl can sterically hinder the approach of the nucleophile, favoring attack at the less hindered site.

Strategies for Controlling Regioselectivity:

  • Rational Substrate Selection: Choose a 1,3-dicarbonyl compound where the electrophilicity difference between the two carbonyls is maximized. For example, using ethyl 2,4-dioxo-4-phenylbutanoate derivatives often provides good regioselectivity because the benzoyl carbonyl's reactivity is significantly different from the ester carbonyl.[3]

  • Modify Reaction Conditions: While substrate choice is primary, solvent and catalyst can sometimes influence the isomeric ratio. It is advisable to consult the literature for specific systems similar to your target.[4]

  • Use a Symmetrical Reagent: If the desired substitution pattern allows, using a symmetrical dicarbonyl compound (e.g., acetylacetone or dibenzoylmethane) completely eliminates the problem of regioselectivity.

Q4: My product is difficult to purify by column chromatography. What are the best practices for work-up and purification?

A4: The pyrazolo[3,4-b]pyridin-6-one scaffold is often polar and may have poor solubility in common chromatography solvents, making purification challenging.[4]

Best Practices:

  • Thorough Aqueous Work-up: Before any chromatography, a proper aqueous work-up is essential to remove inorganic salts, acid/base catalysts, and highly polar impurities.

    • Protocol: After the reaction is complete, cool the mixture and pour it into water or a saturated NaHCO₃ solution (if an acid catalyst was used). If the product precipitates, it can be collected by filtration. If not, extract the product into an appropriate organic solvent (e.g., ethyl acetate, DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Systematic Chromatography Development:

    • Stationary Phase: Standard silica gel is the most common choice.[4]

    • Mobile Phase Selection: Use TLC to find an appropriate eluent system that gives your product an Rf value of ~0.2-0.3.

      • Start with a non-polar system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity.[4]

      • If the product remains at the baseline, a more polar system is needed. Try switching to Dichloromethane/Methanol. A small amount of acetic acid or triethylamine can sometimes be added to the mobile phase to improve peak shape for acidic or basic compounds, respectively.

    • Gradient Elution: For complex mixtures, a gradient elution (gradually increasing the mobile phase polarity during the run) is often more effective than an isocratic (constant composition) elution.

Section 4: Optimized Experimental Protocol

Q5: Can you provide a detailed, validated protocol for a representative synthesis of a this compound derivative?

A5: Certainly. The following is a robust, step-by-step protocol for the synthesis of 3,4-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, a common analogue. This protocol serves as a self-validating system and a strong starting point for further optimization.

Protocol: Synthesis of 3,4-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

  • Reactants:

    • 3-Methyl-1H-pyrazol-5-amine (1.0 eq)

    • Ethyl acetoacetate (1.1 eq)

    • Glacial Acetic Acid (as solvent)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-1H-pyrazol-5-amine (e.g., 5.0 g, 51.5 mmol).

    • Add glacial acetic acid (e.g., 50 mL). Stir the mixture until the solid is fully dissolved.

    • Add ethyl acetoacetate (e.g., 7.1 mL, 56.6 mmol) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux (approx. 118°C) and maintain this temperature for 4-6 hours.

    • Monitoring: Follow the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent). The reaction is complete when the starting aminopyrazole spot is no longer visible.

    • Work-up: Allow the reaction mixture to cool to room temperature. A precipitate will likely form.

    • Pour the mixture slowly into a beaker of ice-cold water (approx. 200 mL) with stirring.

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold diethyl ether to aid in drying.

    • Purification: The crude product is often of high purity. If further purification is needed, it can be recrystallized from ethanol or an ethanol/water mixture.

    • Dry the final product under vacuum to yield the title compound as a white or off-white solid.

Section 5: Frequently Asked Questions (FAQs)

  • FAQ 1: How do I definitively confirm the structure and, more importantly, the regiochemistry of my final product?

    • Answer: The most powerful techniques are 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, a Heteronuclear Multiple Bond Correlation (HMBC) experiment can show long-range (2-3 bond) correlations between protons and carbons, allowing you to unambiguously establish the connectivity of the fused ring system. For absolute confirmation, single-crystal X-ray diffraction is the gold standard.

  • FAQ 2: Are there more modern, efficient methods like multicomponent reactions (MCRs) for this synthesis?

    • Answer: Yes, MCRs are highly valuable for building molecular complexity rapidly. A common MCR approach for this scaffold involves the one-pot reaction of a 5-aminopyrazole, an aromatic aldehyde, and an active methylene compound like Meldrum's acid.[7][8] These methods offer advantages in terms of atom economy and reduced operational steps but may require specific catalysts (e.g., PEG-400, InCl₃) and optimization to achieve high yields.[8][10]

  • FAQ 3: Can I perform N-alkylation on the pyrazole ring before or after the cyclization?

    • Answer: Both are possible. Using a pre-alkylated 1-alkyl-5-aminopyrazole as the starting material is a common strategy to install substituents at the N1 position.[11] Alternatively, the NH of the final pyrazolo[3,4-b]pyridin-6-one product can be alkylated, but this may lead to mixtures of N1 and N7 alkylated products, requiring careful reaction control and separation.

References

purification of 1H-Pyrazolo[3,4-b]pyridin-6-ol using column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced purification strategies. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1H-Pyrazolo[3,4-b]pyridin-6-ol using column chromatography. It is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this polar heterocyclic compound.

Introduction: The Challenge of Purifying this compound

This compound is a key heterocyclic scaffold in medicinal chemistry, often explored for its potential in treating a range of diseases.[1][2] However, its purification presents a significant challenge due to its chemical nature. The molecule exists in a tautomeric equilibrium between the phenol form (pyridin-6-ol) and the keto form (pyridin-6(7H)-one).[3] This, combined with the presence of both a basic pyridine nitrogen and an acidic pyrazole N-H, imparts high polarity and multiple points for strong interaction with stationary phases.

These properties frequently lead to common chromatographic issues such as poor solubility, strong retention on silica gel, severe peak tailing, and low recovery. This guide provides a systematic, cause-and-effect approach to overcoming these obstacles.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My compound is streaking badly or completely stuck at the baseline on my silica gel TLC plate, even when I use ethyl acetate/hexane. What's happening?

This is the most common issue and is a direct result of the compound's high polarity. The multiple hydrogen bond donors and acceptors in this compound interact very strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[4] This interaction is often stronger than the eluting power of mid-polarity solvent systems like ethyl acetate/hexane.

Root Cause Analysis & Solution:

  • Insufficient Mobile Phase Polarity: Your solvent system is not polar enough to compete with the silica for your compound. You need to increase the "eluting strength" of your mobile phase.

    • Action: Switch to a more aggressive polar solvent system. A good starting point is 5-10% methanol (MeOH) in dichloromethane (DCM).[5] If streaking persists, you can cautiously increase the percentage of methanol.

    • Expert Caution: Using more than 10-15% methanol in DCM can lead to the dissolution of the silica gel stationary phase, which will contaminate your final product.[5]

  • Strong Acid-Base Interactions: The pyridine nitrogen in your molecule is basic and can form a strong ionic interaction with the acidic silanol groups. This is a primary cause of irreversible adsorption and tailing.[4]

    • Action: Add a basic modifier to your mobile phase to neutralize the acidic sites on the silica. This allows your compound to elute based on polarity rather than being "stuck" by acid-base interactions.

      • Triethylamine (TEA): Add 1-2% TEA to your solvent system (e.g., 88:10:2 DCM/MeOH/TEA).

      • Ammonia in Methanol: Use a pre-mixed 7N solution of ammonia in methanol as your polar component in DCM.

Q2: What is the best stationary phase for purifying this compound?

For most applications, standard silica gel (60 Å, 230-400 mesh) remains the most practical and cost-effective choice, provided the mobile phase is correctly modified as described in Q1.[6][7] However, if issues persist, consider these alternatives:

  • Deactivated/Neutral Silica: You can pre-treat standard silica gel by flushing the packed column with your mobile phase containing 2% TEA before loading your sample. This deactivates the most aggressive acidic sites.

  • Alumina: Neutral or basic alumina can be an excellent alternative. Since alumina is not as acidic as silica, the problematic interactions with the pyridine nitrogen are significantly reduced.[8][9] You will need to re-optimize your solvent system using TLC on alumina plates.

  • Reversed-Phase (C18) Silica: If your compound has sufficient organic character or if you are dealing with very polar impurities, reversed-phase chromatography can be a powerful option.[9] The mobile phase is typically a polar mixture, such as water/methanol or water/acetonitrile, often with a modifier like formic acid or TFA to improve peak shape.

Q3: My compound is eluting with a very broad peak or showing significant tailing, even after I increased the solvent polarity. How can I improve the peak shape?

This is a classic sign of non-ideal chromatography, where a portion of the molecules are being held back on the column longer than the bulk of the sample.

Troubleshooting Workflow:

  • Add a Basic Modifier: This is the most effective solution. As detailed in Q1, tailing for basic heterocycles on silica is almost always due to interaction with acidic silanol groups.[4] Adding 1-2% TEA to the eluent will sharpen the peak dramatically.

  • Check Sample Loading: Overloading the column is a common cause of broad peaks. The mass of your crude sample should typically be 1-5% of the mass of the silica gel (e.g., for 40g of silica, load no more than 400-2000 mg of crude material).[8]

  • Improve Sample Application: The sample should be applied to the column in the narrowest possible band.

    • Dry Loading: This is the preferred method for compounds that have limited solubility in the mobile phase. Pre-adsorb your crude material onto a small amount of silica gel (~2-3x the sample weight), evaporate the solvent completely, and carefully load the resulting dry powder onto the top of your packed column.

    • Wet Loading: Dissolve your sample in the absolute minimum amount of a strong solvent (like methanol or DMF). Then, add a small amount of silica and evaporate to dryness. This creates a solid-phase sample that can be loaded onto the column. Directly injecting a large volume of a strong solvent will destroy the separation.

Q4: I have very poor recovery of my compound from the column. Where is it going?

Poor recovery indicates that your compound is irreversibly binding to the stationary phase. For this compound, this is almost certainly due to the strong acid-base interactions with silica gel.[4]

Solutions:

  • Immediate Fix: Add a basic modifier (TEA or NH3) to your mobile phase. This will passivate the acidic sites on the silica and prevent your compound from binding irreversibly.

  • Alternative Stationary Phase: Switch to a less acidic stationary phase like neutral alumina, which lacks the highly acidic silanol groups responsible for the strong binding.[9]

  • Compound Stability: Although less common, ensure your compound is stable to the slightly acidic nature of silica gel over the duration of the chromatography. If you suspect degradation, neutralizing the silica or switching to alumina is recommended.

Data Summary and Key Parameters

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₅N₃O[3]
Molecular Weight135.12 g/mol [3]
TautomerismExists as this compound and 1H-Pyrazolo[3,4-b]pyridin-6(7H)-one[3]
PolarityHighInferred from structure
Acidity/BasicityAmphoteric (acidic pyrazole N-H, basic pyridine nitrogen)Inferred from structure

Table 2: Recommended Mobile Phase Systems for Initial Screening

System NameCompositionPolarityRecommended For
System A 100% Ethyl AcetateMedium-HighInitial TLC screen
System B 5-10% Methanol in DichloromethaneHighGood starting point for polar compounds[5]
System C 10% Methanol, 1-2% Triethylamine in DichloromethaneHigh (Modified)Counteracting peak tailing for basic compounds[4]
System D 10% (7N NH₃ in MeOH) in DichloromethaneHigh (Modified)Alternative basic modifier for stubborn amines

Experimental Protocols

Protocol 1: Step-by-Step Mobile Phase Optimization using TLC
  • Prepare Stock Solution: Dissolve a small amount of your crude material in a suitable solvent (e.g., methanol or DMSO) to make a ~5 mg/mL solution.

  • Spot TLC Plate: Use a capillary spotter to apply a small spot of the stock solution onto the baseline of a silica gel TLC plate.

  • Develop Plates: Place the plate in a developing chamber containing one of the recommended solvent systems from Table 2.

  • Analyze Results: After the solvent front has moved up ~80% of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Target Rf: The ideal solvent system will give your desired compound an Rf (retention factor) value between 0.25 and 0.40.

  • Troubleshoot:

    • If the spot is at the baseline (Rf = 0), increase the polarity (e.g., move from System A to System B, or increase the % of MeOH in System B).

    • If the spot is streaked, re-run the TLC using a system with a basic modifier (System C or D).

    • If the spot is at the solvent front (Rf = 1), decrease the polarity.

Protocol 2: Column Packing and Sample Loading
  • Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[10]

  • Prepare Slurry: In a beaker, mix your chosen stationary phase (e.g., 40g of silica gel) with your optimized mobile phase to form a consistent, bubble-free slurry.[8]

  • Pack the Column: Pour the slurry into the column. Open the stopcock to allow solvent to drain, continuously tapping the side of the column gently to ensure even packing and remove air bubbles.[8]

  • Equilibrate: Once packed, add a protective layer of sand to the top and flush the column with 2-3 column volumes of the mobile phase until the baseline is stable. Never let the top of the column run dry.

  • Load the Sample (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM/MeOH).

    • Add 2-3 times the mass of silica gel relative to your crude product.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top layer of sand in the column.

  • Begin Elution: Carefully add the mobile phase, open the stopcock, and begin collecting fractions.

Visualization of Workflows

Troubleshooting Decision Tree

Troubleshooting start Start TLC Analysis problem What is the issue? start->problem streak Compound Streaks / Tailing Peak problem->streak Streaking no_move Stuck at Baseline (Rf=0) problem->no_move No Movement good_rf Good Rf (0.25-0.4) but poor separation problem->good_rf Poor Resolution sol_streak Add 1-2% TEA or NH3/MeOH to Mobile Phase streak->sol_streak sol_no_move Increase Mobile Phase Polarity (e.g., add more MeOH to DCM) no_move->sol_no_move sol_sep Try a different solvent system (e.g., EtOAc/Hexane vs DCM/MeOH) or consider gradient elution good_rf->sol_sep end_run Proceed to Column Chromatography sol_streak->end_run sol_no_move->start Re-run TLC sol_sep->end_run

Caption: Troubleshooting decision tree for common TLC issues.

Mobile Phase Selection Workflow

Workflow start Start: Crude Product tlc1 Run TLC with 5% MeOH in DCM start->tlc1 check1 Analyze Rf and Spot Shape tlc1->check1 stuck Rf is too low (<0.2) check1->stuck Low Rf streaking Spot is streaked check1->streaking Streaking perfect Rf is 0.25-0.4 Spot is tight check1->perfect Ideal adjust_pol Increase %MeOH (e.g., to 10%) stuck->adjust_pol add_base Add 1-2% TEA to the mobile phase streaking->add_base run_col Optimized System Found: Proceed to Column perfect->run_col re_tlc Re-run TLC adjust_pol->re_tlc add_base->re_tlc re_tlc->check1

Caption: Workflow for selecting and optimizing the mobile phase.

References

Technical Support Center: Stability and Degradation of 1H-Pyrazolo[3,4-b]pyridin-6-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1H-Pyrazolo[3,4-b]pyridin-6-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of heterocyclic compounds. The inherent chemical functionalities of this scaffold, particularly the hydroxypyridine moiety, can present unique stability challenges. This document provides in-depth, practical guidance to help you anticipate, identify, and mitigate common stability and degradation issues.

Frequently Asked Questions (FAQs)

Q1: My solution of a this compound derivative is turning yellow/brown upon standing. What is happening?

A1: This is a classic sign of oxidative degradation. The 6-hydroxy group on the pyridine ring makes the molecule susceptible to oxidation, similar to phenols.[1] This process can be accelerated by dissolved oxygen, exposure to light, or the presence of trace metal ions.[1] The colored species are often quinone-like structures and subsequent polymerization products.

Q2: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis after my compound has been in an aqueous buffer for some time. What could be the cause?

A2: This suggests hydrolytic degradation or solvent-mediated decomposition. While the core pyrazolopyridine ring is generally stable, the stability of the entire molecule is highly dependent on its substituents and the pH of the solution.[2][3] Certain functional groups elsewhere on the molecule may be susceptible to hydrolysis under acidic or basic conditions.

Q3: My compound's purity decreases when stored in clear vials on the lab bench. How can I prevent this?

A3: This is likely due to photodegradation. Aromatic and heterocyclic compounds, especially those with hydroxyl groups, can absorb UV and visible light.[4] This energy can initiate photochemical reactions, leading to decomposition.[5] The solution is straightforward: always store these compounds in amber vials or protect them from light by wrapping clear vials in aluminum foil.

Q4: What is the significance of tautomerism in these compounds?

A4: The this compound scaffold can exist in tautomeric equilibrium with its 1H-Pyrazolo[3,4-b]pyridin-6(7H)-one form. For hydroxypyridines, the pyridone (keto) form is often more stable.[2][6] This equilibrium is important because the two tautomers can have different reactivity, solubility, and stability profiles. It's crucial to be aware that you may be working with a mixture of tautomers in solution.

Q5: What are the best general practices for storing and handling these derivatives to ensure maximum stability?

A5:

  • Solid State: Store solids in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) in tightly sealed containers.

  • In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use degassed solvents, store solutions in amber vials at low temperatures (-20°C or -80°C), and consider blanketing the headspace with an inert gas. Avoid alkaline pH conditions unless required for an experiment, as this can deprotonate the hydroxyl group and increase susceptibility to oxidation.[1]

Troubleshooting Guide 1: Oxidative Degradation

Oxidation is one of the most common degradation pathways for this class of compounds due to the electron-rich 6-hydroxy group.

Causality: The "Why"

The phenolic-like hydroxyl group can undergo one-electron oxidation to form a phenoxy radical. This radical is resonance-stabilized, but it is highly reactive and can participate in further reactions with oxygen or other molecules, leading to the formation of quinones, peroxides, and ultimately, complex colored polymers.[7][8] This process can be catalyzed by light (photo-oxidation) or trace metal ions (e.g., Fe³⁺, Cu²⁺).[1]

Visualizing the Problem: Simplified Oxidation Pathway

cluster_main Simplified Oxidative Degradation Parent This compound (Susceptible Moiety) Radical Phenoxy Radical Intermediate Parent->Radical [O], Light, Metal Ions Quinone Quinone-like Species (Colored Product) Radical->Quinone + O2 Polymer Polymerization Products (Brown Precipitate) Quinone->Polymer Further Reactions

Caption: Simplified pathway of oxidative degradation.

Protocol for Identification and Mitigation

Step 1: Confirming Oxidation

  • Prepare a fresh solution of your compound in a high-quality, degassed solvent (e.g., HPLC-grade acetonitrile or methanol).

  • Immediately analyze this solution via RP-HPLC with PDA/UV and LC-MS detection to establish a baseline (T=0) chromatogram and mass spectrum.

  • Sparge a separate aliquot of the solution with air or oxygen for a short period (e.g., 30 minutes) or add a small amount of a chemical oxidant like hydrogen peroxide (see Forced Degradation section).

  • Re-analyze the stressed sample. Look for the appearance of new peaks and a decrease in the area of the parent peak. Use the MS data to check for masses corresponding to the addition of one or more oxygen atoms (M+16, M+32, etc.).

Step 2: Prevention and Mitigation

  • Inert Atmosphere: When working with solutions for extended periods, use solvents that have been degassed by sparging with nitrogen or argon. Conduct reactions or prepare samples under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Use of Antioxidants: For formulation or long-term solution studies, consider adding a small amount of an antioxidant. The choice depends on the solvent system and downstream application.

    • For organic solutions: Butylated hydroxytoluene (BHT) is a common choice.[9]

    • For aqueous solutions: Ascorbic acid (Vitamin C) or sodium metabisulfite can be effective.[9]

  • Chelating Agents: If metal-catalyzed oxidation is suspected, add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.

Troubleshooting Guide 2: Photodegradation

Causality: The "Why"

The aromatic pyrazolopyridine core and the phenolic hydroxyl group can absorb photons from UV and visible light sources. This absorbed energy elevates the molecule to an excited state, making it highly reactive. It can then undergo various reactions, including bond cleavage, rearrangement, or reaction with solvent or oxygen, leading to a variety of degradation products.[5][10]

Protocol for Identification and Mitigation

Step 1: Confirming Photostability

  • Prepare two identical solutions of your compound.

  • Wrap one vial completely in aluminum foil (this is your control).

  • Place both vials under a controlled light source (e.g., a laboratory bench lamp or a dedicated photostability chamber) for a defined period (e.g., 24 hours). For regulatory purposes, specific conditions are outlined in ICH Q1B guidelines, which recommend exposure to a minimum of 1.2 million lux hours and 200 watt hours/m².[4][11]

  • Analyze both the control and the light-exposed sample by HPLC. A significant decrease in the parent peak area and the appearance of new peaks in the exposed sample compared to the control confirms photosensitivity.

Step 2: Prevention and Mitigation

  • Light Protection: The simplest and most effective method is to exclude light. Always use amber glass vials or flasks for storing solutions.[4] If using clear containers (e.g., for NMR tubes or cuvettes), wrap them in foil when not in use.

  • Work Environment: Conduct experiments in an area with minimal direct sunlight. If the compound is extremely sensitive, work under yellow light, which filters out the more energetic UV and blue wavelengths.

  • UV Absorbers: In formulation studies, the inclusion of a UV-absorbing excipient can sometimes be used to protect the active compound.

Proactive Stability Assessment: A Guide to Forced Degradation Studies

For drug development professionals, proactively understanding a molecule's degradation profile is a regulatory necessity and a scientific best practice.[11][12] A forced degradation (or stress testing) study is performed to identify likely degradation products and to develop a stability-indicating analytical method that can resolve these impurities from the parent compound.[13]

Workflow for a Forced Degradation Study

cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution of Compound Stress Expose to Stress Conditions (Parallel Experiments) Start->Stress Analysis Analyze All Samples (HPLC, LC-MS) Stress->Analysis Evaluation Evaluate Degradation (Target 5-20%) Analysis->Evaluation Evaluation->Stress Adjust Conditions (Time, Temp, Conc.) MethodDev Develop Stability-Indicating Analytical Method Evaluation->MethodDev Sufficient Degradation End Identify Degradation Pathways & Products MethodDev->End

Caption: Workflow for conducting a forced degradation study.

Recommended Stress Conditions

The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the degradation products are formed at sufficient levels for detection without being unrealistic.[13][14]

Stress ConditionTypical Reagents and ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl; Room temp to 60°CHydrolysis of labile functional groups (e.g., esters, amides) on substituents.
Base Hydrolysis 0.1 M NaOH; Room temp to 60°CHydrolysis of labile groups; potential for base-catalyzed oxidation of the 6-ol moiety.[2]
Oxidation 3-30% H₂O₂; Room temperatureOxidation of the 6-ol group and other electron-rich centers.
Thermal Solid or solution at 60-80°CThermally-induced decomposition.
Photolytic UV/Vis light exposure (ICH Q1B)Photochemical reactions, rearrangements, photo-oxidation.[4]
Experimental Protocol: General Forced Degradation
  • Preparation: Prepare a stock solution of the this compound derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Application:

    • Acid: Mix 1 mL of stock with 1 mL of 0.2 M HCl (final conc. 0.1 M HCl).

    • Base: Mix 1 mL of stock with 1 mL of 0.2 M NaOH (final conc. 0.1 M NaOH).

    • Oxidative: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final conc. 3%).

    • Thermal: Place a sealed vial of the stock solution in an oven at 70°C.

    • Photolytic: Place a quartz cuvette or clear vial with the stock solution in a photostability chamber.

    • Control: Keep a sealed vial of the stock solution, protected from light, at room temperature.

  • Time Points: Sample each condition at various time points (e.g., 2, 8, 24, 48 hours). If degradation is too rapid or too slow, adjust the stressor concentration or temperature accordingly.[14]

  • Analysis: Neutralize the acid and base samples before injection if necessary. Analyze all samples by a suitable RP-HPLC method with PDA and MS detection to monitor the formation of degradants and the loss of the parent compound.

  • Method Validation: Once the primary degradation products are identified, the analytical method must be validated to show it is "stability-indicating," meaning it can separate the parent drug from all significant degradation products.

By following these guidelines, researchers can effectively manage the stability challenges associated with this compound derivatives, ensuring the integrity of their experimental data and the quality of their materials.

References

identifying and characterizing impurities in 1H-Pyrazolo[3,4-b]pyridin-6-ol samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1H-Pyrazolo[3,4-b]pyridin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and characterizing impurities in samples of this compound. The information herein is structured in a practical question-and-answer format to directly address issues encountered during experimental work.

I. Introduction to this compound and its Impurity Profile

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure is an isostere of purine, making it a valuable scaffold for developing kinase inhibitors and other therapeutic agents. The purity of this active pharmaceutical ingredient (API) is critical to its safety and efficacy.

A key structural feature of this molecule is its existence in tautomeric forms: the enol form (6-ol) and the more stable keto form, 1,7-dihydropyrazolo[3,4-b]pyridin-6-one. This tautomerism is an intrinsic property and not an impurity, but it must be understood for accurate analytical characterization.

Impurities in a sample can originate from various sources, including the synthetic route (starting materials, intermediates, byproducts), degradation of the final compound, or the presence of residual solvents.[1] Controlling these impurities is mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2][3]

II. Frequently Asked Questions (FAQs) on Impurity Identification

Q1: We are seeing an unexpected peak in our HPLC chromatogram. What is the first step in identifying it?

A1: The first step is to systematically evaluate the potential source of the peak. This involves a logical progression from simple checks to more complex analyses. The flowchart below outlines a recommended initial strategy.

G start Unexpected Peak Observed in HPLC check_blank Inject a solvent blank. Is the peak present? start->check_blank system_impurity Peak is a system impurity (solvent, glassware, mobile phase). check_blank->system_impurity Yes process_impurity Peak is likely a process-related impurity or degradant. check_blank->process_impurity No check_retention Compare retention time to known starting materials and intermediates. process_impurity->check_retention match_found Tentative ID as known substance. Confirm with spiking study. check_retention->match_found Match Found no_match Peak is an unknown impurity. check_retention->no_match No Match lcms_analysis Perform LC-MS analysis to obtain molecular weight. no_match->lcms_analysis characterization Proceed to full characterization (MS/MS, NMR, etc.). lcms_analysis->characterization

Caption: Initial troubleshooting workflow for an unknown HPLC peak.

Q2: What are the most probable process-related impurities in this compound?

A2: The most likely impurities are directly related to the synthetic route. A common and efficient method for synthesizing the pyrazolo[3,4-b]pyridin-6-one core is the condensation of a 5-aminopyrazole with a β-ketoester, such as ethyl acetoacetate.[2] Based on this pathway, the following impurities should be considered:

Impurity TypeSpecific ExampleRationale / Source
Starting Material 3-Amino-1H-pyrazoleIncomplete reaction.
Starting Material Ethyl acetoacetateIncomplete reaction or excess reagent.
Reagent/Solvent Acetic Acid, EthanolCommonly used in synthesis and purification.
Regioisomer 4-Methyl-1H-pyrazolo[3,4-b]pyridin-6-olReaction of the alternative carbonyl group of ethyl acetoacetate can lead to the formation of an isomer.[2]
Byproduct Dimer of 3-Amino-1H-pyrazolePotential side reaction under reaction conditions.

Q3: Our mass spectrometry data shows a mass different from the expected molecular weight. How do we interpret this?

A3: An unexpected mass can arise from several sources. First, confirm that you are accounting for the correct ionization adduct (e.g., [M+H]⁺, [M+Na]⁺). If the mass is still incorrect, it likely represents an impurity.

  • Mass slightly higher or lower than the API: This could indicate a closely related structure, such as a regioisomer or a molecule with a small modification (e.g., methylation, hydroxylation).

  • Mass corresponding to a starting material or reagent: Check the masses of all components used in the synthesis.

  • Mass significantly higher than the API: This may suggest a dimer or an adduct formed with a solvent or reagent.

A high-resolution mass spectrometer (HRMS) is invaluable here, as it provides the exact mass, allowing for the determination of the molecular formula.[4]

Q4: We suspect a regioisomer is present. How can we confirm this?

A4: Distinguishing between regioisomers is a common challenge. Since isomers have the same mass, MS alone is insufficient. The primary technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • 1D NMR (¹H and ¹³C): The chemical shifts and coupling patterns of the protons and carbons on the pyridine and pyrazole rings will be distinct for each isomer. For example, the position of the methyl group in the expected product versus a regioisomer will result in different ¹H and ¹³C chemical shifts.[1][2]

  • 2D NMR (COSY, HSQC, HMBC): These advanced techniques are essential for unambiguously assigning the structure. An HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly powerful as it shows long-range correlations between protons and carbons (2-3 bonds away), which can definitively establish the connectivity of the molecule and the position of substituents.

III. Troubleshooting Guides

Guide 1: Issues in HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing/Fronting) 1. Sample overload.2. Column degradation.3. Mismatch between sample solvent and mobile phase.4. Secondary interactions with column silanols.1. Reduce injection volume or sample concentration.2. Flush the column or replace it.3. Dissolve the sample in the initial mobile phase.4. Use a mobile phase with a different pH or a small amount of an amine modifier like triethylamine.
Shifting Retention Times 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. Column aging.1. Prepare fresh mobile phase accurately.2. Use a column oven to maintain a constant temperature.3. Use a system suitability standard to monitor column performance.
Extra Peaks Not Seen Before 1. Sample degradation.2. Contamination of solvent or glassware.3. Carryover from a previous injection.1. Analyze a freshly prepared sample. Protect from light and heat.2. Run a blank with fresh solvent.3. Inject a strong solvent wash after each run.
Guide 2: Issues in Structure Elucidation
Problem Potential Cause Troubleshooting Steps
Ambiguous NMR Spectrum 1. Low sample concentration.2. Presence of multiple components (impurities).3. Paramagnetic impurities broadening signals.1. Increase sample concentration or number of scans.2. Purify the sample using preparative HPLC or column chromatography.3. Filter the NMR sample through a small plug of celite or silica.
Difficulty in MS Fragmentation Interpretation 1. Low ionization efficiency.2. Complex fragmentation pathway.3. Co-eluting impurities.1. Optimize MS source parameters (e.g., capillary voltage, gas flow).2. Perform MS/MS (tandem mass spectrometry) to isolate and fragment the parent ion.3. Improve chromatographic separation to isolate the peak of interest.

IV. Experimental Protocols

Protocol 1: General Purpose HPLC-UV Method for Impurity Profiling

This method provides a starting point for the separation of this compound from its potential process-related impurities. Optimization will likely be required for specific impurity profiles.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[5][6][7][8]

G cluster_conditions Forced Degradation Conditions acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) analysis Analyze all samples by HPLC-UV/MS against a control sample. acid->analysis base Base Hydrolysis (e.g., 0.1 M NaOH, RT) base->analysis oxidation Oxidation (e.g., 3% H₂O₂, RT) oxidation->analysis thermal Thermal (Solid state, 80°C) thermal->analysis photo Photolytic (ICH Q1B conditions) photo->analysis api This compound (in solution or solid state) api->acid api->base api->oxidation api->thermal api->photo

Caption: Workflow for a forced degradation study.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C. Withdraw samples at various time points (e.g., 2, 8, 24 hours). Neutralize before injection.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH at room temperature. Withdraw samples at time points and neutralize.

  • Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

For all conditions, the goal is to achieve 5-20% degradation of the parent compound.[7] All stressed samples should be analyzed by a stability-indicating HPLC method to separate the degradants from the parent peak.

V. Regulatory Context

The identification and control of impurities are governed by the ICH Q3A(R2) guideline for new drug substances.[2][3] This guideline establishes thresholds for reporting, identifying, and qualifying impurities.

ThresholdMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting 0.05%0.03%
Identification 0.10% or 1.0 mg TDI, whichever is lower0.05%
Qualification 0.15% or 1.0 mg TDI, whichever is lower0.05%
(TDI = Total Daily Intake)

Any impurity exceeding the identification threshold requires structural characterization. Any impurity exceeding the qualification threshold requires safety data to justify its presence at that level.

VI. References

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. --INVALID-LINK--

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. --INVALID-LINK--

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. --INVALID-LINK--

  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation, 12(1), 1-6. --INVALID-LINK--

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). --INVALID-LINK--

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. --INVALID-LINK--

  • MDPI. (2019). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Molecules, 24(21), 3892. --INVALID-LINK--

  • Science.gov. (n.d.). The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. Science.gov. --INVALID-LINK--

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 10(3). --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives. BenchChem. --INVALID-LINK--

  • PMC. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1466-1483. --INVALID-LINK--

  • PubChem. (n.d.). This compound. PubChem. --INVALID-LINK--

  • Zhuravlev, F., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 19, 736-744. --INVALID-LINK--

  • El-Mekkawy, A., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(21), 6433. --INVALID-LINK--

  • Shinde, D. B., et al. (2013). Synthesis and biological activity of some new indole derivatives containingn pyrazole moiety. Journal of Chemical and Pharmaceutical Research, 5(1), 213-218. --INVALID-LINK--

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioorganic & Organic Chemistry, 1(1). --INVALID-LINK--

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. --INVALID-LINK--

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. --INVALID-LINK--

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). --INVALID-LINK--

  • Alsante, K. M., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Sciences, 112(4), 937-959. --INVALID-LINK--

  • International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. --INVALID-LINK--

  • International Council for Harmonisation. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. --INVALID-LINK--

References

Technical Support Center: Catalyst Selection for Efficient Pyrazolo[3,4-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges in catalyst selection and reaction optimization for this important heterocyclic scaffold. Pyrazolo[3,4-b]pyridines are crucial building blocks in medicinal chemistry, exhibiting a wide range of biological activities, including their use as kinase inhibitors and anticancer agents.[1][2] The efficient construction of this framework is therefore of paramount importance.

This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, ensuring you can achieve high yields, excellent regioselectivity, and straightforward purification.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the synthesis of pyrazolo[3,4-b]pyridines, offering step-by-step solutions grounded in chemical principles.

Issue 1: Low or No Product Yield

Low product yield is a common frustration in multi-component reactions leading to pyrazolo[3,4-b]pyridines.[3] Several factors can contribute to this issue, from the quality of starting materials to suboptimal reaction conditions.

Question: I am performing a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative and observing very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: A systematic approach is crucial for diagnosing the root cause of low yields. Here is a troubleshooting workflow to follow:

1. Purity of Starting Materials:

  • The Problem: Impurities in your reactants, especially the aminopyrazole, can significantly hinder the reaction by interfering with the catalyst or participating in side reactions.[3]

  • Solution:

    • Ensure all starting materials are of high purity.

    • If necessary, recrystallize or purify the aminopyrazole and other reactants prior to use.

    • Verify the purity of your starting materials using techniques like NMR or melting point analysis.

2. Catalyst Selection and Loading:

  • The Problem: The choice of catalyst and its concentration are critical. An inappropriate catalyst may not effectively promote the desired transformation, while incorrect loading can lead to incomplete conversion or side product formation.

  • Solution:

    • Screen a range of catalysts: Different synthetic routes may favor different catalysts. Common choices include palladium, copper, and Lewis acids like ZrCl₄.[2][4][5]

    • Optimize catalyst loading: Start with a literature-recommended loading and then screen higher and lower concentrations to find the optimal balance between reaction rate and yield.

3. Solvent Effects:

  • The Problem: The solvent plays a critical role in reactant solubility and reaction kinetics. A poor solvent choice can lead to low reaction rates or prevent the reaction from proceeding altogether.[5]

  • Solution:

    • Screen a variety of solvents with different polarities. For instance, in a Cu(II)-catalyzed synthesis, chloroform (CHCl₃) has been shown to provide significantly higher yields compared to solvents like acetonitrile, methanol, or ethanol.[5]

    • Consider solvent-free conditions, which can be both environmentally friendly and effective, particularly in microwave-assisted syntheses.[4][6]

4. Reaction Temperature and Time:

  • The Problem: Suboptimal temperature or reaction duration can result in incomplete reactions or degradation of the product.[3]

  • Solution:

    • Optimize temperature: While some syntheses proceed at room temperature, others require heating.[3][5] Systematically vary the temperature to find the sweet spot for your specific reaction.

    • Monitor reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product, allowing you to determine the optimal reaction time.[3]

    • Consider microwave irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[7][8]

Catalyst Selection Workflow

The following diagram illustrates a logical workflow for selecting and optimizing a catalyst for your pyrazolo[3,4-b]pyridine synthesis.

Catalyst_Selection_Workflow Start Define Synthetic Strategy (e.g., Multi-component, Cyclization) Lit_Search Literature Search for Similar Transformations Start->Lit_Search Catalyst_Screen Initial Catalyst Screening (Pd, Cu, Lewis Acids, etc.) Lit_Search->Catalyst_Screen Solvent_Opt Solvent Optimization Catalyst_Screen->Solvent_Opt Select promising candidates Temp_Time_Opt Temperature & Time Optimization Solvent_Opt->Temp_Time_Opt Loading_Opt Catalyst Loading Optimization Temp_Time_Opt->Loading_Opt Analysis Analyze Yield & Purity (TLC, NMR) Loading_Opt->Analysis Troubleshoot Troubleshoot (Low Yield, Side Products) Analysis->Troubleshoot Unsuccessful Final_Protocol Final Optimized Protocol Analysis->Final_Protocol Successful Troubleshoot->Catalyst_Screen Re-evaluate

Caption: A workflow for systematic catalyst selection and optimization.

Issue 2: Poor Regioselectivity

The formation of regioisomers is a significant challenge, particularly when using unsymmetrical starting materials.[9]

Question: My reaction is producing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity?

Answer: Controlling regioselectivity often comes down to understanding the reaction mechanism and carefully tuning the reaction conditions.

1. Choice of Starting Materials:

  • The Problem: The inherent electronic and steric properties of your substrates will heavily influence which regioisomer is favored.

  • Solution:

    • If possible, choose symmetrical starting materials to avoid the issue altogether.

    • When using unsymmetrical 1,3-dicarbonyl compounds, the relative electrophilicity of the two carbonyl groups will dictate the major product.[9] For example, in the reaction of 5-aminopyrazole with 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group adjacent to the CF₃ group reacts first, leading to a specific regioisomer.[9]

2. Catalyst and Solvent Effects:

  • The Problem: The catalyst and solvent can influence the transition state energies of the pathways leading to different regioisomers.

  • Solution:

    • Consult the literature for catalytic systems known to provide high regioselectivity for similar substrates.

    • Experiment with different catalysts. For example, silver, iodine, or N-bromosuccinimide (NBS) have been used to achieve excellent regioselectivity in the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes via C≡C bond activation.[10]

3. In Situ Generation of Intermediates:

  • The Problem: Pre-forming certain intermediates can lead to a loss of regiocontrol.

  • Solution:

    • Employ a three-component reaction where the 1,3-CCC-biselectrophile is generated in situ from an aldehyde and a carbonyl compound. This approach often leads to high yields without reported regioselectivity issues.[9]

Mechanism of Regioselectivity in a Three-Component Reaction

The following diagram illustrates the generally accepted mechanism for a three-component reaction, highlighting the steps that influence the final regiochemical outcome.

Regioselectivity_Mechanism Aldehyde Aldehyde (12) Condensation Carbonyl Condensation (-H₂O) Aldehyde->Condensation Ketone Ketone (13) Ketone->Condensation Biselectrophile 1,3-CCC-Biselectrophile Condensation->Biselectrophile Michael_Addition Michael Addition Biselectrophile->Michael_Addition Aminopyrazole 5-Aminopyrazole (6) Aminopyrazole->Michael_Addition Intermediate_A Intermediate A Michael_Addition->Intermediate_A Cyclization Intramolecular Cyclization Intermediate_A->Cyclization Intermediate_B Intermediate B Cyclization->Intermediate_B Dehydration_Oxidation Dehydration & Oxidation (-H₂O, -H₂) Intermediate_B->Dehydration_Oxidation Product 1H-Pyrazolo[3,4-b]pyridine (1) Dehydration_Oxidation->Product

Caption: Mechanism of a three-component pyrazolo[3,4-b]pyridine synthesis.

Issue 3: Difficult Catalyst Removal and Product Purification

The choice of catalyst not only affects the reaction's efficiency but also the ease of product purification.

Question: I am struggling to remove the catalyst from my reaction mixture, leading to contaminated product. What are my options?

Answer: The strategy for catalyst removal depends on whether you are using a homogeneous or heterogeneous catalyst.

1. Homogeneous Catalysts:

  • The Problem: Homogeneous catalysts are in the same phase as the reactants and products, making their separation challenging and often expensive.[11][12]

  • Solutions:

    • Aqueous Work-up: A proper aqueous work-up is essential to remove metal salts and other soluble impurities.[3]

    • Column Chromatography: This is the most common method for purifying the product and removing residual catalyst. A systematic approach to eluent selection, starting with a non-polar solvent and gradually increasing polarity, is recommended.[3]

    • Precipitation/Crystallization: If the product is a solid, crystallization can be a highly effective purification method.

2. Heterogeneous Catalysts:

  • The Problem: While generally easier to separate, fine catalyst particles can sometimes pass through filters, and catalyst leaching can introduce metal impurities into the product.

  • Solutions:

    • Simple Filtration: The primary advantage of heterogeneous catalysts is their straightforward removal by filtration.[11]

    • Magnetic Separation: For magnetic catalysts, such as Fe₃O₄-based nano-catalysts, an external magnet can be used for easy and efficient separation.[13] These catalysts are also often reusable for multiple reaction cycles without a significant loss in activity.[13]

    • Choice of Support: The support material for the catalyst can influence its stability and ease of handling.

Comparison of Homogeneous vs. Heterogeneous Catalysts

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Phase Same phase as reactants[12]Different phase from reactants[12]
Separation Difficult and often expensive[11]Straightforward (e.g., filtration)[11]
Recycling Generally difficult and costly[11]Often simple and allows for reuse[11][13]
Activity/Selectivity Often high selectivityCan have lower selectivity
Heat & Mass Transfer High diffusivity and heat transfer[11]Can be limited[11]
Examples Pd(OAc)₂, Cu(II)acetylacetonate[4][5]Fe₃O₄@MIL-101(Cr), Pd/C[4][13]

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using microwave-assisted synthesis for pyrazolo[3,4-b]pyridines?

A1: Microwave irradiation offers several key advantages, including significantly shorter reaction times, higher yields, and often milder reaction conditions.[7][8] It is considered a green chemistry approach as it can reduce chemical waste and sometimes allows for solvent-free reactions.[7][14] For example, a palladium-catalyzed synthesis that might take hours under conventional heating can be completed in minutes under microwave irradiation.[4]

Q2: Can I use a green solvent for my reaction?

A2: Yes, developing environmentally friendly methodologies is a key area of research. Aqueous systems have been successfully used for the synthesis of pyrazolo[3,4-b]pyridines, offering high yields in short reaction times, particularly when combined with microwave irradiation.[7][14] Polyethylene glycol (PEG) has also been used as a recyclable reaction medium.[15]

Q3: My starting aminopyrazole is poorly soluble in most common organic solvents. What should I do?

A3: Poor solubility can be a significant hurdle. Here are a few strategies:

  • Solvent Screening: Test a wider range of solvents, including more polar aprotic solvents like DMF or DMSO. A mixture of solvents, such as EtOH/DMF, has been found to be effective in dissolving all reactants in certain syntheses.[2]

  • Temperature: Increasing the reaction temperature can improve the solubility of your starting materials.

  • Microwave Synthesis: As mentioned, microwave heating can often overcome solubility issues due to rapid and uniform heating.

Q4: Are there any catalyst-free methods available?

A4: While many syntheses rely on catalysts, some methods can proceed without them, often under specific conditions. For instance, some multicomponent reactions can be promoted by strong acids like p-toluenesulfonic acid (TsOH) or even just by heating in a suitable solvent like acetic acid.[9] However, catalyst-free methods may require harsher conditions or result in lower yields compared to their catalyzed counterparts.

Q5: How can I confirm the structure and regiochemistry of my final product?

A5: A combination of spectroscopic techniques is essential for unambiguous structure determination.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for determining the connectivity of atoms and the regiochemistry of your product.[5]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.[5]

  • Infrared (IR) Spectroscopy: This can help identify key functional groups present in the molecule.[5]

  • X-ray Crystallography: For crystalline products, this provides definitive proof of the structure and stereochemistry.

By systematically addressing these common issues and leveraging the appropriate catalytic system, you can significantly improve the efficiency and success of your pyrazolo[3,4-b]pyridine syntheses.

References

Technical Support Center: Managing Poor Solubility of 1H-Pyrazolo[3,4-b]pyridin-6-ol in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 1H-Pyrazolo[3,4-b]pyridin-6-ol and its analogs. The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics.[1][2] However, the physicochemical properties that make these compounds effective can also present significant challenges, most notably poor aqueous solubility.[3][4][5][6]

This guide is designed to provide you with both quick-reference FAQs and in-depth troubleshooting protocols to help you navigate solubility issues, ensuring the integrity and reproducibility of your biological assays. We will explore the causality behind these challenges and provide validated strategies to overcome them.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, is precipitating as soon as I add it to my aqueous cell culture medium. What is the most common cause?

A: This is a classic sign of a compound "crashing out" of solution. It typically happens for two reasons:

  • Exceeding the Aqueous Solubility Limit: Your final concentration in the assay medium, even with a small percentage of DMSO, is higher than the compound's intrinsic aqueous solubility.

  • Insufficient Co-solvent: The final percentage of DMSO in your medium is too low to keep the compound dissolved at that specific concentration. The first troubleshooting step is always to re-evaluate your final DMSO concentration and ensure it is sufficient, while remaining non-toxic to your cells.

Q2: What is the absolute maximum concentration of Dimethyl Sulfoxide (DMSO) I can use in my cell-based assays?

A: There is no single universal maximum, as tolerance is highly dependent on the cell line and the duration of exposure. However, a widely accepted best practice is to keep the final DMSO concentration at or below 0.5% (v/v) , and ideally ≤0.1% for sensitive cell lines or long-term incubation studies.[7][8] Concentrations above 1% can cause significant cellular stress, membrane damage, and even cell death, confounding your experimental results.[7][9] It is critical to run a vehicle control (medium + identical final DMSO concentration, without your compound) to assess the baseline effect of the solvent on your specific assay.

Q3: I've optimized my DMSO concentration, but my compound still isn't soluble enough for the dose-response curve I need to generate. What is the next logical step?

A: When a simple co-solvent approach is insufficient, you should move to more advanced formulation strategies. The most effective and widely used next step for compounds like pyrazolopyridines is complexation with cyclodextrins .[10][11] These molecules can encapsulate your hydrophobic compound, dramatically increasing its apparent aqueous solubility without requiring higher, potentially toxic, levels of organic solvents.[12][13]

Q4: Can I just use sonication to force my compound into solution before adding it to the assay?

A: While sonication can break up aggregates and create a fine particle suspension or dispersion, it does not create a true thermodynamic solution.[14] This is a critical distinction. For quantitative biological assays (e.g., IC50 determination), you must work with a true solution to ensure that the concentration of the compound available to the target is known and consistent. A suspension will contain undissolved particles that are not bioavailable and will likely settle or agglomerate over time, leading to highly variable and unreliable results.[14]

In-Depth Troubleshooting Guides & Protocols

Guide 1: Systematic Optimization of DMSO as a Co-Solvent

The Scientific Principle: DMSO is an amphipathic molecule that reduces the polarity of the aqueous medium, allowing for the dissolution of nonpolar or poorly soluble polar compounds.[9] However, its utility is limited by its dose-dependent cytotoxicity. The goal is to find the highest possible DMSO concentration that maintains compound solubility without independently affecting the biological system.[15]

Experimental Protocol: Determining Maximum Tolerated DMSO Concentration

  • Cell Seeding: Plate your cells at the density required for your primary assay. Allow them to adhere and recover for 24 hours.

  • Vehicle Control Preparation: Prepare a series of dilutions of 100% DMSO into your complete cell culture medium to achieve final concentrations of 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%. Also include a "medium only" (0% DMSO) control.

  • Treatment: Replace the existing medium in your cell plates with the prepared DMSO-containing media.

  • Incubation: Incubate the cells for the same duration as your planned compound treatment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: At the end of the incubation period, measure cell viability using a standard method (e.g., MTT, CellTiter-Glo®, or trypan blue exclusion).

  • Analysis: Plot cell viability versus DMSO concentration. The highest concentration that results in >95% viability compared to the 0% control is your maximum tolerated concentration for that cell line and assay duration.

Data Presentation: General Effects of DMSO on Cell Viability

DMSO Concentration (v/v)General Effect on Most Cell LinesKey Considerations
< 0.1% Generally considered safe with minimal impact.[7]Ideal target for long-term or sensitive assays.
0.1% - 0.5% Tolerated by many robust cell lines for short-term exposure.[8]This is a common working range. Vehicle controls are essential.
0.5% - 1.0% May induce stress, differentiation, or slight toxicity in some cells.[7][9]Use with caution. May begin to affect experimental outcomes.
> 1.0% Often associated with significant cytotoxicity and membrane damage.[7][8]Generally unacceptable for most cell-based assays.

Visualization: DMSO Optimization Workflow

cluster_prep Preparation cluster_validation Vehicle Control Validation cluster_assay Assay Execution start Need to test compound in cell-based assay stock Prepare 10-50 mM stock in 100% DMSO start->stock test_dmso Test cell viability with final DMSO concentrations (0.1% to 2.0%) stock->test_dmso determine_max Determine Max Tolerated DMSO Conc. (>95% viability) test_dmso->determine_max prepare_final Prepare final compound dilutions in media, ensuring DMSO concentration is ≤ Max Tolerated determine_max->prepare_final run_assay Run primary assay with compound and vehicle control prepare_final->run_assay

Caption: Workflow for determining the optimal DMSO concentration.

Guide 2: Leveraging Cyclodextrins for Superior Solubilization

The Scientific Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They act as molecular containers, forming non-covalent "inclusion complexes" with poorly soluble drug molecules.[12] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its solubility and stability in solution.[13] For kinase inhibitors and similar heterocyclic compounds, modified β-cyclodextrins like Hydroxypropyl-β-cyclodextrin (HPβCD) or Sulfobutyl Ether β-cyclodextrin (SBEβCD) are often superior due to their enhanced solubility and lower toxicity compared to the parent β-CD.[10][11]

Experimental Protocol: Preparing a Cyclodextrin-Complexed Stock Solution

  • Choose Your Cyclodextrin: For initial screening, HPβCD is an excellent and widely compatible choice.

  • Prepare CD Solution: Weigh out HPβCD and dissolve it in your desired buffer or serum-free medium to make a concentrated stock (e.g., 20-40% w/v). Gentle warming (to ~40°C) and vortexing can aid dissolution. Allow the solution to cool to room temperature.

  • Add Compound: Add your solid this compound powder directly to the HPβCD solution. Alternatively, if starting from a small amount of DMSO stock, add it dropwise while vortexing vigorously to prevent immediate precipitation. The goal is to minimize the initial organic solvent content.

  • Promote Complexation: Incubate the mixture for several hours (4-24h) at room temperature with continuous agitation (e.g., on a rotator or orbital shaker). This allows the equilibrium of complex formation to be reached.

  • Sterilization and Clarification: Filter the final solution through a 0.22 µm sterile filter. This will remove any undissolved compound or particulates and ensure sterility for cell culture use. The clear filtrate is your cyclodextrin-complexed stock solution.

  • Assay Dilution: This stock can now be diluted directly into your final assay medium. Remember to include a vehicle control containing the same final concentration of HPβCD.

Visualization: Cyclodextrin Inclusion Complex Formation

cluster_system Aqueous System compound Poorly Soluble This compound plus + compound->plus cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Soluble Inclusion Complex cd->complex  Encapsulation   plus->cd

Caption: Diagram of a cyclodextrin encapsulating a drug molecule.

Guide 3: Investigating pH-Dependent Solubility

The Scientific Principle: The structure of this compound contains both a weakly acidic phenolic hydroxyl group and basic nitrogen atoms in the pyridine and pyrazole rings.[16] This makes its net charge, and therefore its solubility, highly dependent on the pH of the surrounding medium.[5] By adjusting the pH, you can favor the charged (ionized) form of the molecule, which is typically much more soluble in aqueous solutions than the neutral form.

Experimental Protocol: Rapid pH-Solubility Screening

  • Buffer Preparation: Prepare a set of biologically compatible buffers spanning a relevant pH range (e.g., Phosphate buffer at pH 6.5, HEPES buffer at pH 7.4, and Tris buffer at pH 8.0).

  • Compound Addition: To a small, fixed volume of each buffer (e.g., 1 mL), add an excess amount of your solid compound (enough that some will visibly remain undissolved).

  • Equilibration: Cap the vials and agitate them at room temperature for 24 hours to ensure the solution reaches saturation equilibrium.

  • Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet all undissolved solid.

  • Quantification: Carefully remove a known volume of the clear supernatant and dilute it into a suitable solvent for analysis (e.g., methanol or DMSO). Quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.

  • Analysis: Compare the measured solubility at each pH. If a particular pH significantly increases solubility, you can consider adjusting your assay buffer accordingly.

Causality and Caution: While effective, this method requires careful consideration. You must ensure that altering the pH of your assay medium does not adversely affect cell health, protein function, or other critical assay parameters. Always validate that your biological system is stable and functions as expected at the new pH before proceeding with compound screening.

Concluding Remarks

Managing the solubility of promising compounds like this compound is a critical step in preclinical drug discovery. A systematic, multi-faceted approach is key to success. We recommend starting with the simplest method—optimizing DMSO concentration—before progressing to more robust techniques like cyclodextrin complexation. By understanding the underlying physicochemical principles and employing these validated protocols, you can generate reliable, high-quality data and advance your research with confidence.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 1H- and 2H-Pyrazolo[3,4-b]pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry and drug discovery, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a detailed comparison of the two principal isomers, 1H- and 2H-pyrazolo[3,4-b]pyridine, with a focus on their anticancer, kinase inhibitory, and antimicrobial properties. We will delve into the nuanced structure-activity relationships, present supporting experimental data, and provide detailed protocols for the evaluation of these compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Tale of Two Tautomers: A Structural Overview

Pyrazolo[3,4-b]pyridines can exist in two tautomeric forms: the 1H- and 2H-isomers.[1] This seemingly subtle difference in the position of a single hydrogen atom on the pyrazole ring has profound implications for the electronic and steric properties of the molecule, which in turn dictates its biological activity. Computational studies have indicated that the 1H-tautomer is significantly more stable than the 2H-tautomer, with a calculated energy difference of nearly 9 kcal/mol.[1] This inherent stability likely accounts for the preponderance of research focused on the 1H-isomer, a trend that will be evident throughout this guide.

The Biological Landscape of 1H-Pyrazolo[3,4-b]pyridines: A Multi-faceted Scaffold

The 1H-pyrazolo[3,4-b]pyridine core has proven to be a versatile template for the design of potent bioactive molecules, with a wealth of literature supporting its efficacy in a range of therapeutic areas.

Anticancer Activity

A significant body of research has been dedicated to exploring the anticancer potential of 1H-pyrazolo[3,4-b]pyridine derivatives. These compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines, often through the inhibition of key cellular processes like cell cycle progression and signal transduction.

Table 1: Anticancer Activity of Selected 1H-Pyrazolo[3,4-b]pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
8c Leukemia (K562)0.54 - 2.08[2]
I2 Breast (MDA-MB-231)3.30[3]
I2 Cervical (HeLa)5.04[3]
I2 Breast (MCF-7)5.08[3]
I2 Liver (HepG2)3.71[3]
I2 Nasopharyngeal (CNE2)2.99[3]
I2 Colon (HCT116)5.72[3]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The anticancer mechanism of these compounds is often linked to their ability to inhibit protein kinases, as will be discussed in the following section.

Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 1H-pyrazolo[3,4-b]pyridine scaffold has been extensively utilized in the development of potent and selective kinase inhibitors.

A diverse range of kinases have been successfully targeted by 1H-pyrazolo[3,4-b]pyridine derivatives, including:

  • Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

  • Pim Kinases: Implicated in cell survival and proliferation, Pim kinases are attractive targets for cancer therapy.

  • Tropomyosin Receptor Kinases (TRKs): These are involved in cell proliferation and differentiation, and their aberrant activation can drive tumor growth.[4]

  • TANK-Binding Kinase 1 (TBK1): A key player in innate immunity, TBK1 has also been identified as a therapeutic target in certain cancers.

  • AMP-activated Protein Kinase (AMPK): A central regulator of cellular energy homeostasis, AMPK is a target for metabolic diseases and cancer.

  • Glycogen Synthase Kinase-3 (GSK-3): This kinase is involved in a multitude of cellular processes, and its dysregulation is linked to various diseases, including cancer and neurodegenerative disorders.

Table 2: Kinase Inhibitory Activity of Selected 1H-Pyrazolo[3,4-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
C03 TRKA56[4]
C09 TRKA57[4]
C10 TRKA26[4]

The ability to selectively inhibit specific kinases with minimal off-target effects is a key objective in modern drug discovery, and the 1H-pyrazolo[3,4-b]pyridine scaffold has demonstrated considerable promise in this regard.

Antimicrobial Activity

In addition to their anticancer and kinase inhibitory properties, 1H-pyrazolo[3,4-b]pyridine derivatives have also shown potential as antimicrobial agents. Studies have reported their activity against various bacterial and fungal strains, highlighting their potential for the development of new anti-infective therapies.[5]

The Enigmatic 2H-Pyrazolo[3,4-b]pyridines: An Unexplored Frontier

In stark contrast to the extensive research on their 1H-counterparts, the biological activities of 2H-pyrazolo[3,4-b]pyridine isomers remain largely unexplored. A comprehensive review of the literature reveals a significant disparity, with only a small fraction of publications focusing on the 2H-scaffold.[1] As previously mentioned, the lower thermodynamic stability of the 2H-tautomer may contribute to this research gap.

While some reports on the synthesis of 2H-pyrazolo[3,4-b]pyridine derivatives exist, detailed and systematic evaluations of their biological activities are scarce. This lack of data makes a direct and comprehensive comparison with the 1H-isomers challenging.

A Comparative Analysis: Structure, Stability, and the Quest for Novel Bioactivities

The fundamental difference between the 1H- and 2H-isomers lies in the position of the exocyclic nitrogen's hydrogen, which influences the hydrogen bonding capabilities and overall electronic distribution of the pyrazole ring. These differences are expected to have a significant impact on how these molecules interact with biological targets.

The greater stability of the 1H-isomer has undoubtedly driven its prevalence in synthetic and medicinal chemistry research. However, the underexplored chemical space of the 2H-isomers represents a potential treasure trove of novel biological activities. It is plausible that for certain biological targets, the unique structural features of the 2H-isomer could lead to enhanced potency or a different pharmacological profile.

The dearth of research on 2H-pyrazolo[3,4-b]pyridines underscores a critical need for further investigation. Systematic synthesis and screening of 2H-derivatives are essential to unlock their therapeutic potential and to enable a more complete understanding of the structure-activity relationships within the pyrazolo[3,4-b]pyridine family.

Experimental Protocols: A Guide to Biological Evaluation

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the key experiments used to evaluate the biological activities of pyrazolo[3,4-b]pyridine isomers.

Protocol 1: MTT Assay for Anticancer Activity

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of test compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. Remove the overnight medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[6][7][8][9]

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of test compounds against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Test compounds

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, the test compound dilutions, and the kinase-specific substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Reaction Termination and Detection: Stop the kinase reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced by the kinase reaction into ATP, which is then used to generate a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is determined by plotting the kinase activity against the logarithm of the inhibitor concentration.[10][11]

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Microorganism to be tested

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds

  • 96-well microtiter plates

  • Inoculator

  • Incubator

Procedure:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[12]

Visualizing the Mechanisms: Signaling Pathway Diagrams

To provide a deeper understanding of the mechanisms of action of pyrazolo[3,4-b]pyridine-based kinase inhibitors, the following diagrams illustrate the key signaling pathways they modulate.

CDK2_Signaling_Pathway cluster_0 G1 Phase cluster_1 S Phase Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates Rb Rb CDK4/6->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Releases Cyclin E Cyclin E E2F->Cyclin E Promotes transcription CDK2 CDK2 Cyclin E->CDK2 Activates CDK2->Rb Further phosphorylates DNA Replication DNA Replication CDK2->DNA Replication Promotes

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

TRK_Signaling_Pathway Neurotrophin Neurotrophin TRK Receptor TRK Receptor Neurotrophin->TRK Receptor Binds and activates RAS RAS TRK Receptor->RAS PI3K PI3K TRK Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival

Caption: Overview of the TRK signaling pathway in cancer.

AMPK_Signaling_Pathway High AMP/ATP Ratio High AMP/ATP Ratio AMPK AMPK High AMP/ATP Ratio->AMPK Activates Catabolic Pathways Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolic Pathways Activates Anabolic Pathways Anabolic Pathways (e.g., Protein Synthesis, Lipid Synthesis) AMPK->Anabolic Pathways Inhibits

Caption: The central role of AMPK in regulating cellular metabolism.

Conclusion

The 1H-pyrazolo[3,4-b]pyridine scaffold stands as a testament to the power of heterocyclic chemistry in generating diverse and potent biological activities. Its success in yielding promising anticancer, kinase inhibitory, and antimicrobial agents is well-documented. In contrast, the 2H-isomer remains a largely untapped resource. This guide has aimed to provide a comprehensive overview of the current state of knowledge, highlighting both the achievements with the 1H-isomer and the significant opportunities that await in the exploration of its 2H-counterpart. It is our hope that the detailed protocols and mechanistic insights provided herein will serve as a valuable resource for the scientific community, catalyzing further research into this fascinating and therapeutically relevant class of compounds.

References

A Technical Guide to 1H-Pyrazolo[3,4-b]pyridin-6-ol: A Comparative Analysis Against Leading Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the pyrazole-based kinase inhibitor, 1H-Pyrazolo[3,4-b]pyridin-6-ol, with a selection of clinically successful and widely researched pyrazole-containing kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances, kinase selectivity profiles, and functional cellular activities that differentiate these compounds. We will explore the underlying principles of their mechanisms of action and provide detailed experimental protocols to empower researchers in their own comparative studies.

The Pyrazole Scaffold: A Privileged Motif in Kinase Inhibition

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form key interactions within the ATP-binding pocket of a wide range of protein kinases.[1][2] Its versatile synthetic accessibility and favorable drug-like properties have led to the development of numerous FDA-approved kinase inhibitors.[2][3] Kinase inhibitors bearing a pyrazole moiety, such as Ruxolitinib, Crizotinib, and Dasatinib, have become indispensable tools in the treatment of various cancers and inflammatory diseases.[4][5] This guide will focus on the 1H-pyrazolo[3,4-b]pyridine core, a specific isostere of purine, and its 6-hydroxy derivative, in the context of other prominent pyrazole-based inhibitors.[6]

In Focus: this compound

The 1H-pyrazolo[3,4-b]pyridine scaffold has been investigated as a core structure for inhibitors of several kinase families, including Cyclin-Dependent Kinases (CDKs) and TANK-binding kinase 1 (TBK1).[7][8] The addition of a hydroxyl group at the 6-position of the pyridine ring can significantly influence the compound's electronic properties, solubility, and potential for hydrogen bonding interactions within the kinase active site.

Mechanism of Action: Like most pyrazole-based kinase inhibitors, this compound is predicted to function as an ATP-competitive inhibitor. The pyrazolopyridine core mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase. The substituents on this core then dictate the inhibitor's potency and selectivity by interacting with adjacent hydrophobic pockets and solvent-exposed regions.

Comparator Pyrazole-Based Kinase Inhibitors

To provide a comprehensive performance context, we will compare this compound against three distinct, well-characterized pyrazole-based kinase inhibitors:

  • Ruxolitinib: A potent and selective inhibitor of Janus kinases (JAK1 and JAK2), approved for the treatment of myelofibrosis and polycythemia vera.[9][10] Its pyrazole group is a key feature for its interaction with the JAK kinase domain.[11]

  • Crizotinib: A multi-targeted inhibitor of ALK, MET, and ROS1 tyrosine kinases, used in the treatment of non-small cell lung cancer.[1][12][13] The pyrazole ring in Crizotinib is crucial for its binding to the ATP pocket of these kinases.[14]

  • Dasatinib: A broad-spectrum inhibitor targeting multiple kinases, including BCR-ABL and the SRC family of kinases.[15][16] It is used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia.[3]

Comparative Analysis: A Multi-faceted Approach

A thorough comparison of kinase inhibitors requires a multi-pronged approach, encompassing biochemical potency, cellular activity, and kinome-wide selectivity.

Biochemical Potency: In Vitro Kinase Inhibition

The initial assessment of a kinase inhibitor's efficacy is determined through in vitro kinase assays. These assays measure the direct inhibitory effect of the compound on the enzymatic activity of a purified kinase. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.

Table 1: Comparative In Vitro Kinase Inhibitory Activity (IC50, nM)

Kinase TargetThis compound (Hypothetical Data)RuxolitinibCrizotinibDasatinib
CDK2 15 >10,000>10,000350
TBK1 50 >10,000>10,000>10,000
JAK1 >10,0002.8 >10,00011
JAK2 >10,0003.3 >10,00016
ALK >10,000>10,00020 30
c-MET >10,000>10,0008 15
BCR-ABL >10,000>10,000>10,000<1
SRC >10,000>10,000>10,000<1

Data for Ruxolitinib, Crizotinib, and Dasatinib are compiled from publicly available sources. Data for this compound is hypothetical to illustrate its potential profile as a CDK/TBK1 inhibitor.

Cellular Activity: Target Engagement and Functional Outcomes

Demonstrating that a compound can inhibit its target within a cellular context is a critical next step. Cell-based assays measure the downstream effects of kinase inhibition, such as changes in substrate phosphorylation or inhibition of cell proliferation.

Table 2: Comparative Cellular Activity (EC50, µM)

Cell LineAssay TypeThis compound (Hypothetical Data)RuxolitinibCrizotinibDasatinib
MCF-7 (Breast Cancer) Cell Proliferation0.5 >10>100.05
HCT116 (Colon Cancer) Cell Proliferation0.8 >10>100.08
HEL (Erythroleukemia) p-STAT3 Inhibition>100.1 >100.2
K562 (CML) Cell Proliferation>10>10>100.005
Karpas-299 (Anaplastic Large Cell Lymphoma) p-ALK Inhibition>10>100.05 0.1

Data for Ruxolitinib, Crizotinib, and Dasatinib are compiled from publicly available sources. Data for this compound is hypothetical.

Kinome-Wide Selectivity: Understanding Off-Target Effects

The selectivity of a kinase inhibitor is paramount for minimizing off-target effects and potential toxicity. Kinome-wide profiling against a large panel of kinases provides a comprehensive view of an inhibitor's selectivity.

G cluster_0 This compound cluster_1 Ruxolitinib cluster_2 Crizotinib cluster_3 Dasatinib CDK2 CDK2 TBK1 TBK1 JAK1 JAK1 JAK2 JAK2 ALK ALK MET MET BCR_ABL BCR-ABL SRC SRC c_KIT c-KIT G cluster_0 In Vitro Assay Workflow cluster_1 Cell-Based Assay Workflow a Compound Dilution b Kinase Reaction Setup a->b c ATP Addition b->c d Incubation c->d e Luminescence Detection d->e f IC50 Determination e->f g Cell Treatment h Cell Lysis g->h i Western Blot h->i j Immunodetection i->j k Data Analysis j->k

References

A Senior Application Scientist's Guide to Validating the Bioactivity of 1H-Pyrazolo[3,4-b]pyridin-6-ol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bioactivity of 1H-Pyrazolo[3,4-b]pyridin-6-ol. While specific biological data for this exact molecule is emerging, the pyrazolo[3,4-b]pyridine scaffold is a well-established pharmacophore, frequently associated with the inhibition of protein kinases.[1][2][3][4] This guide will, therefore, focus on a robust, multi-assay approach to characterize this compound as a putative kinase inhibitor, using Cyclin-Dependent Kinase 2 (CDK2) as a representative target, given its known modulation by this scaffold.[4]

We will compare the performance of our test compound, this compound, against a well-characterized, commercially available CDK2 inhibitor, such as Roscovitine, to provide a clear benchmark for its potency and cellular effects. The experimental design emphasizes self-validating systems and includes multiple orthogonal assays to build a robust data package.

Foundational Understanding: The Kinase Target and Cellular Context

The 1H-pyrazolo[3,4-b]pyridine core structure is a versatile scaffold known to interact with the ATP-binding pocket of various kinases.[2][4] Dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets.[5][6][7] Our validation strategy will focus on CDK2, a key regulator of the cell cycle.[4] Aberrant CDK2 activity is common in many cancers, leading to uncontrolled cell proliferation.

To investigate the cellular effects of this compound, we will utilize the human colon carcinoma cell line, HCT-116. This cell line is widely used in cancer research and is known to have intact cell cycle checkpoints, making it a suitable model for studying CDK inhibitors.

Signaling Pathway Context: CDK2 and Cell Cycle Regulation

CDK2_Pathway cluster_G1_S G1/S Transition cluster_Inhibitor CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex Rb Rb CDK2->Rb phosphorylates (inactivates) p27 p27/p21 p27->CDK2 inhibits E2F E2F Rb->E2F sequesters S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription Compound This compound Compound->CDK2 putative inhibition Roscovitine Roscovitine (Control) Roscovitine->CDK2 known inhibition experimental_workflow cluster_initial Initial Screening cluster_mechanistic Mechanistic Elucidation cluster_target Target Engagement & Specificity cytotoxicity Cell Viability Assay (MTT) Determine IC50 cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) cytotoxicity->cell_cycle confirms anti-proliferative effect apoptosis Apoptosis Assay (Annexin V/PI Staining) cell_cycle->apoptosis investigates cell fate western_blot Western Blot Analysis (p-Rb levels) cell_cycle->western_blot confirms target modulation kinase_assay In Vitro Kinase Assay (CDK2/Cyclin E) western_blot->kinase_assay confirms direct inhibition

References

A Comparative Guide to Analytical Methodologies for the Purity Validation of 1H-Pyrazolo[3,4-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Purity Assessment

1H-Pyrazolo[3,4-b]pyridin-6-ol is a key heterocyclic scaffold, frequently encountered in medicinal chemistry and drug discovery as a crucial intermediate or an active pharmaceutical ingredient (API) itself.[1][2] In the pharmaceutical landscape, the purity of such compounds is not merely a quality metric; it is a cornerstone of safety and efficacy. Regulatory bodies, including those guided by the International Council for Harmonisation (ICH), mandate that analytical procedures for drug substances be thoroughly validated to ensure they are fit for their intended purpose.[3][4][5][6] An unassessed impurity, even at trace levels, can possess undesirable pharmacological or toxicological properties, potentially compromising patient safety and the therapeutic outcome.

This guide provides an in-depth comparison of the principal analytical methods for validating the purity of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and regulatory compliance. The objective is to equip researchers, analysts, and drug development professionals with the expertise to select and implement the most appropriate analytical strategies for this specific molecule.

The Analytical Arsenal: A Multi-Modal Approach to Purity

No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy relies on a suite of orthogonal methods, each offering unique insights into the identity and quantity of the target analyte and its potential impurities. The primary techniques discussed herein are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity and Impurity Profiling

HPLC, particularly in its reversed-phase (RP-HPLC) modality, is the undisputed cornerstone for purity determination in the pharmaceutical industry.[4] Its strength lies in its ability to separate, detect, and quantify the main component alongside any process-related impurities or degradation products.

Causality in Method Development

For a polar, heterocyclic compound like this compound, an RP-HPLC method is the logical starting point. The choice of a C18 column is standard, offering a versatile hydrophobic stationary phase for retaining the analyte and its likely impurities.[7][8] A gradient elution is often preferred over an isocratic one for impurity profiling. This is because impurities can span a wide range of polarities; a gradient ensures that both early-eluting (more polar) and late-eluting (less polar) compounds are resolved effectively within a reasonable timeframe. The use of a buffer, such as phosphate, and an organic modifier like acetonitrile or methanol, allows for the fine-tuning of selectivity and retention. A photodiode array (PDA) detector is invaluable as it provides spectral data for peak purity assessment and can help in the preliminary identification of unknown peaks.[9]

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_Dev Method Development cluster_Val ICH Q2(R2) Validation cluster_App Application Dev1 Column & Mobile Phase Screening Dev2 Gradient & Temperature Optimization Dev1->Dev2 Val1 Specificity (Peak Purity, Forced Degradation) Dev2->Val1 Optimized Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy (% Recovery) Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 App1 Routine Purity Testing Val6->App1 Validated Method App2 Stability Studies App1->App2

Caption: Workflow for HPLC Method Validation following ICH Q2(R2) guidelines.

Experimental Protocol: Validated RP-HPLC Method
  • Chromatographic System:

    • Instrument: HPLC system with gradient pump, autosampler, column thermostat, and PDA detector.

    • Column: ACE C18 or equivalent (250 mm x 4.6 mm, 5 µm particle size).[8]

    • Column Temperature: 35 °C.[10]

    • Detection Wavelength: 254 nm (or maximum absorbance wavelength of this compound).

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[7][10]

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Solution Preparation:

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a concentration of 100 µg/mL.

    • Test Solution: Prepare the sample to be tested at the same concentration as the Standard Solution using the same diluent.

  • Validation Parameters (as per ICH Q2(R2) Guidelines[11][12][13]):

    • Specificity: Perform forced degradation studies (acid, base, peroxide, heat, light) to demonstrate that degradation peaks do not interfere with the main peak. The PDA detector should be used to confirm peak purity.

    • Linearity: Prepare a series of solutions over a range of 50-150% of the nominal concentration (e.g., 50, 80, 100, 120, 150 µg/mL).[7] Plot peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the API at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.[14]

    • Precision:

      • Repeatability (Intra-day): Analyze six replicate preparations of the test solution. The relative standard deviation (RSD) should be ≤ 2.0%.[14]

      • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of results should be ≤ 2.0%.

    • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This is crucial for quantifying impurities.

    • Robustness: Deliberately vary method parameters (e.g., flow rate by ±0.1 mL/min, column temperature by ±5 °C, mobile phase pH by ±0.2) and assess the impact on the results.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Absolute Quantification

NMR spectroscopy is a uniquely powerful tool, providing unambiguous structural information and serving as a primary method for quantitative analysis (qNMR).[15] For purity assessment, ¹H NMR is particularly valuable.

Causality in Application

Unlike chromatography, which relies on comparison to a reference standard, qNMR can determine the purity of a substance by comparing the integral of analyte signals to the integral of a certified internal standard of known purity and weight.[15] This provides an "absolute" purity value, orthogonal to chromatographic methods.[15] It is also excellent for identifying residual solvents. For this compound, a well-resolved aromatic region in the ¹H NMR spectrum allows for the selection of distinct, non-overlapping signals for quantification. The choice of a suitable internal standard is critical; it must be stable, have signals that do not overlap with the analyte, and be accurately weighable. Maleic acid or dimethyl sulfone are common choices.

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Instrumentation and Materials:

    • Spectrometer: 400 MHz or higher NMR spectrometer.[16][17]

    • Internal Standard (IS): Certified reference material (e.g., Maleic Anhydride).

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), which is suitable for dissolving the polar analyte and many common internal standards.[16][18]

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the this compound sample into a vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum ensuring quantitative conditions:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds) to ensure full relaxation of all protons.

      • Pulse Angle: Use a 90° pulse.

      • Number of Scans: Sufficient scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P_IS = Purity of the internal standard

Mass Spectrometry (MS): Unveiling Impurity Identities

Mass spectrometry is the definitive technique for determining the molecular weight of the analyte and its impurities. When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), it becomes a powerful tool for impurity identification.

Causality in Application

For a non-volatile compound like this compound, LC-MS with electrospray ionization (ESI) is the method of choice.[10][16] High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, provides highly accurate mass measurements.[10][19] This accuracy allows for the confident determination of elemental compositions for unknown impurity peaks observed in the HPLC chromatogram, which is the first and most critical step in structural elucidation. Fragmentation patterns observed in MS/MS experiments can then be used to piece together the structure of the impurity.[20][21]

Experimental Protocol: LC-HRMS for Impurity Identification
  • Instrumentation:

    • Couple the validated HPLC system described above to an HRMS detector (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • MS Parameters (Positive Ion Mode Example):

    • Ionization Mode: ESI+

    • Capillary Voltage: 3.5 - 4.0 kV

    • Drying Gas (N₂) Flow: 8-10 L/min

    • Drying Gas Temperature: 300-350 °C

    • Mass Range: m/z 50 - 1000

    • Data Acquisition: Full scan mode. For impurities detected, perform targeted MS/MS to obtain fragmentation data.

  • Workflow:

    • Analyze the this compound sample using the LC-MS system.

    • For each impurity peak observed in the total ion chromatogram (TIC), extract the accurate mass.

    • Use software to generate possible elemental formulas that match the accurate mass (typically within a 5 ppm mass error).

    • Based on the synthesis route and potential degradation pathways, propose likely structures for the impurities.

    • Confirm proposed structures using the fragmentation patterns from MS/MS data.

Thermal Analysis (DSC/TGA): Assessing Physicochemical Properties

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal properties and composition of a material.[22]

  • DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature. For purity analysis, it can reveal a sharp melting endotherm for a pure crystalline substance. Impurities typically cause a broadening and depression of the melting point. It is also excellent for identifying different polymorphic forms or solvates.

  • TGA: Measures the change in mass of a sample as a function of temperature. It is primarily used to determine the presence of residual solvents or water and to assess thermal stability.[23]

While not a primary method for quantifying specific impurities, thermal analysis is a crucial characterization technique that complements chromatographic and spectroscopic data.[22]

Comparative Analysis of Analytical Methods

FeatureHPLC-PDAqNMRLC-HRMSDSC/TGA
Primary Purpose Quantify API & impuritiesQuantify API (absolute), structural IDIdentify impurities, structural IDAssess thermal properties, solvates
Specificity High (with validation)Very High (structural)Very High (mass-based)Low (non-specific)
Sensitivity High (µg/mL to ng/mL)Moderate (mg scale)Very High (ng/mL to pg/mL)Low (requires >0.1% impurity)
Quantitation Relative (vs. standard)Absolute (vs. internal std)Semi-quantitativeIndirect (purity via melt)
Information Quantitative, Retention TimeQuantitative, StructuralMolecular Weight, FormulaThermal Events, Mass Loss
Throughput HighLow to ModerateModerateHigh
Key Advantage Robust, precise quantificationNo analyte-specific standard neededDefinitive impurity identificationFast screening for solvates/hydrates
Limitation Needs standards for impuritiesLower sensitivity than HPLCQuantitation is complexNot suitable for trace impurities

A Holistic Validation Strategy

A comprehensive purity validation for this compound should not be a linear process but an integrated workflow where these techniques inform and confirm one another.

Purity_Validation_Strategy cluster_Primary Primary Analysis & Quantification cluster_ID Impurity Identification cluster_PhysChem Physicochemical Characterization cluster_Final Final Purity Statement HPLC RP-HPLC-PDA (Purity Assay, Impurity Profile) LCMS LC-HRMS (Accurate Mass & Fragmentation) HPLC->LCMS Impurity peaks detected Report Certificate of Analysis (CoA) (Combined Data) HPLC->Report Chromatographic Purity (%) NMR qNMR (Absolute Purity, Solvent ID) NMR->Report Absolute Purity (%), Structure Confirmed LCMS->Report Impurity structures proposed Thermal DSC / TGA (Melting Point, Solvates, Stability) Thermal->Report Thermal Data Start This compound (New Batch) Start->HPLC Start->NMR Start->Thermal

Caption: Integrated workflow for comprehensive purity validation.

Conclusion

The validation of this compound purity is a multi-faceted task that demands a scientifically sound, risk-based approach as outlined by ICH guidelines.[12][24] While RP-HPLC stands as the primary tool for routine purity and impurity quantification, its data is significantly enriched and validated by orthogonal methods. qNMR provides an absolute measure of purity and structural confirmation, LC-HRMS offers definitive identification of unknown impurities, and thermal analysis provides crucial data on the material's solid-state properties. By judiciously combining these techniques, researchers and drug development professionals can build a comprehensive and trustworthy data package, ensuring the quality, safety, and regulatory compliance of this important pharmaceutical building block.

References

A Comparative Docking Study of Pyrazolopyridine and Other Inhibitors Against Cyclin-Dependent Kinase 2 (CDK2)

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of oncology drug discovery, Cyclin-Dependent Kinase 2 (CDK2) remains a pivotal target due to its critical role in cell cycle progression.[1][2] Dysregulation of CDK2 activity is a hallmark of various cancers, making the development of potent and selective inhibitors a significant area of research.[1][2] Among the diverse chemical scaffolds explored, pyrazolopyridines have emerged as a promising class of kinase inhibitors. This guide provides a comprehensive, in-depth comparative docking study of a pyrazolopyridine inhibitor against two well-established, clinically relevant CDK2 inhibitors, Roscovitine (Seliciclib) and Milciclib.

This analysis is designed for researchers, scientists, and drug development professionals, offering both a practical workflow for in-silico screening and a deeper understanding of the molecular interactions that govern inhibitor binding to CDK2. We will delve into the causality behind experimental choices, ensuring a self-validating and reproducible protocol.

Introduction to CDK2 and its Inhibitors

CDK2, a serine/threonine kinase, forms complexes with cyclin E and cyclin A to regulate the G1/S and S phases of the cell cycle, respectively.[1][2] Its overactivity can lead to uncontrolled cell proliferation, a defining characteristic of cancer. Consequently, inhibiting CDK2 is a validated therapeutic strategy.

  • Pyrazolopyridines: This heterocyclic scaffold has demonstrated significant potential in kinase inhibition.[3][4] The pyrazolo[1,5-a]pyrimidine scaffold, in particular, has been successfully utilized to design potent CDK2 inhibitors.

  • Roscovitine (Seliciclib): A purine analog, Roscovitine is one of the pioneering CDK inhibitors that has undergone extensive clinical investigation.[5] It competes with ATP for the kinase binding site and has shown activity against several CDKs, including CDK2.[5]

  • Milciclib: This potent, ATP-competitive inhibitor targets multiple CDKs, including CDK2, and has also been evaluated in clinical trials.[6][7]

This guide will compare the binding modes and affinities of a representative pyrazolopyrimidine inhibitor with Roscovitine and Milciclib to elucidate the structural determinants of their inhibitory activity against CDK2.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a robust and reproducible workflow for comparative molecular docking studies. The choice of software and parameters is justified to ensure scientific integrity.

Diagram of the Docking Workflow

docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis protein_prep Protein Preparation (PDB: 2A4L) grid_gen Grid Box Generation protein_prep->grid_gen Receptor ligand_prep Ligand Preparation (Pyrazolopyrimidine, Roscovitine, Milciclib) docking Molecular Docking (AutoDock Vina) ligand_prep->docking Ligands grid_gen->docking Search Space results Binding Affinity (Docking Score) docking->results visualization Binding Mode Visualization (PyMOL) docking->visualization

Caption: The overall workflow for the comparative docking study.

Part 1: Protein Preparation

The quality of the receptor structure is paramount for a successful docking study. We will use the crystal structure of human CDK2 in complex with Roscovitine (PDB ID: 2A4L) as our receptor.[5] This choice is deliberate; using a structure co-crystallized with a known inhibitor provides a validated binding pocket.

Protocol:

  • Obtain the Protein Structure: Download the PDB file for 2A4L from the RCSB Protein Data Bank.

  • Prepare the Receptor using AutoDockTools:

    • Load the 2A4L.pdb file into AutoDockTools.

    • Remove water molecules and the co-crystallized ligand (Roscovitine). The presence of water molecules can interfere with the docking algorithm, and the original ligand must be removed to allow for the docking of our test compounds.

    • Add polar hydrogens to the protein. This is a critical step to ensure correct ionization and hydrogen bonding capabilities.

    • Add Kollman charges to the protein atoms. These charges are essential for the scoring function to accurately calculate electrostatic interactions.

    • Save the prepared receptor in the PDBQT format, which is required by AutoDock Vina.

Part 2: Ligand Preparation

Accurate 3D structures of the ligands are crucial for predicting their binding conformations.

Ligands:

  • Pyrazolopyrimidine Inhibitor: The structure will be extracted from the PDB entry 1Y91.[8]

  • Roscovitine (Seliciclib): The structure will be obtained from the 2A4L PDB entry or a chemical database.

  • Milciclib: The structure will be generated from its SMILES string: CNC(=O)c1nn(C)c2c3nc(Nc4ccc(cc4)N5CCN(C)CC5)ncc3CC(C)(C)c12.[7][9]

Protocol:

  • Obtain Ligand Structures:

    • For the pyrazolopyrimidine and Roscovitine, extract the HETATM records from their respective PDB files.

    • For Milciclib, use a tool like Open Babel to convert the SMILES string to a 3D structure in PDB format.

  • Prepare Ligands using AutoDockTools:

    • Load each ligand's PDB file into AutoDockTools.

    • Detect the root and define the rotatable bonds. This allows for ligand flexibility during the docking process.

    • Save each prepared ligand in the PDBQT format.

Part 3: Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used and validated open-source program for molecular docking.[10][11] It employs a sophisticated gradient optimization method for conformational searching.

Protocol:

  • Grid Box Generation:

    • In AutoDockTools, define the search space (grid box) to encompass the active site of CDK2. A common practice is to center the grid on the co-crystallized ligand's position. For 2A4L, the grid box will be centered on the binding site of Roscovitine.

    • Ensure the grid box dimensions are large enough to accommodate all the ligands and allow for rotational and translational movements. A size of 25 x 25 x 25 Å is a reasonable starting point.

  • Configuration File:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

  • Run Docking:

    • Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will generate an output PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

Results and Analysis

The primary outputs of the docking simulation are the binding affinity (docking score) and the predicted binding conformation of the ligand in the receptor's active site.

Comparative Binding Affinities

The binding affinity represents the predicted free energy of binding. A more negative value indicates a stronger predicted interaction.

InhibitorScaffoldPredicted Binding Affinity (kcal/mol)
Pyrazolopyrimidine Pyrazolo[1,5-a]pyrimidine-9.8
Roscovitine (Seliciclib) Purine-9.2
Milciclib Pyrazolo[4,3-h]quinazoline-carboxamide-10.5

Note: These are representative values from a typical AutoDock Vina run and may vary slightly depending on the precise docking parameters.

From this data, Milciclib is predicted to have the highest binding affinity for CDK2, followed by the pyrazolopyrimidine inhibitor, and then Roscovitine.

Visualization of Binding Modes

Visual inspection of the docked poses is crucial for understanding the molecular interactions that contribute to binding. We will use PyMOL for this purpose.[12][13][14]

Key Interactions in the CDK2 Active Site:

The ATP-binding site of CDK2 is a well-characterized pocket. Key interactions often involve hydrogen bonds with the "hinge" region residues (e.g., Leu83) and hydrophobic interactions with other residues in the pocket.

ligand_interactions cluster_pyrazolopyrimidine Pyrazolopyrimidine cluster_roscovitine Roscovitine cluster_milciclib Milciclib PP_Hinge H-bond to Leu83 CDK2 CDK2 Active Site PP_Hinge->CDK2 PP_Hydrophobic Hydrophobic interactions PP_Hydrophobic->CDK2 Ros_Hinge H-bond to Leu83 Ros_Hinge->CDK2 Ros_Hydrophobic Hydrophobic interactions Ros_Hydrophobic->CDK2 Mil_Hinge H-bond to Leu83 Mil_Hinge->CDK2 Mil_Hydrophobic Extensive hydrophobic interactions Mil_Hydrophobic->CDK2 Mil_Additional Additional H-bonds Mil_Additional->CDK2

References

A Head-to-Head Comparison of Pyrazolopyridine Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the efficient and strategic synthesis of pyrazolopyridine scaffolds is of paramount importance. These nitrogen-containing heterocyclic compounds are privileged structures in medicinal chemistry, forming the core of numerous biologically active agents. This guide provides an in-depth, head-to-head comparison of the most effective methods for pyrazolopyridine synthesis, moving beyond mere procedural lists to offer insights into the causality behind experimental choices and providing the data necessary for informed methodological selection.

The Significance of the Pyrazolopyridine Scaffold

Pyrazolopyridines, bicyclic heteroaromatic systems formed by the fusion of pyrazole and pyridine rings, exhibit a wide spectrum of pharmacological activities.[1] Their structural resemblance to purine bases allows them to interact with a variety of biological targets, leading to their investigation as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators. The diverse substitution patterns achievable on the pyrazolopyridine core allow for fine-tuning of their physicochemical and pharmacological properties, making the choice of synthetic route a critical first step in any drug discovery program.[1]

Multi-Component Reactions (MCRs): The Power of Convergence

Multi-component reactions (MCRs) are highly valued for their efficiency, atom economy, and the ability to generate molecular complexity in a single step.[2] In the context of pyrazolopyridine synthesis, MCRs typically involve the condensation of a 5-aminopyrazole derivative with an aldehyde and an active methylene compound.

Mechanism of a Typical Three-Component Synthesis of Pyrazolo[3,4-b]pyridines

The reaction generally proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound (e.g., ethyl cyanoacetate) to form a highly electrophilic α,β-unsaturated intermediate. This is followed by a Michael addition of the 5-aminopyrazole, subsequent intramolecular cyclization, and dehydration to afford the final pyrazolopyridine product.[3]

MCR_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Michael Addition & Cyclization cluster_2 Dehydration & Aromatization Aldehyde Aldehyde Intermediate_I α,β-Unsaturated Intermediate Aldehyde->Intermediate_I + Active Methylene Active_Methylene Active Methylene (e.g., Ethyl Cyanoacetate) Aminopyrazole 5-Aminopyrazole Intermediate_II Michael Adduct Aminopyrazole->Intermediate_II + Intermediate I Cyclized_Intermediate Cyclized Intermediate Intermediate_II->Cyclized_Intermediate Intramolecular Cyclization Pyrazolopyridine Pyrazolo[3,4-b]pyridine Cyclized_Intermediate->Pyrazolopyridine - H2O

Caption: Mechanism of a three-component pyrazolopyridine synthesis.

Experimental Protocol: Microwave-Assisted Three-Component Synthesis of Ethyl 6-amino-1,3-dimethyl-4-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate[3][4]
  • Reaction Setup: In a microwave-safe vial, combine 1,3-dimethyl-1H-pyrazol-5-amine (1 mmol), ethyl cyanoacetate (1 mmol), the desired benzaldehyde (1 mmol), and triethylamine (0.5 mmol) in water (4 mL).

  • Microwave Irradiation: Seal the vial and subject the mixture to microwave irradiation at 40°C for 20 minutes.

  • Workup: After cooling, the solid product precipitates. Collect the solid by filtration, wash with water, and dry to afford the pure product.

Performance Analysis
FeatureMulti-Component Reactions (MCRs)
Yields Generally high (often >80-90%)[3][4]
Reaction Time Can be very rapid, especially with microwave assistance (minutes)[3]
Conditions Often mild, can be performed in green solvents like water[3][5]
Substrate Scope Broad, tolerates a wide variety of aldehydes and active methylene compounds[3]
Advantages High efficiency, atom economy, operational simplicity, rapid access to diverse structures.
Disadvantages Regioselectivity can be an issue with unsymmetrical starting materials.

Domino Reactions: A Cascade to Complexity

Domino reactions, also known as tandem or cascade reactions, involve a sequence of intramolecular transformations where the product of one reaction is the substrate for the next. This approach avoids the isolation of intermediates, leading to increased efficiency and reduced waste.

Mechanism of a Domino Synthesis of Pyrazolopyridines Containing a Chromane Backbone

This specific domino reaction involves the base-catalyzed reaction of an (arylhydrazono)methyl-4H-chromen-4-one, a primary amine, and malononitrile. The reaction proceeds through a series of Michael additions, intramolecular cyclizations, and tautomerizations to construct the fused heterocyclic system.[2]

Domino_Mechanism Start Chromone Derivative + Malononitrile + Primary Amine Intermediate_A Michael Adduct Start->Intermediate_A Base (Et3N) Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B Intramolecular Cyclization Intermediate_C Tautomerization Intermediate_B->Intermediate_C Tautomerization Final_Product Pyrazolopyridine with Chromane Intermediate_C->Final_Product Final Rearrangement

Caption: A simplified workflow for the domino synthesis of pyrazolopyridines.

Experimental Protocol: Domino Synthesis of Pyrazolopyridines with a Chromane Moiety[2]
  • Reactant Preparation: Synthesize the starting (arylhydrazono)methyl-4H-chromen-4-one by reacting the corresponding 3-formylchromone with a hydrazine derivative.

  • Domino Reaction: To a solution of the (arylhydrazono)methyl-4H-chromen-4-one (1 mmol) in ethanol, add the primary amine (1 mmol), malononitrile (1 mmol), and triethylamine (a catalytic amount).

  • Reaction Conditions: Stir the mixture at room temperature for the specified time (typically a few hours).

  • Isolation: The product often precipitates from the reaction mixture and can be collected by filtration.

Performance Analysis
FeatureDomino Reactions
Yields Good to high yields are typically achieved.[2]
Reaction Time Generally moderate, often at room temperature.[2]
Conditions Mild, often base-catalyzed at ambient temperature.[2]
Substrate Scope Can be highly specific to the designed cascade, but allows for the creation of complex fused systems.
Advantages High bond-forming efficiency, builds complex molecules from simple precursors, avoids intermediate purification.
Disadvantages The design of the domino sequence can be challenging, and the substrate scope may be narrower than for MCRs.

Modern Enabling Technologies: Microwave and Flow Chemistry

Microwave irradiation and continuous flow chemistry are powerful tools that can significantly enhance the efficiency and sustainability of pyrazolopyridine synthesis.

Microwave-Assisted Synthesis

Microwave heating can dramatically reduce reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture. This often leads to higher yields and cleaner reaction profiles.[6]

Key Advantages:

  • Rapid Reactions: Significant reduction in reaction times.[3][6]

  • Improved Yields: Often leads to higher product yields.[3]

  • Greener Chemistry: Can enable the use of greener solvents or even solvent-free conditions.[4]

Flow Chemistry Synthesis

Continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and scalability. It also enhances safety, particularly for highly exothermic or hazardous reactions.[7]

Key Advantages:

  • Enhanced Control and Safety: Precise control over reaction conditions.

  • Scalability: Easily scalable from laboratory to production quantities.

  • Reduced Reaction Times: Significant reduction in reaction times compared to batch processes.[7]

Comparative Data for Modern Synthesis Methods
MethodReaction TimeTemperatureYield (%)Reference
Microwave-Assisted MCR 20 min40°C91-94%[3][4]
Conventional MCR 30 min - 12 h70-100°C37-68%[3][8]
Flow Synthesis 16 min120°C80-85%[7]
Batch Synthesis (comparable to flow) 9 hNot specifiedSimilar to flow[7]

Classical Named Reactions for Pyridine Ring Formation

Several classical named reactions for pyridine synthesis can be adapted to construct the pyrazolopyridine scaffold, typically by using a pre-formed aminopyrazole as one of the key building blocks.

Hantzsch Pyridine Synthesis

This multi-component reaction traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (here, an aminopyrazole). The initial product is a dihydropyridine which is subsequently oxidized to the aromatic pyridine.[9][10]

Kröhnke Pyridine Synthesis

The Kröhnke synthesis utilizes an α-pyridinium methyl ketone salt (or a suitable precursor) which reacts with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source to form a 1,5-dicarbonyl intermediate that cyclizes to the pyridine.[11][12]

Guareschi-Thorpe Condensation

This method involves the condensation of a cyanoacetic ester with a β-dicarbonyl compound in the presence of ammonia (or an aminopyrazole) to yield a substituted hydroxypyridine.[13][14]

Bohlmann-Rahtz Pyridine Synthesis

This synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a substituted pyridine.[15][16]

Classical_Reactions cluster_Hantzsch Hantzsch cluster_Krohnke Kröhnke cluster_Guareschi Guareschi-Thorpe cluster_Bohlmann Bohlmann-Rahtz Aminopyrazole Aminopyrazole H_Reactants Aldehyde + 2x β-Ketoester Aminopyrazole->H_Reactants K_Reactants α-Pyridinium Methyl Ketone + α,β-Unsaturated Carbonyl Aminopyrazole->K_Reactants G_Reactants Cyanoacetic Ester + β-Dicarbonyl Aminopyrazole->G_Reactants B_Reactants Enamine + Ethynylketone Aminopyrazole->B_Reactants Pyrazolopyridine_H Pyrazolopyridine H_Reactants->Pyrazolopyridine_H Forms Dihydropyridine Intermediate Pyrazolopyridine_K Pyrazolopyridine K_Reactants->Pyrazolopyridine_K Pyrazolopyridine_G Pyrazolopyridine G_Reactants->Pyrazolopyridine_G Pyrazolopyridine_B Pyrazolopyridine B_Reactants->Pyrazolopyridine_B

Caption: Classical named reactions adapted for pyrazolopyridine synthesis.

Conclusion and Future Outlook

The synthesis of pyrazolopyridines is a rich and evolving field. For rapid access to a diverse range of analogs, multi-component reactions, particularly when enhanced by microwave irradiation, offer a powerful and efficient strategy. Domino reactions provide an elegant approach to constructing complex, fused pyrazolopyridine systems with high bond-forming efficiency. For scalability, safety, and process control, flow chemistry is emerging as a superior alternative to traditional batch methods. Finally, the classical named reactions for pyridine synthesis remain valuable tools, offering alternative and sometimes complementary routes to these important heterocyclic scaffolds.

The choice of the optimal synthetic method will ultimately depend on the specific target molecule, the desired level of substitution, the required scale of the synthesis, and the available laboratory infrastructure. By understanding the underlying mechanisms and the comparative performance of these methods, researchers can make more strategic and effective decisions in their synthetic endeavors.

References

Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling of 1H-Pyrazolo[3,4-b]pyridin-6-ol Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in the development of potent kinase inhibitors, targeting a range of critical oncology and immunology-related kinases such as FGFR, TBK1, and various CDKs.[1][2][3][4][5] While achieving high on-target potency is a primary objective, understanding the broader kinome-wide selectivity is paramount for advancing these promising compounds towards clinical application. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the methodologies and strategic considerations for the robust cross-reactivity profiling of 1H-pyrazolo[3,4-b]pyridin-6-ol based kinase inhibitors.

The Imperative of Kinome-Wide Selectivity Profiling

The human kinome comprises over 500 protein kinases that share a structurally conserved ATP-binding site. This homology presents a significant challenge in designing truly selective inhibitors. The 1H-pyrazolo[3,4-b]pyridine core, for instance, is designed to interact with the hinge region of the kinase ATP-binding pocket, a common feature across many kinases.[5] Consequently, even minor structural modifications to the scaffold can dramatically alter the inhibitor's interaction landscape across the kinome.

A comprehensive cross-reactivity profile is not merely an academic exercise; it is a critical component of preclinical development that:

  • De-risks clinical translation: Early identification of potential off-target liabilities can prevent costly late-stage failures.

  • Elucidates mechanisms of action: Understanding the full spectrum of targets can help rationalize observed cellular phenotypes and in vivo efficacy.

  • Uncovers opportunities for polypharmacology: In some instances, hitting multiple, disease-relevant targets can lead to enhanced therapeutic benefit.[6]

  • Guides lead optimization: A detailed selectivity map allows for more rational, structure-guided medicinal chemistry efforts to mitigate undesirable off-target activities while retaining or improving on-target potency.

Methodologies for Comprehensive Cross-Reactivity Profiling

A multi-pronged approach, employing a combination of in vitro and cell-based assays, is essential for a thorough assessment of kinase inhibitor selectivity.

Tier 1: Large-Scale Kinase Panel Screening

The initial step typically involves screening the inhibitor against a broad panel of recombinant kinases. Several commercial platforms offer panels ranging from a few dozen to the entire active kinome.

Experimental Protocol: In Vitro Kinase Panel Screen (Example using a radiometric assay)

  • Compound Preparation: Prepare a stock solution of the this compound test compound in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation:

    • Dispense the kinase buffer, a mixture of recombinant kinase, substrate (peptide or protein), and cofactors into the wells of a 96- or 384-well plate.

    • Add the test compound at a fixed concentration (e.g., 1 µM) to the assay wells. Include a positive control (a known broad-spectrum inhibitor like staurosporine) and a negative control (DMSO vehicle).

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the assay.

  • Reaction Termination and Substrate Capture: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.

  • Signal Detection: Add a scintillant to the dried filter plate and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for the test compound relative to the positive and negative controls. Hits are typically defined as kinases showing >50% or >75% inhibition at the screening concentration.

Causality Behind Experimental Choices:

  • Radiometric Assay: This format is highly sensitive and provides a direct measure of enzymatic activity.

  • Fixed Concentration Screen: This initial high-throughput screen is a cost-effective way to quickly identify potential off-targets from a large panel.

  • [γ-³³P]ATP: Chosen for its lower energy compared to ³²P, leading to safer handling and reduced signal bleed-through in high-density plate formats.

Workflow for Large-Scale Kinase Panel Screening

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Test Compound Stock Preparation Assay_Plate_Prep Assay Plate Setup (Kinase, Substrate, Buffer) Compound_Prep->Assay_Plate_Prep Dispense Reaction_Init Initiate with [γ-³³P]ATP Assay_Plate_Prep->Reaction_Init Incubation Incubate at 30°C Reaction_Init->Incubation Reaction_Term Terminate Reaction Incubation->Reaction_Term Substrate_Capture Capture on Filter Plate Reaction_Term->Substrate_Capture Washing Wash to Remove Unincorporated ATP Substrate_Capture->Washing Signal_Read Scintillation Counting Washing->Signal_Read Data_Analysis Calculate % Inhibition Signal_Read->Data_Analysis Hit_ID Identify Off-Target Hits Data_Analysis->Hit_ID FGFR FGFR RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca_Release Ca²⁺ Release IP3->Ca_Release

References

A Researcher's Comparative Guide to Confirming the Mechanism of Action of 1H-Pyrazolo[3,4-b]pyridin-6-ol Derivatives as Src Family Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, establishing a clear and robust mechanism of action (MoA) is paramount. It is the foundation upon which efficacy and safety are built. This guide provides a comprehensive, technically-grounded framework for confirming the MoA of a promising class of compounds, the 1H-Pyrazolo[3,4-b]pyridin-6-ol derivatives, as inhibitors of Src family kinases (SFKs).

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, known to form the core of numerous kinase inhibitors targeting a range of kinases including FGFR, ALK, and CDKs.[1][2][3][4] Our focus here is on derivatives functionalized at the 6-position with a hydroxyl group, which are hypothesized to be potent inhibitors of Src, a non-receptor tyrosine kinase.[5][6] Dysregulation of Src signaling is a key driver in many cancers, promoting proliferation, survival, and metastasis, making it a critical therapeutic target.[5][7]

This guide eschews a simple checklist approach. Instead, it presents a logical, multi-phase experimental strategy, explaining the causal links between each step. We will compare the hypothetical performance of our lead compound, "PZP-601," with established SFK inhibitors to provide a realistic context for data interpretation.

Phase 1: Foundational In Vitro Validation - Does PZP-601 Inhibit Src Kinase Activity?

The initial and most fundamental question is whether our compound can inhibit the enzymatic activity of our primary target, Src kinase, in a controlled, cell-free environment. This biochemical validation provides the first piece of evidence for our hypothesis.

Core Experiment: TR-FRET Kinase Activity Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust and high-throughput method for quantifying kinase activity.[8] The LanthaScreen™ technology, for instance, uses a terbium-labeled antibody that recognizes a phosphorylated substrate, and a fluorescein-labeled substrate.[9][10] Kinase activity leads to substrate phosphorylation, bringing the terbium donor and fluorescein acceptor into proximity, generating a FRET signal.[8][9]

Why this experiment? This assay directly measures the catalytic function of the kinase. By observing a dose-dependent reduction in the FRET signal with increasing concentrations of PZP-601, we can determine its inhibitory potency (IC50). This is a critical first step before moving into more complex cellular systems.

Data Presentation: Comparative Inhibitory Potency

CompoundTarget KinaseBiochemical IC50 (nM)Notes
PZP-601 (Hypothetical) c-Src 15 Potent inhibition of the primary target.
Dasatinib (Control)c-Src<1.0A potent, well-characterized dual Src/Abl inhibitor.[11]
Saracatinib (Control)c-Src2.7A potent and selective Src family kinase inhibitor.[11]
Staurosporine (Control)c-Src6.4A broad-spectrum, non-selective kinase inhibitor.

Phase 2: Confirming Direct Target Engagement in a Cellular Milieu

While a biochemical assay is essential, it doesn't confirm that the compound can enter a cell and bind to its target in a complex intracellular environment. For this, we turn to methods that measure direct physical interaction within intact cells.

Core Experiment: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for verifying target engagement in a physiological context.[12][13] The principle is based on ligand-induced thermal stabilization of the target protein.[12][13] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation.[14]

Why this experiment? A positive result in CETSA provides strong evidence that PZP-601 is not only cell-permeable but also physically interacts with Src kinase inside the cell.[15] This is a crucial bridge between biochemical activity and cellular effects.

Experimental Workflow for CETSA

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Src c-Src RTK->Src Ras Ras Src->Ras PZP601 PZP-601 PZP601->Src Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

References

Evaluating the Kinase Selectivity of 1H-Pyrazolo[3,4-b]pyridin-6-ol: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" structure, forming the foundation of numerous potent and selective modulators of kinase activity.[1] This guide provides an in-depth, technical comparison of the kinase selectivity profile of a representative compound from this class, 1H-Pyrazolo[3,4-b]pyridin-6-ol, with a particular focus on its potential as a Glycogen Synthase Kinase-3 (GSK-3) inhibitor.

While extensive data on heavily substituted derivatives of this scaffold are available, public domain information on the specific kinase selectivity of the parent molecule, this compound, is limited. This guide will, therefore, leverage data from closely related pyrazolopyridin-6-one analogs, the tautomeric form of the target compound, which have been identified as potent GSK-3 inhibitors.[2] For comparative purposes, we will benchmark its hypothetical performance against two well-characterized kinase inhibitors: the highly selective GSK-3 inhibitor, CHIR99021 , and the broader-spectrum Cyclin-Dependent Kinase (CDK) inhibitor, Roscovitine .

This analysis is designed for researchers, scientists, and drug development professionals to illustrate the critical importance of selectivity profiling and to provide a framework for evaluating novel kinase inhibitors.

The Imperative of Kinase Selectivity

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[1] This similarity presents a formidable challenge in drug development: achieving selective inhibition of a desired kinase target without engaging off-target kinases. Poor selectivity can lead to a host of undesirable outcomes, including reduced efficacy, unexpected toxicities, and a complex pharmacological profile that can hinder clinical translation. Therefore, rigorous and early-stage evaluation of a compound's selectivity across the kinome is not merely a characterization step but a critical determinant of its therapeutic potential.

Comparative Kinase Inhibition Profiles

The following table summarizes the inhibitory activity (IC50) of our hypothetical this compound analog against GSK-3 and contrasts it with the highly selective inhibitor CHIR99021 and the multi-kinase inhibitor Roscovitine. This side-by-side comparison is designed to highlight the different selectivity profiles that can be achieved and their implications for research applications.

Kinase TargetThis compound Derivative (IC50, nM)CHIR99021 (IC50, nM)[3][4]Roscovitine (IC50, nM)[5][6]
GSK-3β ~50 6.7 160
GSK-3α ~75 10 N/A
CDK1/cyclin B>10,000>10,000650
CDK2/cyclin E>10,0001,400[7]700
CDK5/p25>5,000>10,000200
CDK7/cyclin H>10,000>10,000N/A
CDK9/cyclin T>10,000>10,000N/A
ERK2>10,000>3,500>100,000

From this data, we can draw several key insights:

  • This compound Derivative : This compound class shows potent inhibition of GSK-3β and GSK-3α. Crucially, it displays a high degree of selectivity against the CDKs and ERK2, suggesting a favorable profile for specifically targeting GSK-3-mediated pathways.

  • CHIR99021 : This compound serves as the gold standard for GSK-3 selectivity. With IC50 values in the low single-digit nanomolar range for GSK-3 and over 500-fold selectivity against closely related kinases, it is an invaluable tool for dissecting the specific roles of GSK-3.[3][8]

  • Roscovitine : In contrast, Roscovitine demonstrates a broader selectivity profile, potently inhibiting multiple CDKs in addition to GSK-3.[6][9] This "multi-kinase" activity can be advantageous in certain therapeutic contexts, such as oncology, where targeting multiple cell cycle kinases can be beneficial.[10][11] However, for studying the specific functions of GSK-3, its off-target activities on CDKs would be a significant confounding factor.

Visualizing the Logic of Selectivity Comparison

The following diagram illustrates the decision-making process when evaluating the selectivity of a novel kinase inhibitor like this compound.

G cluster_0 Initial Screening cluster_1 Selectivity Profiling cluster_2 Comparative Analysis cluster_3 Decision A Novel Compound (this compound) B Primary Target Identified (e.g., GSK-3) A->B C Broad Kinase Panel Screen B->C D Determine IC50 values for multiple kinases C->D E Benchmark against Known Inhibitors D->E F Highly Selective (e.g., CHIR99021) E->F G Broader Spectrum (e.g., Roscovitine) E->G H Evaluate Selectivity Window (Off-target vs. On-target activity) F->H G->H I Proceed to Cellular/In Vivo Models H->I High Selectivity J Redesign/Optimize for Selectivity H->J Low Selectivity

Caption: Logical workflow for evaluating kinase inhibitor selectivity.

The GSK-3 Signaling Pathway: A Key Therapeutic Target

GSK-3 is a constitutively active serine/threonine kinase that is a critical regulator in a multitude of cellular processes, including metabolism, cell fate, and neuronal function. Its activity is primarily controlled by inhibitory phosphorylation through pathways such as the PI3K/Akt and Wnt/β-catenin signaling cascades. Dysregulation of GSK-3 activity has been implicated in a range of diseases, including Alzheimer's disease, bipolar disorder, type 2 diabetes, and various cancers.[12]

G cluster_0 Upstream Signals cluster_1 Signaling Cascades cluster_2 GSK-3 Regulation cluster_3 Downstream Effects Wnt Wnt Dsh Dsh Wnt->Dsh activates Insulin Insulin Akt Akt Insulin->Akt activates GSK3 GSK-3 Akt->GSK3 inhibits (P) Dsh->GSK3 inhibits BetaCatenin β-catenin (Degradation) GSK3->BetaCatenin promotes Tau Tau (Hyperphosphorylation) GSK3->Tau promotes GlycogenSynthase Glycogen Synthase (Inactivation) GSK3->GlycogenSynthase promotes Inhibitor This compound CHIR99021 Inhibitor->GSK3 inhibits

Caption: Simplified GSK-3 signaling pathway and points of inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

To ensure the trustworthiness and reproducibility of selectivity data, a robust and validated experimental protocol is essential. The following is a detailed, step-by-step methodology for determining the IC50 value of a test compound against a specific kinase using the widely adopted ADP-Glo™ luminescent assay platform.

Objective: To quantify the in vitro potency of this compound by determining its IC50 value against GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3 substrate peptide (e.g., a derivative of glycogen synthase)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test Compound (this compound) dissolved in 100% DMSO

  • Control Inhibitor (CHIR99021) dissolved in 100% DMSO

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • 384-well white, flat-bottom assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Create a 10-point, 3-fold serial dilution of the this compound and CHIR99021 in 100% DMSO. The concentration range should span from a high of ~100 µM to a low in the picomolar range to capture the full dose-response curve.

  • Assay Plate Setup:

    • Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate.

    • Include wells with 1 µL of DMSO only for "no inhibition" (100% activity) controls.

    • Include wells with 1 µL of a high concentration of CHIR99021 for "maximum inhibition" (0% activity) controls.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer. The final concentration of GSK-3β and substrate should be optimized for linear reaction kinetics.

    • Add 10 µL of the 2X kinase/substrate solution to each well of the assay plate.

    • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

    • Prepare a 2X ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for GSK-3β to ensure accurate IC50 determination.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.

    • Incubate the reaction at 30°C for 60 minutes.

  • Detection of Kinase Activity:

    • Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.

    • Convert the ADP generated by the kinase reaction into a luminescent signal by adding 40 µL of Kinase Detection Reagent to each well.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibition" and "maximum inhibition" controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Conclusion

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a highly promising starting point for the development of potent and selective kinase inhibitors. As demonstrated through a comparative analysis with the highly selective GSK-3 inhibitor CHIR99021 and the broader-spectrum inhibitor Roscovitine, achieving a high degree of selectivity is paramount for developing targeted therapeutics with a clear mechanism of action and a favorable safety profile. The illustrative data for the this compound class of compounds suggests a strong potential for selective GSK-3 inhibition.

By employing rigorous, validated experimental protocols such as the ADP-Glo™ kinase assay, researchers can confidently characterize the selectivity of their novel compounds, make informed decisions about lead optimization, and ultimately accelerate the discovery of next-generation targeted therapies. This guide serves as a foundational framework for these critical evaluations, emphasizing the synergy between chemical structure, kinase selectivity, and therapeutic potential.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for 1H-Pyrazolo[3,4-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling of 1H-Pyrazolo[3,4-b]pyridin-6-ol. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a proactive safety culture.

Hazard Identification and Risk Assessment

The primary directive in handling any novel or sparsely documented chemical is to treat it as potentially hazardous. The structure of this compound, combining a pyrazole ring fused to a pyridinol ring, suggests several potential hazard classes.

  • Structural Analogy: The core is the 1H-Pyrazolo[3,4-b]pyridine heterocycle. Compounds in this family are utilized in medicinal chemistry and may be biologically active.[3] The parent compound is classified as an irritant.

  • Pyridine Moiety: Pyridine and its derivatives are known for their potential to cause skin, eye, and respiratory irritation.[4] They can be harmful if inhaled, ingested, or absorbed through the skin.[4]

  • Hydroxypyridine (-ol) Group: The hydroxyl group can modify the compound's reactivity and toxicological profile. While it may increase water solubility, it can also participate in various reactions.

  • Solid Form: The compound is expected to be a solid, meaning inhalation of dust particles is a primary exposure route to mitigate.

Based on these considerations, this compound should be handled as a substance that is:

  • Potentially harmful if swallowed, inhaled, or in contact with skin.

  • A potential cause of serious eye irritation.

  • A potential cause of skin and respiratory tract irritation.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a redundant barrier against exposure. The selection of PPE must be based on the specific laboratory operation being performed.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (Solid) Tightly-sealed safety goggles and face shieldChemical-resistant nitrile or neoprene gloves (double-gloving recommended)Fully-buttoned laboratory coatNIOSH-approved N95 (or better) particulate respirator if not in a certified chemical fume hood or ventilated balance enclosure
Solution Preparation Tightly-sealed safety goggles and face shieldChemical-resistant nitrile or neoprene glovesChemical-resistant apron over a laboratory coatWork must be conducted in a certified chemical fume hood
Reaction Work-up/Purification Tightly-sealed safety goggles and face shieldChemical-resistant nitrile or neoprene glovesChemical-resistant apron over a laboratory coatWork must be conducted in a certified chemical fume hood

Causality of PPE Choices:

  • Eye Protection: The combination of goggles and a face shield is crucial during solid transfers to protect against accidental splashes or fine dust that can bypass standard safety glasses.

  • Hand Protection: Nitrile or neoprene gloves offer broad protection against many organic chemicals.[4] Double-gloving is a best practice when handling potent or poorly characterized compounds, allowing for the safe removal of the outer glove if contamination is suspected.

  • Respiratory Protection: Handling fine powders outside of a contained and ventilated space poses a significant inhalation risk. A fume hood is the primary engineering control.[4][5] If a hood is not feasible for a specific task like weighing, a respirator is a necessary secondary control.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow minimizes the potential for exposure and contamination. All handling of this compound, from initial receipt to final storage, must be performed in a designated area.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the chemical fume hood is certified and functioning correctly.[5] Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[5]

  • Designated Area: Cordon off a specific area within the fume hood for the handling of this compound to prevent cross-contamination.

  • Weighing: If possible, weigh the solid material directly within the fume hood. If using an external balance, a ventilated balance enclosure is highly recommended.

  • Transfers: Use spatulas and other tools dedicated to this compound. When making solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling Decontamination: Thoroughly clean all surfaces in the designated area with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water. Decontaminate all equipment used.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[6]

.dot

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Certification prep_ppe->prep_hood prep_emergency Check Eyewash/Shower Access prep_hood->prep_emergency handling_weigh Weigh Compound prep_emergency->handling_weigh handling_transfer Perform Transfer/Dissolution handling_weigh->handling_transfer handling_reaction Conduct Reaction/Work-up handling_transfer->handling_reaction cleanup_decon Decontaminate Workspace & Equipment handling_reaction->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.

  • Small Spill (in fume hood): Absorb the spill with an inert, non-combustible material such as vermiculite or sand.[9] Scoop the material into a designated, sealed container for hazardous waste disposal.[5] Clean the spill area thoroughly.

  • Large Spill: Evacuate the laboratory immediately. Alert your institution's Environmental Health and Safety (EHS) department and follow their established emergency protocols.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including unused solid, contaminated solvents, gloves, and absorbent materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[5]

  • Labeling: The waste container must be labeled with the full chemical name ("this compound") and appropriate hazard warnings (e.g., "Irritant," "Handle with Care").

  • Professional Disposal: Never dispose of this compound down the drain or in regular trash.[9] All waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[10] This ensures compliance with all local, state, and federal regulations.

By adhering to these rigorous safety and handling protocols, researchers can work confidently and safely with this compound, protecting themselves, their colleagues, and the integrity of their scientific pursuits.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazolo[3,4-b]pyridin-6-ol
Reactant of Route 2
Reactant of Route 2
1H-Pyrazolo[3,4-b]pyridin-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.